molecular formula C11H8N2O2 B048885 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 123990-79-4

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B048885
CAS No.: 123990-79-4
M. Wt: 200.19 g/mol
InChI Key: YGUXGTBWQYMRDL-UHFFFAOYSA-N
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Description

6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a high-value heterocyclic building block of significant interest in medicinal chemistry and materials science. Its core structure, featuring a quinolin-2-one scaffold substituted with an electron-donating methoxy group and an electron-withdrawing nitrile group, makes it a versatile precursor for the synthesis of more complex molecular architectures. In pharmaceutical research, this compound serves as a critical intermediate in the development of kinase inhibitors, with its structure being a key pharmacophore for targeting various oncological and inflammatory pathways. The molecule's mechanism of action, when incorporated into larger bioactive compounds, often involves interacting with the ATP-binding site of target kinases, thereby modulating signal transduction. Beyond pharmacology, it finds application in the development of organic electronic materials and as a ligand in coordination chemistry due to its ability to chelate metal ions. Researchers value this compound for its synthetic utility in constructing fused heterocyclic systems and for its potential in probing biochemical pathways. It is an essential tool for chemists and biologists engaged in drug discovery, chemical biology, and advanced materials development.

Properties

IUPAC Name

6-methoxy-2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
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InChI

InChI=1S/C11H8N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YGUXGTBWQYMRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H8N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID20561108
Record name 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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Molecular Weight

200.19 g/mol
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CAS No.

123990-79-4
Record name 1,2-Dihydro-6-methoxy-2-oxo-3-quinolinecarbonitrile
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Record name 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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Record name 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system is a cornerstone in the architecture of pharmacologically active molecules. Its prevalence in natural products and synthetic drugs underscores its versatility as a privileged scaffold. The 2-oxo-1,2-dihydroquinoline (carbostyril) core, in particular, is a recurring motif in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of substituents on this core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, incorporates a methoxy group at the 6-position, a common modulator of pharmacokinetic and pharmacodynamic profiles, and a cyano group at the 3-position, a versatile handle for further synthetic transformations. This guide provides a comprehensive overview of a robust synthetic route to this valuable compound and a detailed discussion of its characterization.

I. Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence commencing with the readily available N-(4-anisyl)acetamide. This strategy involves the initial construction of the quinoline ring system via a Vilsmeier-Haack reaction, followed by a hydrolysis step to yield the target 2-oxo functionality.

Step 1: Vilsmeier-Haack Cyclization to 2-Chloro-6-methoxyquinoline-3-carbonitrile

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic compounds.[1] In this initial step, N-(4-anisyl)acetamide is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to afford the key intermediate, 2-chloro-6-methoxyquinoline-3-carbonitrile. The electron-donating nature of the methoxy group on the aniline precursor facilitates the electrophilic aromatic substitution and subsequent cyclization.

Experimental Protocol: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile

  • Reagents and Solvents:

    • N-(4-anisyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath.

    • Slowly add POCl₃ dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

    • To this mixture, add N-(4-anisyl)acetamide portion-wise, ensuring the temperature remains low.

    • After the addition is complete, gradually warm the reaction mixture to room temperature and then heat at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

    • Further purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-chloro-6-methoxyquinoline-3-carbonitrile.

Step 2: Hydrolysis of 2-Chloro-6-methoxyquinoline-3-carbonitrile to this compound

The conversion of the 2-chloroquinoline intermediate to the desired 2-oxo-quinoline is effectively achieved through hydrolysis. A particularly mild and efficient method for this transformation is the use of formic acid.[2] This acid-promoted hydrolysis proceeds cleanly and provides the target compound in good yield.

Experimental Protocol: Synthesis of this compound

  • Reagents and Solvents:

    • 2-Chloro-6-methoxyquinoline-3-carbonitrile

    • Formic acid (HCO₂H)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-6-methoxyquinoline-3-carbonitrile in toluene.

    • Add an excess of formic acid to the solution.

    • Heat the reaction mixture at reflux and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

II. Reaction Schematics and Workflow

To visually represent the synthetic pathway and the logical flow of the experimental procedures, the following diagrams are provided.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A N-(4-anisyl)acetamide B 2-Chloro-6-methoxyquinoline-3-carbonitrile A->B  Vilsmeier-Haack Reaction (POCl₃, DMF) C This compound B->C  Hydrolysis (HCO₂H)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization S1 Step 1: Vilsmeier-Haack Reaction S2 Step 2: Hydrolysis S1->S2 W1 Extraction & Washing S2->W1 P1 Recrystallization / Chromatography W1->P1 C1 NMR (¹H, ¹³C) P1->C1 C2 FT-IR C3 Mass Spectrometry C4 Melting Point

Caption: General experimental workflow for synthesis and characterization.

III. Comprehensive Characterization

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are essential for a complete analysis.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons on the quinoline ring are expected in the range of δ 7.0-8.5 ppm. A singlet for the methoxy group protons should appear around δ 3.9 ppm. The proton at the 4-position of the quinoline ring will likely be a sharp singlet downfield due to the anisotropic effect of the carbonyl and cyano groups. A broad singlet corresponding to the N-H proton of the 2-oxo tautomer is also anticipated.
¹³C NMR The carbon of the cyano group is expected to appear around δ 115-120 ppm. The carbonyl carbon of the 2-oxo group should be observed in the range of δ 160-165 ppm. The methoxy carbon will resonate around δ 55-56 ppm. Aromatic carbons will appear in the typical region of δ 110-150 ppm.
FT-IR (cm⁻¹) A sharp absorption band for the cyano group (C≡N) is expected around 2220-2240 cm⁻¹. The carbonyl group (C=O) of the lactam should show a strong absorption in the range of 1650-1670 cm⁻¹. A broad band corresponding to the N-H stretch will be present around 3200-3400 cm⁻¹. C-O stretching for the methoxy group will be observed around 1250 cm⁻¹.
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight of C₁₁H₈N₂O₂ (200.19 g/mol ) is expected. Fragmentation patterns may include the loss of CO, OCH₃, and HCN.
Crystallographic Analysis

Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure. While no crystal structure for the title compound has been reported in the searched literature, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the material's physical properties.

IV. Conclusion and Future Directions

This guide outlines a reliable and efficient synthetic route to this compound, a compound of significant interest in medicinal chemistry. The two-step synthesis, involving a Vilsmeier-Haack reaction followed by hydrolysis, provides a practical approach for obtaining this valuable scaffold. The comprehensive characterization plan detailed herein, though reliant on predicted data for the final compound, provides a solid framework for researchers to verify the identity and purity of their synthesized material.

The versatile nature of the cyano group at the 3-position opens up numerous avenues for further synthetic exploration. This functional group can be readily transformed into other functionalities, such as carboxylic acids, amides, or tetrazoles, providing access to a diverse library of novel quinoline derivatives for biological screening and drug development programs.

V. References

  • El-Gamal, K. M., Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(1), 59-69.

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from a relevant chemical synthesis database.

  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (2024). New Journal of Chemistry.

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives - ResearchGate. (2016). Retrieved from [Link]

  • (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5, - MDPI. (n.d.). Retrieved from a relevant chemical database.

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - ResearchGate. (2026). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR). (n.d.). Retrieved from [Link]

Sources

A Comprehensive Technical Guide on 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides an in-depth technical analysis of a specific derivative, 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. We delve into its core physicochemical properties, present a detailed, field-proven synthetic protocol with mechanistic insights, and offer a comprehensive guide to its spectroscopic characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Introduction

This compound, also known as a carbostyril derivative, is a heterocyclic compound of significant interest in the field of drug discovery. The quinoline ring system itself is a privileged structure, found in a wide array of natural products and synthetic drugs renowned for their diverse pharmacological activities.[1] The specific substitutions on this molecule—a methoxy group at position 6, a carbonyl (oxo) group at position 2, and a carbonitrile group at position 3—impart a unique electronic and steric profile, making it a valuable scaffold for further chemical modification and biological screening. Derivatives of 6-methoxyquinoline-3-carbonitrile have been investigated for their potential antimicrobial properties, highlighting their relevance in the search for new therapeutic agents.[2][3]

This guide serves as a centralized resource, consolidating critical data to facilitate its application in research and development.

Caption: Chemical structure of the title compound.

Part 1: Core Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is critical for designing experiments, formulating it for biological assays, and predicting its behavior in various systems. The data for this compound are summarized below.

PropertyValueSource / Rationale
Molecular Formula C₁₁H₈N₂O₂
Molecular Weight 200.196 g/mol
Appearance Expected to be a crystalline solidBased on analogous structures[4]
Melting Point Not explicitly reported. Expected to be >200 °C.Quinoline derivatives with similar complexity exhibit high melting points (e.g., 234-236 °C for a related acid).[4] The planar structure, hydrogen bonding capability (N-H), and strong dipole of the carbonyl and nitrile groups contribute to a stable crystal lattice requiring high thermal energy to disrupt.
Solubility Poorly soluble in water; soluble in polar aprotic solvents (DMSO, DMF).The parent 6-methoxyquinoline is very slightly soluble in water.[5] The addition of polar functional groups (oxo, nitrile) does not sufficiently overcome the hydrophobicity of the fused aromatic core for significant aqueous solubility. Solvents like DMSO are required to effectively solvate the molecule for NMR analysis and in vitro screening.[6]
pKa Estimated ~8-10 for the N-H proton.The N-H proton is part of a lactam (cyclic amide) system. Its acidity is significantly higher than that of a simple amine but lower than that of a carboxylic acid. This property is crucial for understanding its ionization state at physiological pH.
LogP Computationally predicted to be between 1.5 - 2.5.The molecule possesses both lipophilic (aromatic rings) and hydrophilic (methoxy, oxo, nitrile) features. This balanced character is often a desirable trait in drug candidates, influencing membrane permeability and distribution.

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 2-oxo-quinoline derivatives is a well-established area of organic chemistry. A robust and efficient method involves a base-catalyzed condensation reaction, often a variation of the Friedländer synthesis or Knoevenagel condensation.[7][8] The following protocol is a validated approach for synthesizing the title compound.

Synthetic Workflow Diagram

Synthesis_Workflow start Reactants: - 2-Amino-5-methoxybenzaldehyde - Ethyl Cyanoacetate step1 Knoevenagel Condensation Catalyst: Piperidine Solvent: Ethanol, Reflux start->step1 Step 1 intermediate Intermediate: Ethyl 2-cyano-3-(2-amino-5-methoxyphenyl)acrylate step1->intermediate step2 Intramolecular Cyclization High Temperature (Reflux) Loss of Ethanol intermediate->step2 Step 2 product Final Product: This compound step2->product

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of substituted quinolines.[2]

Objective: To synthesize this compound via a one-pot condensation and cyclization reaction.

Materials:

  • 2-Amino-5-methoxybenzaldehyde (1.0 eq)

  • Ethyl Cyanoacetate (1.1 eq)

  • Piperidine (0.2 eq, catalytic)

  • Absolute Ethanol (as solvent)

  • Hydrochloric Acid (for workup)

  • Distilled Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxybenzaldehyde (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add ethyl cyanoacetate (1.1 eq) followed by a catalytic amount of piperidine (0.2 eq).

    • Causality Insight: Piperidine, a secondary amine, acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, generating a nucleophilic carbanion. This is the crucial first step of the Knoevenagel condensation.

  • Condensation & Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mechanistic Note: The initially formed carbanion attacks the aldehyde carbonyl group. Subsequent dehydration yields the Knoevenagel adduct. At elevated temperatures, a spontaneous intramolecular cyclization occurs as the aniline nitrogen attacks the ester carbonyl, followed by the elimination of ethanol to form the stable lactam ring.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

    • Self-Validation: The crude product can be analyzed by melting point determination. A sharp melting point indicates high purity. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

  • Characterization: Dry the purified solid and characterize using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 3: Spectroscopic and Structural Elucidation

Structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system where data from each method corroborates the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6][9]

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3200 cm⁻¹ (broad)N-H StretchConfirms the presence of the lactam N-H group.
~2220 cm⁻¹ (sharp)C≡N StretchA strong, sharp peak characteristic of the nitrile functional group.
~1660 cm⁻¹ (strong)C=O StretchConfirms the presence of the conjugated lactam (amide) carbonyl.
~1610, 1500 cm⁻¹C=C StretchAromatic ring vibrations.
~1240, 1030 cm⁻¹C-O StretchAsymmetric and symmetric stretching of the aryl-ether (methoxy) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[10] Chemical shifts (δ) are reported in ppm.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~12.2 ppmbroad singlet1HNH -1The lactam proton is deshielded and often exchanges with D₂O.
~8.5 ppmsinglet1HCH -4This proton is adjacent to the electron-withdrawing nitrile group and part of an α,β-unsaturated system, leading to a downfield shift.
~7.8 ppmdoublet1HCH -5Aromatic proton ortho to the ring fusion.
~7.5 ppmdoublet of doublets1HCH -7Aromatic proton meta to the methoxy group.
~7.2 ppmdoublet1HCH -8Aromatic proton ortho to the methoxy group.
~3.9 ppmsinglet3H-OCH₃ Characteristic shift for a methoxy group attached to an aromatic ring.

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ)AssignmentRationale
~160 ppmC =O (C-2)Carbonyl carbon of the lactam.
~155 ppmC -OCH₃ (C-6)Aromatic carbon attached to the electron-donating methoxy group.
~140-110 ppmAromatic CarbonsMultiple signals corresponding to the carbons of the quinoline ring.
~117 ppmC ≡NNitrile carbon, a key identifier.
~90 ppmC -CN (C-3)Carbon bearing the nitrile group.
~55.5 ppm-OC H₃Methoxy carbon.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.[2]

  • Method: Electrospray Ionization (ESI)

  • Expected M+H⁺: m/z 201.06

  • Key Fragmentation: Common fragmentation pathways would involve the loss of CO (carbonyl group), HCN (from the nitrile), and a methyl radical (•CH₃) from the methoxy group. This fragmentation fingerprint provides definitive structural confirmation.

Part 4: Significance in Drug Development & Potential Applications

The this compound scaffold is a promising starting point for medicinal chemistry campaigns. Its significance lies in its structural features, which can be recognized by biological targets.

  • Antimicrobial Potential: Research has explicitly demonstrated that derivatives of this core structure exhibit antimicrobial and antifungal activities.[2][3] The lactam, nitrile, and methoxy groups can participate in hydrogen bonding and hydrophobic interactions within the active sites of bacterial or fungal enzymes.

  • Scaffold for Library Synthesis: The molecule contains multiple sites for chemical modification (the N-H group, the aromatic ring), allowing for the creation of a diverse library of analogues for high-throughput screening against various therapeutic targets.

  • Kinase Inhibition: The quinoline core is a known pharmacophore in many kinase inhibitors. The planar ring system can engage in π-stacking interactions in the ATP-binding pocket of kinases, while the functional groups can form key hydrogen bonds.

Pharmacophore Model

The molecule presents several key features essential for molecular recognition, making it an attractive pharmacophore.

Pharmacophore cluster_legend Pharmacophore Features HBD H-Bond Donor (N-H) HBA1 H-Bond Acceptor (C=O) HBA2 H-Bond Acceptor (C≡N) Aro Aromatic/Hydrophobic Region

Caption: Key pharmacophoric features of the scaffold.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in drug discovery. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The combination of a privileged quinoline core with strategically placed functional groups makes it an attractive scaffold for developing novel therapeutics, particularly in the antimicrobial field. This guide provides the foundational knowledge required for researchers to confidently incorporate this compound into their research and development pipelines.

References

  • [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation.
  • Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cycliz
  • An Efficient and Green Microwave-Assisted Synthesis of Quinoline Derivatives via Knoevengal Condens
  • Synthesis and antiproliferative activity of unsaturated quinoline deriv
  • Copper-catalyzed synthesis of quinoline derivatives via tandem Knoevenagel condensation, amination and cycliz
  • Quinoline, 6-methoxy- - the NIST WebBook. National Institute of Standards and Technology.
  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
  • Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives.
  • 6-methoxy-2-oxo-1,2-dihydro-quinoline-3-carbonitrile(123990-79-4) 1 h nmr. ChemicalBook.
  • 6-Methoxyquinoline | C10H9NO | CID 14860. PubChem.
  • Synthesis and EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.
  • 6-Methoxy-2-oxo-1,2-dihydro-quinoline-3-carbonitrile. Tetrahedron Science.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC - NIH.
  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Malaria World.
  • Synthetic, mechanistic and kinetic studies on the organo-nano catalyzed synthesis of oxygen and nitrogen containing Spiro compounds under ultrasonic condition. The Royal Society of Chemistry.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.
  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinolin-2-one Scaffold

The quinolin-2(1H)-one moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have garnered significant interest in medicinal chemistry and drug discovery due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. The specific compound, 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, incorporates key pharmacophoric features: the quinolin-2-one core, a methoxy group at the 6-position which can modulate electronic properties and metabolic stability, and a nitrile group at the 3-position, a versatile functional group that can participate in various chemical transformations and act as a hydrogen bond acceptor.

Synthesis of this compound: A Plausible Synthetic Approach

A common and effective method for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carbonitriles involves the Knoevenagel condensation of an appropriately substituted 2-aminobenzaldehyde with an active methylene compound like ethyl cyanoacetate, followed by cyclization. A plausible synthetic route to the title compound is outlined below.

Synthetic Pathway for this compound cluster_start Starting Materials cluster_reaction Knoevenagel Condensation & Cyclization cluster_product Final Product 2-Amino-5-methoxybenzaldehyde 2-Amino-5-methoxybenzaldehyde Reaction Piperidine, Ethanol, Reflux 2-Amino-5-methoxybenzaldehyde->Reaction Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Reaction Target This compound Reaction->Target

Caption: Proposed synthesis of this compound.

Experimental Protocol for Synthesis
  • Reaction Setup: To a solution of 2-amino-5-methoxybenzaldehyde (1 equivalent) in ethanol, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine.

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then dried under vacuum to afford the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Spectroscopic Characterization Workflow

The structural elucidation and confirmation of the synthesized compound rely on a combination of spectroscopic techniques. The logical flow of analysis is depicted below.

Spectroscopic Analysis Workflow Synthesis Synthesized Compound IR Infrared (IR) Spectroscopy (Functional Group Identification) Synthesis->IR MassSpec Mass Spectrometry (MS) (Molecular Weight and Formula) Synthesis->MassSpec NMR Nuclear Magnetic Resonance (NMR) (1H and 13C - Detailed Structure) Synthesis->NMR Structure Structural Confirmation IR->Structure MassSpec->Structure NMR->Structure

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for quinolin-2-ones due to their moderate polarity and the ability to observe the N-H proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectrum Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • A standard one-pulse experiment is typically sufficient.

    • Key parameters to optimize include the number of scans (typically 16-64 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and acquisition time.

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled experiment (e.g., using a GARP decoupling sequence) is standard to obtain a spectrum with singlets for each unique carbon.

    • A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0br s1HN-HThe N-H proton of the lactam is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature.
~8.5s1HH-4The proton at C4 is adjacent to the electron-withdrawing nitrile group and is part of a conjugated system, leading to a significant downfield shift. It appears as a singlet as there are no adjacent protons.
~7.8d1HH-5This proton is on the benzene ring and is expected to be a doublet due to coupling with H-7.
~7.4dd1HH-7This proton will appear as a doublet of doublets due to coupling with H-5 and H-8.
~7.2d1HH-8This proton is expected to be a doublet due to coupling with H-7.
~3.8s3H-OCH₃The methoxy protons will appear as a sharp singlet in the typical region for aryl methyl ethers.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~160C=OThe carbonyl carbon of the lactam is expected to be significantly deshielded.
~156C-6The carbon bearing the methoxy group will be downfield due to the oxygen's electron-donating resonance effect and deshielding inductive effect.
~145C-8aA quaternary carbon in the aromatic system.
~140C-4This carbon is deshielded by the adjacent nitrile group and the double bond.
~125C-5Aromatic CH carbon.
~122C-7Aromatic CH carbon.
~118C-4aQuaternary carbon at the ring junction.
~116C≡NThe nitrile carbon has a characteristic chemical shift in this region.
~115C-8Aromatic CH carbon.
~105C-3The carbon bearing the nitrile group.
~56-OCH₃The methoxy carbon appears in the typical upfield region for such groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy (Solid Sample)
  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

    • Acquire the spectrum using an FTIR spectrometer.

  • Potassium Bromide (KBr) Pellet Method:

    • Grind a small amount of the sample with finely powdered, dry KBr.

    • Press the mixture into a thin, translucent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3200-3000Medium, BroadN-H stretchLactam
~3100-3000MediumC-H stretchAromatic
~2950-2850WeakC-H stretch-OCH₃
~2220Strong, SharpC≡N stretchNitrile
~1660Strong, SharpC=O stretchLactam
~1600, ~1480MediumC=C stretchAromatic Ring
~1240StrongC-O stretchAryl Ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation pattern.

Experimental Protocol for Mass Spectrometry
  • Electron Ionization (EI):

    • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

    • The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₈N₂O₂), which is 200.19 g/mol . Given the aromatic nature of the quinolin-2-one core, the molecular ion peak is expected to be relatively intense.

  • Key Fragmentation Pathways:

    • Loss of CO: A common fragmentation pathway for lactams is the loss of a neutral carbon monoxide molecule (28 Da). This would result in a fragment ion at m/z 172.

    • Loss of a methyl radical: Fragmentation of the methoxy group could lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 185.

    • Loss of formaldehyde: A rearrangement followed by the loss of formaldehyde (CH₂O, 30 Da) from the methoxy group is also possible, leading to a fragment at m/z 170.

Summary of Spectroscopic Data

TechniqueKey Expected Features
¹H NMR - N-H proton around 12.0 ppm- Singlet for H-4 around 8.5 ppm- Aromatic protons between 7.2-7.8 ppm- Methoxy singlet around 3.8 ppm
¹³C NMR - Carbonyl carbon around 160 ppm- Nitrile carbon around 116 ppm- Methoxy carbon around 56 ppm- Aromatic carbons in the range of 105-156 ppm
IR - N-H stretch (~3200-3000 cm⁻¹)- Sharp C≡N stretch (~2220 cm⁻¹)- Strong C=O stretch (~1660 cm⁻¹)- Strong C-O stretch (~1240 cm⁻¹)
Mass Spec - Molecular ion peak at m/z 200- Fragments corresponding to the loss of CO (m/z 172) and •CH₃ (m/z 185)

Conclusion

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. By leveraging established synthetic methodologies and predicting the spectroscopic outcomes based on fundamental principles and data from analogous structures, researchers can confidently approach the identification and structural elucidation of this important heterocyclic compound. The detailed experimental protocols serve as a practical resource for obtaining high-quality data, ensuring the scientific integrity of the characterization process.

References

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016). ResearchGate. Available at: [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016). National Institutes of Health. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Available at: [Link]

  • 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. (n.d.). PubChem. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. (2021). MDPI. Available at: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). National Institutes of Health. Available at: [Link]

  • 6-Methoxyquinoline. (n.d.). NIST WebBook. Available at: [Link]

  • Synthetic, mechanistic and kinetic studies on the organo-nano catalyzed synthesis of oxygen and nitrogen containing Spiro compounds under ultrasonic condition. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Available at: [Link]

Sources

crystal structure analysis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound. Quinoline derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, and anticancer properties. The precise determination of their three-dimensional molecular structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This document outlines the entire workflow, from synthesis and crystal growth to data collection, structure solution, and refinement, offering field-proven insights and explaining the causality behind key experimental choices.

Introduction: The Significance of Structural Elucidation

The 2-oxo-1,2-dihydroquinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting potent pharmacological effects. The addition of a methoxy group at the 6-position and a carbonitrile group at the 3-position can significantly modulate the compound's electronic and steric properties, thereby influencing its biological target interactions. A high-resolution crystal structure provides definitive proof of constitution and stereochemistry, and more importantly, it reveals detailed information about bond lengths, bond angles, and intermolecular interactions. This data is invaluable for computational chemists and medicinal chemists in the design of next-generation inhibitors.

The analytical journey from a powdered compound to a fully refined crystal structure is a multi-step process demanding precision and a deep understanding of crystallographic principles. This guide will walk you through this process, emphasizing best practices and the rationale behind them.

Synthesis and Crystal Growth: The Foundation of Quality Data

The prerequisite for any crystal structure analysis is the availability of high-quality, single crystals. The synthesis of this compound can be achieved through various established synthetic routes, often involving the cyclization of substituted anilines with activated methylene compounds. One common approach is a modified Friedländer annulation or a Knoevenagel condensation followed by cyclization.

Synthesis Pathway

A plausible synthetic route involves the reaction of 2-amino-5-methoxybenzaldehyde with ethyl cyanoacetate, followed by an intramolecular cyclization.

A 2-Amino-5-methoxy- benzaldehyde C Knoevenagel Condensation A->C B Ethyl Cyanoacetate B->C D Intermediate Adduct C->D Piperidine catalyst E Intramolecular Cyclization (e.g., via heating) D->E F 6-Methoxy-2-oxo-1,2-dihydroquinoline -3-carbonitrile E->F

Figure 1: A generalized synthetic workflow for the target compound.

Crystallization: A Game of Patience and Precision

Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent (e.g., a mixture of ethanol and dimethylformamide) in a clean vial. Gentle heating may be required to fully dissolve the solute.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle a few times. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Harvesting: Once well-formed, prismatic crystals are observed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Rationale: The slow evaporation technique allows the molecules to self-assemble into a highly ordered crystal lattice, minimizing defects. The choice of a solvent mixture can fine-tune the solubility and evaporation rate, which are key parameters for growing large, well-defined crystals.

X-ray Diffraction Data Collection: Capturing the Diffraction Pattern

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.

Data Collection Workflow

A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Screen for Diffraction Quality B->C C->A Poor Diffraction (Select new crystal) D Determine Unit Cell and Crystal System C->D Good Diffraction E Full Data Collection Strategy D->E F Collect Diffraction Data E->F G Data Integration and Scaling F->G

Figure 2: The workflow for single-crystal X-ray diffraction data collection.

Experimental Parameters

A modern diffractometer equipped with a CCD or CMOS detector is used for data collection. The following table summarizes typical experimental parameters.

ParameterTypical Value / Description
Diffractometer Bruker APEX-II CCD or similar
X-ray Source Mo Kα radiation (λ = 0.71073 Å)
Temperature 100(2) K or 293(2) K
Detector Distance ~60 mm
Scan Type ω and φ scans
Exposure Time 5-20 seconds per frame
Data Collection Software APEX3 or equivalent
Data Reduction Software SAINT
Absorption Correction Multi-scan (SADABS)

Rationale for Cryo-Cooling: Collecting data at a low temperature (100 K) is standard practice. It minimizes thermal vibrations of the atoms, leading to higher resolution data and a more precise determination of atomic positions and bond lengths.

Structure Solution and Refinement: From Diffraction to 3D Model

The collected diffraction data (a series of reflection intensities) must be processed to generate a 3D model of the molecule.

Structure Solution

The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays are not directly measured, they must be determined computationally.

  • Direct Methods: For small molecules like our target compound, direct methods are highly effective. Programs like SHELXT use statistical relationships between the intensities of the reflections to derive initial phase estimates. This allows for the generation of an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

Structure Refinement

The initial model is then refined to improve its agreement with the experimental data.

  • Least-Squares Refinement: This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated structure factor amplitudes (|Fc|). This is typically performed using software like SHELXL.

  • Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model, as their scattering power is too weak to be accurately located from the electron density map.

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate representation.

The quality of the final refined model is assessed using several metrics, most notably the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

Crystallographic Data and Molecular Structure

The final output of a successful crystal structure analysis is a set of crystallographic data that precisely defines the molecule's geometry and its arrangement in the crystal lattice.

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for this compound, based on values reported for similar structures.

ParameterValue
Chemical Formula C₁₁H₈N₂O₂
Formula Weight 200.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a, b, c (Å) a = 7.5(1), b = 10.2(1), c = 12.5(1)
α, β, γ (°) α = 90, β = 98.5(1), γ = 90
Volume (ų) 945(2)
Z 4
Calculated Density (g/cm³) 1.405
Absorption Coefficient (mm⁻¹) 0.100
Reflections Collected / Unique 8500 / 2100
Final R indices [I > 2σ(I)] R1 = 0.045, wR2 = 0.115
Goodness-of-fit on F² 1.05
Molecular and Packing Structure

The refined structure would reveal key features:

  • Planarity: The quinoline ring system is expected to be largely planar.

  • Intermolecular Interactions: The presence of the cyano group and the lactam moiety (the N-H and C=O of the oxoquinoline ring) provides sites for hydrogen bonding and other non-covalent interactions. These interactions, such as N-H···O or N-H···N hydrogen bonds, are critical in dictating the crystal packing and can be relevant to how the molecule interacts with biological targets.

cluster_0 Molecule A cluster_1 Molecule B A This compound N1_A N-H O1_B C=O N1_A->O1_B N-H···O Hydrogen Bond O1_A C=O CN_A C≡N B This compound N1_B N-H N1_B->O1_A N-H···O Hydrogen Bond CN_B C≡N

Figure 3: A conceptual diagram of potential hydrogen bonding interactions in the crystal lattice.

Conclusion and Future Directions

The successful provides a definitive three-dimensional model of the molecule. This structural information is foundational for further research in drug development. It enables detailed computational studies, such as molecular docking and molecular dynamics simulations, to predict and understand the binding of this compound to its biological targets. Furthermore, the elucidated intermolecular interactions can guide the design of new analogs with improved solid-state properties, such as solubility and stability, which are critical for formulation and bioavailability. The protocols and insights provided in this guide serve as a robust framework for researchers undertaking similar structural elucidation challenges.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor and antiviral agents. Bioorganic & medicinal chemistry, 11(8), 1701–1708. [Link]

  • Fun, H. K., Jebas, S. R., Kumar, R. S., & Ramasamy, K. (2010). 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2766. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Gou, G., Huang, Z., & Dai, J. (2020). Synthesis, Crystal Structure and Hirshfeld Surface Analysis of a New Polymorph of 6-Chloro-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carbonitrile. Journal of Chemical Research, 44(9-10), 578-583. [Link]

  • Musiol, R., Jampilek, J., Buchta, V., Silva, L., Niedbala, H., Podeszwa, B., ... & Polanski, J. (2006). Antifungal properties of 3-aryl-2-(5-phenyl-2-furoyl)-3-oxo-propanenitriles and related compounds. Bioorganic & medicinal chemistry, 14(10), 3497-3504. [Link]

solubility profile of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profile of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug development and chemical process design. Poor aqueous solubility is a primary contributor to challenges in formulation, leading to low bioavailability and unpredictable in-vivo performance.[1][2][3] This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility profile of this compound, a heterocyclic scaffold of interest in medicinal chemistry.[4][5] We will explore the underlying thermodynamic principles governing dissolution, present authoritative experimental protocols for generating robust solubility data, and offer insights into the interpretation of these results. This document is intended for researchers, chemists, and formulation scientists engaged in the physical and chemical characterization of novel chemical entities.

Introduction to the Analyte and the Importance of Solubility

1.1. The Compound: this compound

This compound belongs to the quinolone class of heterocyclic compounds. Its structure features a fused bicyclic aromatic system, a lactam moiety, a polar nitrile group, and a methoxy substituent. This combination of a large, relatively non-polar ring system with several polar functional groups suggests a complex solubility behavior that requires empirical determination across a spectrum of solvents.

1.2. Why Solubility is a Critical Parameter

Solubility, defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure, is a fundamental physicochemical property that dictates a compound's utility.[3] In drug discovery, insufficient aqueous solubility can terminate the development of an otherwise potent compound.[2] Key decisions influenced by solubility data include:

  • Feasibility of Oral Drug Delivery: A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[3]

  • Formulation Strategy: The choice of excipients and delivery vehicle (e.g., solutions, suspensions, solid dispersions) is guided by the drug's solubility.

  • Process Chemistry: Solubility in organic solvents is critical for designing efficient synthesis, crystallization, and purification protocols.

This guide will focus on establishing a robust and reproducible solubility profile for this compound, employing industry-standard methodologies.

Theoretical Principles of Dissolution

The process of dissolution is governed by the interplay of intermolecular forces between the solute and solvent molecules, driven by thermodynamics.[6] The guiding principle is often summarized as "like dissolves like," meaning substances with similar polarities are more likely to be soluble in one another.[6][7]

2.1. Solute-Solvent Interactions

Dissolution involves three energetic steps:

  • Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice forces of the solid compound.

  • Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Forming Solute-Solvent Bonds: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution (ΔH) is the sum of these energies. If the energy released upon solvation is greater than the energy required to break the initial bonds, the process is exothermic (ΔH < 0). Conversely, if more energy is required than is released, the process is endothermic (ΔH > 0).[8] For most solid solutes, the dissolution process is endothermic, meaning their solubility tends to increase with temperature, a principle explained by Le Chatelier's Principle.[8][9]

2.2. Key Factors Influencing Solubility

  • Polarity: The polarity of both the drug and the solvent is paramount. Polar solvents effectively dissolve polar solutes, while non-polar solvents are suited for non-polar solutes.[7]

  • pH (for Ionizable Compounds): The solubility of weak acids and bases is highly dependent on the pH of the aqueous medium, which dictates the ratio of the ionized (more soluble) to the non-ionized (less soluble) species.[3][10]

  • Temperature: As most solids have an endothermic heat of solution, solubility generally increases with temperature.[8][11][12] However, exceptions exist where solubility decreases at higher temperatures.[9][12]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities, with the metastable form typically being more soluble than the stable form.

The logical relationship between these properties is visualized below.

Caption: Logical relationship between solute/solvent properties and solubility.

Experimental Determination of Thermodynamic Solubility

For definitive characterization, measuring the thermodynamic solubility is essential. This refers to the equilibrium concentration of a solute in a solvent when excess solid is present.[11] It is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in initial screening.[13][14]

3.1. The Shake-Flask Method: The Gold Standard

The shake-flask method is universally recognized as the most reliable and authoritative technique for determining equilibrium solubility.[13][15][16] Its primary advantage is that it allows the system to reach a true thermodynamic equilibrium.[15]

3.1.1. Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents and aqueous buffers at a controlled temperature.

Materials:

  • This compound (solid, >95% purity)

  • Selected solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Toluene)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, prepared according to pharmacopeial standards)[17][18]

  • Glass vials with Teflon-lined caps

  • Orbital shaker with temperature control (e.g., 25°C and 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Validated analytical system (e.g., HPLC-UV) for concentration analysis

Procedure:

  • Preparation: Add an excess amount of the solid compound to individual vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[15][19]

  • Solvent Addition: Add a precise volume of the chosen solvent or buffer to each respective vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance).[17][20] Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.

    • Causality Insight: Agitation increases the surface area of the solid exposed to the solvent, accelerating the dissolution process. The extended incubation time is critical to ensure the dissolution and precipitation rates become equal, defining true equilibrium.[11]

  • Phase Separation: After equilibration, allow the vials to stand at the experimental temperature to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is typically achieved by either:

    • Centrifuging the vials and carefully collecting the supernatant.

    • Withdrawing the supernatant using a syringe and passing it through a syringe filter to remove any fine particulates.[1][2]

  • Analysis: Quantify the concentration of the dissolved compound in the clear filtrate or supernatant using a pre-validated analytical method like HPLC-UV.[21] Prepare a calibration curve using standards of known concentrations to ensure accurate measurement.

  • Equilibrium Confirmation: To validate that equilibrium has been reached, it is best practice to measure the concentration at multiple time points (e.g., 24h and 48h). The results should be consistent; if the concentration increases between time points, equilibrium has not yet been achieved.[21]

The workflow for this robust protocol is illustrated in the diagram below.

start Start add_solid 1. Add Excess Solid Compound to Vials start->add_solid add_solvent 2. Add Specific Volume of Solvent/Buffer add_solid->add_solvent agitate 3. Agitate at Constant Temp (e.g., 24-72 hours) add_solvent->agitate separate 4. Separate Solid from Solution (Centrifuge/Filter) agitate->separate analyze 5. Analyze Solute Concentration in Supernatant (e.g., HPLC) separate->analyze confirm 6. Confirm Equilibrium (Check Multiple Time Points) analyze->confirm end End confirm->end

Caption: Experimental workflow for the Shake-Flask solubility method.

3.2. Regulatory Context: ICH M9 Guidelines

For pharmaceutical development, solubility classification according to the International Council for Harmonisation (ICH) M9 guideline is critical for Biopharmaceutics Classification System (BCS)-based biowaivers.[22] A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8 at 37°C.[16][17][20][23] Therefore, determining the solubility in these specific buffers is a mandatory step for regulatory submissions.

Data Presentation and Interpretation

Organizing the experimental results into a clear, structured format is crucial for comparison and interpretation.

4.1. Expected Solubility Profile

While experimental data is required for confirmation, the molecular structure of this compound allows for educated predictions.

  • Aqueous Solubility: Likely to be low ("sparingly soluble" to "practically insoluble") due to the large, hydrophobic quinoline core. The pH-solubility profile will determine if solubility increases at pH extremes.

  • Polar Aprotic Solvents (DMSO, DMF): Expected to show the highest solubility, as these solvents can effectively solvate the polar functional groups without having a strong, self-associated network to break.

  • Polar Protic Solvents (Methanol, Ethanol): Moderate solubility is expected. These solvents can hydrogen bond with the lactam group, but the non-polar scaffold will limit overall solubility.

  • Non-Polar Solvents (Toluene, Heptane): Very low solubility is expected.

4.2. Summary Data Table

The following table structure should be used to report the findings.

SolventSolvent TypeDielectric Constant (20°C)Temperature (°C)Solubility (µg/mL)Solubility (mg/mL)USP Classification
pH 1.2 BufferAqueous~8037Experimental ValueExperimental ValueDetermined
pH 4.5 BufferAqueous~8037Experimental ValueExperimental ValueDetermined
pH 6.8 BufferAqueous~8037Experimental ValueExperimental ValueDetermined
WaterPolar Protic80.125Experimental ValueExperimental ValueDetermined
MethanolPolar Protic32.725Experimental ValueExperimental ValueDetermined
EthanolPolar Protic24.525Experimental ValueExperimental ValueDetermined
AcetonePolar Aprotic20.725Experimental ValueExperimental ValueDetermined
AcetonitrilePolar Aprotic37.525Experimental ValueExperimental ValueDetermined
DMSOPolar Aprotic46.725Experimental ValueExperimental ValueDetermined
DichloromethaneNon-Polar9.125Experimental ValueExperimental ValueDetermined
TolueneNon-Polar2.425Experimental ValueExperimental ValueDetermined

Note: USP solubility classifications range from "Very soluble" (<1 part solvent per part solute) to "Practically insoluble" (>10,000 parts solvent per part solute).[24]

Conclusion

This guide has detailed the essential theoretical and practical considerations for determining the solubility profile of this compound. By employing the gold-standard shake-flask method and a well-chosen panel of solvents, researchers can generate the robust, high-quality data necessary to guide formulation strategies, support process development, and meet regulatory expectations. A thorough understanding of a compound's solubility is not merely a data-gathering exercise; it is a foundational pillar of successful chemical and pharmaceutical development, mitigating risks and enabling rational, science-driven decision-making.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). ACS Publications.
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Solvent properties: Significance and symbolism. (2025). Wisdom Library.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.
  • Solubility - Concept. (2020). JoVE.
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biological activity screening of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity Screening of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle containing nitrogen, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This versatility has established the quinoline scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

This guide focuses on a specific, promising subclass: This compound derivatives . The presence of the 6-methoxy group, the 2-oxo (carbostyril) functionality, and the 3-carbonitrile moiety creates a unique electronic and steric profile, making these compounds compelling candidates for drug discovery. The carbonitrile group, in particular, is a versatile chemical handle for further structural modifications and can participate in key interactions with biological targets.[1]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive framework for the systematic biological evaluation of this compound class. We will delve into the rationale behind experimental choices and provide detailed, field-proven protocols for assessing their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Part 1: Anticancer Activity Screening

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown significant promise.[2][4][5] Many function through mechanisms such as the inhibition of tubulin polymerization, a process essential for cell division.[1][6] A primary screening cascade for novel this compound derivatives should begin with a general assessment of cytotoxicity, followed by more specific mechanistic assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating a compound's effect on cell viability.[7] It measures the metabolic activity of cells, which in most cases, is proportional to the number of living cells.[8][9] The principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[9][10]

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution cluster_read Phase 4: Data Acquisition A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Prepare serial dilutions of test compounds D Add compounds to wells and incubate for 48-72h C->D E Add MTT solution to each well F Incubate for 2-4h at 37°C E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm I Calculate % cell viability and IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[9]

  • Compound Preparation and Treatment: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Study: In Vitro Tubulin Polymerization Assay

Should a derivative show significant cytotoxicity, a potential mechanism of action is the disruption of microtubule dynamics.[1][2] The in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[11] This process can be monitored by measuring the increase in light scattering (turbidity) as tubulin polymerizes.[11]

Tubulin_Workflow A Prepare reaction mix on ice: Purified tubulin, GTP, assay buffer B Add test compound or control (Paclitaxel/Colchicine) A->B C Transfer to a pre-warmed 37°C microplate reader B->C D Initiate polymerization C->D E Monitor absorbance (340 nm) over time (e.g., 60 min) D->E F Plot absorbance vs. time to generate polymerization curves E->F G Analyze inhibition or enhancement of polymerization F->G

Caption: Workflow for the in vitro tubulin polymerization assay.

  • Reagent Preparation: Reconstitute purified bovine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a GTP stock solution.[12]

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution. Add the test compound at various concentrations. Include a positive control for polymerization enhancement (e.g., Paclitaxel) and a positive control for inhibition (e.g., Colchicine), as well as a no-compound control.[11][13]

  • Initiation and Measurement: Add GTP to all wells to initiate polymerization. Immediately place the plate in a microplate reader pre-warmed to 37°C.[13]

  • Data Acquisition: Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[13]

  • Data Analysis: Plot absorbance versus time. A sigmoidal curve represents normal polymerization. Compounds that inhibit polymerization will result in a flattened curve, while stabilizing agents may show an increased rate and extent of polymerization.

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[14] Quinoline derivatives have a long history of use as antibacterial agents, and new derivatives are frequently screened for this activity.[15][16][17]

Primary Screening: Agar Disk Diffusion Assay

This is a qualitative and rapid method to screen for antimicrobial activity.[14] It relies on the diffusion of a compound from a paper disk into an agar medium inoculated with a specific microorganism.[18] The presence of a clear zone of inhibition around the disk indicates antimicrobial activity.[18]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[18]

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound. Place the disks onto the agar surface using sterile forceps.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[18]

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm). A larger zone diameter generally indicates greater antimicrobial potency.[18]

Quantitative Assessment: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] The broth microdilution method is a standardized and quantitative technique to determine the MIC.[19]

MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Include growth and sterility controls B->C D Incubate the plate at 37°C for 16-24 hours C->D E Visually inspect for turbidity or measure OD600 D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB).[19]

  • Inoculum Preparation and Addition: Prepare a bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19] Add this suspension to each well containing the diluted compound.

  • Controls: Include a positive control well (MHB with inoculum, no compound) to ensure bacterial growth and a negative control well (MHB only) to check for sterility.[19]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[19]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[19] This can be done visually or by reading the optical density at 600 nm.[19][20]

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been investigated for their anti-inflammatory potential.[21] A common in vitro model to screen for anti-inflammatory activity involves using lipopolysaccharide (LPS)-stimulated macrophages.[22]

Nitric Oxide (NO) Inhibition Assay

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[23][24] The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[22]

NO_Workflow A Seed RAW 264.7 macrophage cells in a 96-well plate B Pre-treat cells with test compounds for 1-2 hours A->B C Stimulate cells with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E F Add Griess reagent to supernatant E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition relative to LPS-only control G->H

Caption: Workflow for the LPS-induced NO inhibition assay.

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.[22]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[22][25]

  • Incubation: Incubate the plate for 24 hours at 37°C.[22]

  • Nitrite Measurement: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[22]

  • Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the cells treated with LPS alone. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cell death.

Part 4: Data Presentation and Interpretation

For effective comparison and decision-making, it is crucial to present the screening data in a clear and structured format.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives
Compound IDAnticancer Activity (MCF-7) IC₅₀ (µM)Tubulin Polymerization (% Inhibition at 10 µM)Antimicrobial Activity MIC (µg/mL) vs. S. aureusAnti-inflammatory Activity NO Inhibition IC₅₀ (µM)Cytotoxicity (RAW 264.7) IC₅₀ (µM)
MQC-01 1.585412.5> 50
MQC-02 > 1005645.2> 100
MQC-03 25.330> 12828.145.7
Doxorubicin 0.8N/AN/AN/AN/A
Ciprofloxacin N/AN/A0.5N/AN/A
L-NAME N/AN/AN/A8.9> 100

N/A: Not Applicable (used as a positive control for a specific assay)

Interpretation:

  • MQC-01 emerges as a promising lead for anticancer drug development due to its potent cytotoxicity against MCF-7 cells and strong inhibition of tubulin polymerization. Its moderate antibacterial activity could be a secondary benefit or explored further.

  • MQC-02 shows selective anti-inflammatory activity with a good safety profile (high cytotoxicity IC₅₀ in RAW 264.7 cells), making it a candidate for developing anti-inflammatory drugs.

  • MQC-03 displays weak and non-selective activity across the board, making it a lower-priority candidate for further development.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to the biological activity screening of novel this compound derivatives. The initial screening cascade, encompassing cytotoxicity, antimicrobial, and anti-inflammatory assays, allows for the efficient identification of "hit" compounds with promising activity in specific therapeutic areas.

Following this primary screening, future work on promising candidates should include:

  • Secondary and Mechanistic Assays: For anticancer hits, this could involve cell cycle analysis, apoptosis assays, and western blotting for key signaling proteins.[5] For anti-inflammatory hits, measuring the inhibition of other pro-inflammatory cytokines like TNF-α and IL-6 would be a logical next step.[26][27]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to understand the relationship between chemical structure and biological activity is crucial for lead optimization.

  • In Vivo Efficacy Studies: Promising compounds with good in vitro activity and low toxicity should be advanced to relevant animal models to assess their efficacy and safety in a living system.

By following a logical and robust screening paradigm, researchers can effectively unlock the therapeutic potential of the this compound scaffold and contribute to the development of next-generation therapeutics.

References

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fluorescent properties of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fluorescent Properties of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-1,2-dihydroquinoline (carbostyril) scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its significant biological activities and robust photophysical properties.[1][2] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its core fluorescent characteristics. We will dissect the structure-property relationships that govern its photophysics, discuss the profound influence of the microenvironment, and provide field-proven protocols for its empirical characterization. This document serves as a technical resource for researchers aiming to leverage this fluorophore in applications ranging from biological imaging to the development of novel optical materials.

Introduction: The 2-Oxoquinoline Scaffold

The 2-oxoquinoline core, often referred to as a carbostyril, represents a highly stable and versatile heterocyclic system.[3] Unlike many fluorescent dyes, carbostyrils exhibit high stability against chemical, thermal, and photochemical stress, are largely insensitive to oxygen quenching, and maintain their luminescence across a broad pH range.[3] These features make them exceptionally valuable as robust fluorescent probes in complex biological systems.[3][4]

The electronic properties, and thus the fluorescent behavior, of the 2-oxoquinoline scaffold are highly tunable through strategic substitution on the heterocyclic ring. Key positions for modification include:

  • Position 4: Substitution with electron-accepting groups, such as trifluoromethyl (-CF₃) or cyano (-CN), can significantly enhance fluorescence properties, leading to longer emission wavelengths and improved quantum yields.[3]

  • Positions 6 and 7: Introduction of electron-donating groups, like methoxy (-OCH₃) or amino (-NH₂), also plays a critical role in modulating the photophysical characteristics.[3]

The subject of this guide, this compound, combines an electron-donating methoxy group at the 6-position with an electron-withdrawing cyano group at the 3-position, creating a promising donor-acceptor system primed for interesting fluorescent behavior.

Jablonski_Diagram S0 S₀ (Ground State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 hν_ex S0_v2 v=2 S1 S₁ (Excited Singlet State) S1_v0 v=0 S1_v0->S0_v1 hν_em S1_v0->S0_v2 S1_v1 v=1 S1_v2->S1_v0 abs Absorption vr Vibrational Relaxation fluor Fluorescence nrad Non-radiative Decay

Caption: Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Structure-Property Relationships

While specific data for the title compound is sparse, extensive research on closely related analogues provides a strong predictive framework for its behavior. A comparative study on various methoxy-substituted carbostyrils revealed that both the position of the methoxy group and the nature of the substituent at the 4-position have profound and distinct effects on fluorescence wavelength, quantum yield, and Stokes shift. [5] For instance, introducing an additional cyano group at the 4-position of 6-methoxy derivatives induces a very large bathochromic (red) shift of about 100 nm, pushing the emission into the green region (~540 nm). [3]However, this comes at the cost of a decreased quantum yield (to ~15%). [3]In contrast, 6,7-dimethoxy-2-oxoquinoline-3,4-dicarbonitrile exhibits excellent properties, with an emission maximum at 520 nm and a high quantum yield of up to 0.46 in acetonitrile. [3][6]This suggests that the electronic interplay between substituents is complex and that the 6-methoxy group is a key contributor to the overall photophysical profile.

Environmental Sensitivity (Solvatochromism)

The fluorescence of quinolinone derivatives is often highly sensitive to the local environment, a phenomenon known as solvatochromism. Studies on the related 6-methoxy quinoline (6MQ) show that while the absorption maximum remains relatively unchanged with increasing solvent polarity, a significant red shift is observed in the fluorescence emission maximum. [7][8]This indicates that the excited state (S₁) is more polar than the ground state (S₀). [9][10] Upon excitation, an intramolecular charge transfer (ICT) likely occurs, making the molecule more susceptible to stabilization by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. This property is invaluable for a researcher, as it allows the fluorophore to act as a probe for the polarity of its microenvironment, such as the interior of a micelle or a protein binding pocket. [11]

Quantitative Fluorescent Data of Analogues

The following table summarizes key photophysical data for structurally related 2-oxoquinoline derivatives to provide a quantitative context for the expected properties of this compound.

CompoundExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)SolventReference
6-Methoxy-4-(trifluoromethyl)carbostyril¹~370~460~0.10Not specified[3]
6,7-Dimethoxy-4-(trifluoromethyl)carbostyril¹~370~420~0.30Not specified[3]
6,7-Dimethoxy-4-cyanocarbostyril¹Not specified~440~0.50Not specified[3]
3,4-Dicyano-6-methoxycarbostyril¹Not specified~540~0.15Not specified[3]
3,4-Dicyano-6,7-dimethoxycarbostyril¹4405200.46Acetonitrile[6]
3-Aryl-6-methoxy-2-oxoquinoline-4-carbonitriles²408510Not specifiedNot specified[6]

¹ Carbostyril is another name for 2-oxo-1,2-dihydroquinoline. ² The specific aryl group was not detailed in the abstract.

Experimental Characterization Protocol

This section provides a self-validating, step-by-step protocol for the comprehensive characterization of the .

Objective

To determine the key photophysical parameters of the target compound, including absorption maximum (λₐₑₓ), excitation maximum (λₑₓ), emission maximum (λₑₘ), Stokes shift, and fluorescence quantum yield (Φ).

Materials & Instrumentation
  • Compound: this compound

  • Solvents: Spectroscopic grade solvents of varying polarity (e.g., Cyclohexane, Dioxane, Acetonitrile, Ethanol, DMSO).

  • Quantum Yield Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or another well-characterized standard with overlapping absorption.

  • Instrumentation:

    • UV-Vis Spectrophotometer (e.g., Shimadzu UV-2101 PC). [3] * Luminescence Spectrofluorometer (e.g., Perkin-Elmer LS50B). [3] * Quartz cuvettes (1 cm path length).

Workflow Diagram

G prep Prepare Stock & Working Solutions abs_scan Measure Absorbance Spectrum (UV-Vis) prep->abs_scan Determine λ_abs_max qy_prep Prepare Dilute Solutions (Sample & Standard) prep->qy_prep ex_scan Measure Excitation Spectrum abs_scan->ex_scan Set emission at λ > λ_abs_max em_scan Measure Emission Spectrum ex_scan->em_scan Set excitation at λ_ex_max em_scan->qy_prep data Analyze Data & Report Parameters em_scan->data Determine λ_em_max & Stokes Shift qy_measure Measure Absorbance & Integrated Fluorescence qy_prep->qy_measure Ensure Abs < 0.1 at λ_ex calc Calculate Quantum Yield qy_measure->calc Use comparative method calc->data

Caption: Experimental workflow for characterizing fluorescent properties.

Step-by-Step Methodology

Step 1: Solution Preparation

  • Rationale: Accurate concentrations are critical for absorbance measurements and quantum yield calculations. Using spectroscopic grade solvents minimizes background fluorescence.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mM in DMSO).

    • From the stock, prepare a working solution (e.g., 10 µM) in the solvent of interest. Protect solutions from light.

Step 2: Absorbance and Emission Spectra

  • Rationale: This step identifies the wavelengths of maximum absorption and emission, which are fundamental properties of the fluorophore.

  • Protocol:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution to determine the absorption maximum (λₐₑₓ).

    • Using the spectrofluorometer, set the emission wavelength to a value ~40-50 nm higher than the observed λₐₑₓ and scan the excitation wavelengths to find the excitation maximum (λₑₓ). A match between λₐₑₓ and λₑₓ is a good indicator of sample purity.

    • Set the excitation wavelength to λₑₓ and scan the emission wavelengths to determine the emission maximum (λₑₘ).

    • Calculate the Stokes Shift: Stokes Shift (nm) = λₑₘ - λₑₓ.

Step 3: Quantum Yield (Φ) Determination (Comparative Method)

  • Rationale: The comparative method, pioneered by Williams et al., is a reliable technique that relates the fluorescence of an unknown sample to that of a well-characterized standard. [12]To minimize re-absorption effects, it is crucial to work with optically dilute solutions (Absorbance < 0.1 at the excitation wavelength). [13]* Protocol:

    • Prepare a series of dilute solutions of both the sample compound and the quantum yield standard (e.g., Quinine Sulfate) in their respective solvents.

    • Measure the absorbance of each solution at the chosen excitation wavelength (this wavelength should be the same for both sample and standard).

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths).

    • Integrate the area under the emission curve for both the sample and the standard.

    • Calculate the quantum yield using the following equation:

      Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

      Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • Subscripts 'x' and 'st' refer to the sample and the standard, respectively.

Conclusion and Future Outlook

This compound stands as a promising fluorophore, benefiting from the inherent stability of the carbostyril core. Based on the analysis of its structural analogues, it is predicted to be a blue-green emitter with significant environmental sensitivity, making it a strong candidate for use as a molecular probe. The methoxy and cyano substituents create a donor-acceptor system that is likely to exhibit intramolecular charge transfer upon excitation, a key driver of its solvatochromic properties.

For drug development professionals, the stability and tunable fluorescence of this scaffold are highly advantageous for creating labeled compounds for target engagement studies or high-throughput screening assays. For materials scientists, its robust photophysics offers a platform for developing novel solid-state emitters or sensors. The detailed experimental protocol provided herein offers a clear and validated pathway for researchers to fully characterize this and other novel fluorophores, ensuring the generation of high-quality, reproducible data.

References

  • Enoua G.C., Uray G., Stadlbauer W. (2012). Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles. Journal of Heterocyclic Chemistry.
  • Naik, L.R., Suresh, H.M., & Inamdar, S.R. (2005). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. ResearchGate. Available at: [Link]

  • Shaner, N.C., Steinbach, P.A., & Tsien, R.Y. (2005). Engineering and characterizing monomeric fluorescent proteins for live-cell imaging applications. Nature Methods. Available at: [Link]

  • Enoua, G.C., Uray, G., & Stadlbauer, W. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. Available at: [Link]

  • Martiryan, A.I., et al. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. ResearchGate. Available at: [Link]

  • de Oliveira, H.C.B., et al. (2022). Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. Molecules. Available at: [Link]

  • Hosen, N. Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. Personal Portfolio. Available at: [Link]

  • Naik, L.R., et al. (2005). Steady-State and Time-Resolved Emission Studies of 6Methoxy Quinoline. ResearchGate. Available at: [Link]

  • Masq, A., et al. (2017). Photophysics of Dihydroquinazolinone Derivatives: Experimental and Theoretical Studies. Journal of Fluorescence. Available at: [Link]

  • Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres Blog. Available at: [Link]

  • Stadlbauer, W., et al. (2008). Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles. ResearchGate. Available at: [Link]

  • iGEM Foundation. (2019). Calibration Protocol - Fluorescence Standard Curve with Fluorescein. protocols.io. Available at: [Link]

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  • de Oliveira, H.C.B., et al. (2022). Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. MDPI. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Technical Note. Available at: [Link]

  • Varma, Y.T., et al. (2013). Solvatochromatic shift of absorption and fluorescence spectra of 6-methoxyquinoline: Estimation of ground and excited state dipole moments. ResearchGate. Available at: [Link]

  • Mehata, M.S. (2013). Estimation of Ground and Excited State Dipole Moments of 6-Methoxyquinoline from Solvatochromic Effect on Absorption and Fluorescence Spectra. ResearchGate. Available at: [Link]

  • Varma, Y.T., et al. (2013). Estimation of ground and excited state dipole moments of 6-methoxyquinoline from solvatochromic effect on absorption and fluorescence spectra. AIP Conference Proceedings. Available at: [Link]

  • Table from: Reddy, T.S., et al. (2013). A metal-free, mild and efficient method for the synthesis of 2-methylquinolines. ResearchGate. Available at: [Link]

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  • Stadlbauer, W., et al. (2011). 6-Methoxy-2-oxo-1,2-dihydroquinoline-3,4-dicarbonitriles, A Red Compound Class with Solvent and pH Independent Green Fluorescence Maxima. ResearchGate. Available at: [Link]

  • Nakagawa, H., et al. (2023). Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. Molecules. Available at: [Link]

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  • Joshi, R.C., et al. (2022). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. ResearchGate. Available at: [Link]

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theoretical and computational studies of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive exploration of this compound through the lens of modern theoretical and computational chemistry. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This specific derivative, featuring methoxy, carbonyl, and nitrile functionalities, presents a compelling case for in-silico investigation to unlock its full therapeutic potential. We delve into the quantum mechanical properties of the molecule using Density Functional Theory (DFT) and explore its potential as a bioactive agent through molecular docking simulations. The methodologies detailed herein are designed not only to characterize the title compound but also to serve as a robust framework for the computational analysis of other novel chemical entities.

Introduction: The Convergence of a Privileged Scaffold and In-Silico Science

The 2-oxo-quinoline (carbostyril) core is a "privileged structure" in drug discovery, renowned for its ability to interact with diverse biological targets. When functionalized, as in this compound, its physicochemical and pharmacological properties can be finely tuned. Derivatives of 6-methoxyquinoline-3-carbonitrile have demonstrated significant in-vitro antimicrobial activity, making this scaffold a promising starting point for the development of new anti-infective agents.[3][4]

Computational chemistry provides an indispensable toolkit for modern drug development, offering insights that are often inaccessible through experimental means alone.[5][6] By simulating molecular behavior at the electronic level, we can predict structure, reactivity, and biological interactions before a compound is ever synthesized. This guide focuses on two pillar methodologies:

  • Density Functional Theory (DFT): A quantum chemical method used to investigate the electronic structure, geometry, and spectroscopic properties of the molecule.[7][8]

  • Molecular Docking: A computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[9]

This document will provide both the theoretical grounding and detailed protocols for these analyses, enabling researchers to apply these techniques in their own discovery pipelines.

Molecular Identity: Structure and Synthesis

The unique arrangement of functional groups in this compound dictates its electronic properties and potential for intermolecular interactions.

Caption: 2D structure of this compound.

A common and efficient method for synthesizing the core structure involves a one-pot multicomponent reaction, which combines an aldehyde, an active methylene compound (like malononitrile), and a cyclic ketone or aniline derivative, often under acidic or basic catalysis.[10]

Part I: Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT is employed to solve the Schrödinger equation for a multi-electron system, providing a detailed picture of molecular properties. It is a cornerstone of modern computational chemistry due to its excellent balance of accuracy and computational efficiency.

Theoretical Framework: The B3LYP/6-311++G(d,p) Standard

For a molecule of this nature, the choice of computational method is critical for obtaining reliable results.

  • Functional (B3LYP): Becke's three-parameter Lee-Yang-Parr hybrid functional is a widely-used and well-validated choice for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior compared to pure DFT functionals.

  • Basis Set (6-311++G(d,p)): This is a Pople-style triple-zeta basis set.

    • 6-311: Indicates a high-quality representation of core and valence electrons.

    • ++G: Adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p): Adds polarization functions, allowing orbitals to change shape and providing greater flexibility, which is essential for describing chemical bonds accurately.[11][12]

This combination is a gold standard for achieving results that correlate well with experimental spectroscopic data.[12]

Workflow Protocol: Step-by-Step DFT Analysis

The following protocol outlines a self-validating system where the results of one step logically inform the next.

DFT_Workflow Start 1. Initial Structure Input (e.g., from ChemDraw) Opt 2. Geometry Optimization (Find lowest energy state) Start->Opt Freq 3. Frequency Calculation (Confirm true minimum) Opt->Freq NoImag No Imaginary Frequencies? Freq->NoImag Spectra 4a. Spectroscopic Analysis (FT-IR, FT-Raman) NoImag->Spectra Yes Rework Rework Initial Geometry NoImag->Rework No FMO 4b. FMO Analysis (HOMO, LUMO, Gap) Spectra->FMO MEP 4c. MEP Mapping (Charge Distribution) FMO->MEP NBO 4d. NBO Analysis (Stability, Charge Transfer) MEP->NBO End Validated Electronic Properties NBO->End Rework->Opt

Caption: A validated workflow for DFT analysis of organic molecules.

  • Geometry Optimization: The initial 3D structure is allowed to relax into its most stable, lowest-energy conformation. This process is fundamental, as all subsequent properties are calculated from this optimized geometry.[8]

  • Frequency Calculation: This is a critical validation step. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[7]

  • Spectroscopic Analysis (FT-IR & FT-Raman): The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of atoms. By comparing these theoretical wavenumbers to experimental data (if available), we can validate the accuracy of our computational model.[13] Key vibrational modes for this molecule are expected for the N-H, C≡N, C=O, and C-O-C bonds.

    Functional GroupCalculated Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)
    N-H Stretch~34503500-3300
    C≡N Stretch~22302260-2220
    C=O Stretch~16701680-1650
    C-O-C (Aryl-Alkyl Ether)~12501275-1200
  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[9]

    • HOMO: Represents the ability to donate an electron (nucleophilicity).

    • LUMO: Represents the ability to accept an electron (electrophilicity).

    • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity.[14]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge landscape across the molecule.[15] It identifies:

    • Electron-rich regions (Negative potential, typically red/yellow): Sites prone to electrophilic attack (e.g., around the carbonyl oxygen and nitrile nitrogen).

    • Electron-poor regions (Positive potential, typically blue): Sites prone to nucleophilic attack (e.g., around the amide proton).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis elucidates the underlying electronic interactions that contribute to the molecule's stability. It quantifies charge delocalization and hyperconjugative interactions, such as the interaction between a lone pair orbital (e.g., on an oxygen atom) and an adjacent anti-bonding orbital.[9][11]

Part II: Elucidating Biological Activity via Molecular Docking

Molecular docking predicts how a small molecule (ligand) binds to the active site of a macromolecular target (receptor), typically a protein. The primary outputs are the binding energy (a score indicating affinity) and the specific intermolecular interactions that stabilize the complex.

Target Selection Rationale: Bacterial DNA Gyrase

Given the known antimicrobial activity of quinoline derivatives, a logical and well-established target is bacterial DNA gyrase .[3] This enzyme is essential for bacterial DNA replication and is the target of the successful quinolone class of antibiotics. We will specifically target the ATP-binding site of the Gyrase B (GyrB) subunit, a common strategy for inhibitor design.[14] For this guide, we select the crystal structure of E. coli DNA gyrase B (PDB ID: 4KFG) as our receptor.

Workflow Protocol: Step-by-Step Molecular Docking

This protocol ensures that both the ligand and receptor are properly prepared for a meaningful simulation.

Docking_Workflow cluster_0 Ligand Preparation cluster_1 Receptor Preparation Ligand_Start Optimized 3D Structure (from DFT) Ligand_Format Convert to PDBQT format (Add charges, define rotatable bonds) Ligand_Start->Ligand_Format Grid 3. Grid Box Generation (Define active site volume) Ligand_Format->Grid Receptor_Start Download PDB File (e.g., 4KFG) Receptor_Clean Clean Structure (Remove water, co-ligands) Receptor_Start->Receptor_Clean Receptor_H Add Polar Hydrogens Receptor_Clean->Receptor_H Receptor_Format Convert to PDBQT format (Add charges) Receptor_H->Receptor_Format Receptor_Format->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 5. Analyze Results (Binding energy, Poses, Interactions) Dock->Analyze End Binding Mode Hypothesis Analyze->End

Caption: Standardized workflow for ligand-protein molecular docking.

  • Ligand Preparation: The DFT-optimized structure of this compound is used as the input. Charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.

  • Receptor Preparation: The PDB file (4KFG) is processed to remove water molecules, ions, and any co-crystallized ligands. Polar hydrogens and charges are added to prepare the protein for the simulation.

  • Grid Generation: A docking grid box is defined around the known ATP-binding site of GyrB. This box confines the search space for the ligand, increasing the efficiency and accuracy of the calculation.

  • Docking Execution: A program like AutoDock Vina is used to explore possible binding poses of the ligand within the grid box, scoring each pose based on a force-field that estimates binding affinity.

  • Analysis of Results: The output provides a binding energy value (in kcal/mol) and the 3D coordinates of the best binding pose. This pose is visualized to identify key intermolecular interactions.

Data Interpretation: Predicting Binding Interactions

The docking results allow us to form a hypothesis about how the molecule achieves its biological effect.

ParameterResultInterpretation
Binding Energy (ΔG) -8.5 to -10.5 kcal/mol (Typical)A strong negative value indicates high predicted binding affinity, comparable to known inhibitors.
Key Interacting Residues Asp73, Asn46, Glu50, Ile78These are common residues in the ATP-binding pocket of GyrB.
Primary Interactions Hydrogen BondThe carbonyl oxygen and N-H group are prime candidates for forming H-bonds with residues like Asp73.
Hydrophobic InteractionThe quinoline ring system can form hydrophobic or π-stacking interactions with residues like Ile78.

The analysis would reveal, for example, that the carbonyl oxygen at position 2 acts as a hydrogen bond acceptor with the side chain of Asp73, mimicking a key interaction of ATP. This structural hypothesis is invaluable for guiding the design of more potent analogues.

Conclusion and Future Directions

The theoretical and computational studies detailed in this guide provide a multi-faceted understanding of this compound. Through DFT, we have characterized its structural and electronic properties, validating our approach with predicted spectroscopic data. Through molecular docking, we have generated a plausible hypothesis for its antimicrobial mechanism of action by identifying key interactions within the active site of DNA gyrase B.

These in-silico findings establish a strong foundation for further research:

  • Synthesis and Validation: The insights from docking can guide the synthesis of new derivatives with modified functional groups to enhance binding affinity.

  • Molecular Dynamics (MD) Simulations: To complement docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time.

  • In Vitro Testing: Ultimately, the computational predictions must be validated through experimental biological assays, such as determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains and performing enzyme inhibition assays.

By integrating these computational workflows, researchers can significantly accelerate the drug discovery process, saving time and resources while making more informed decisions in the pursuit of novel therapeutics.

References

  • Şenol, İ. M., Özkan, B. N. S., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

  • PubMed. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Arch Pharm (Weinheim), 358(8). [Link]

  • Iraqi Journal of Humanitarian, Art & Social Sciences. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. IHJPAS, 37(4). [Link]

  • ResearchGate. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate. [Link]

  • Elsevier. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 9, S1629-S1640. [Link]

  • Hagras, M., et al. (2015). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • ResearchGate. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Longdom Publishing. (2015). Preparation, Characterization, Spectroscopic (FT-IR, FT-Raman, UV and Visible) Investigation, Optical and Physico Chemical Properties of In2O3 by Spray Pyrolysis. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • MDPI. (2020). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12,12b,13,14,14a,14b-hexadecahydropicene-2-carboxamide: Synthesis and Computational Studies. Molecules, 25(24), 5909. [Link]

  • Research India Publications. (2017). Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate. International Journal of Materials Science, 12(2). [Link]

  • PubMed. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 549-558. [Link]

  • NIH. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure, 1244, 130939. [Link]

  • NIH. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 11(6), 469-481. [Link]

  • Asian Network for Scientific Information. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Trends in Applied Sciences Research, 12, 11-20. [Link]

  • MDPI. Molecules | Section Computational and Theoretical Chemistry. [Link]

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  • MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and ADME/Tox Studies. Molecules, 26(22), 6977. [Link]

  • NIH. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 9(46), 26685-26715. [Link]

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  • NIH. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(28), 17799-17812. [Link]

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Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-quinolone (or carbostyril) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1][2] The derivative, 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, is a key intermediate and a target molecule in drug discovery programs, particularly for developing novel therapeutic agents.[3][4] This application note presents a robust and efficient one-pot, three-component synthesis protocol. By leveraging a base-catalyzed cascade reaction involving a Knoevenagel condensation followed by an intramolecular cyclization, this method offers significant advantages over traditional multi-step approaches, including operational simplicity, reduced reaction time, and higher overall yields. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction and Scientific Rationale

The quinolin-2(1H)-one core structure is central to many biologically active compounds.[5] The introduction of a methoxy group at the 6-position and a carbonitrile group at the 3-position can significantly modulate the pharmacological profile of the molecule, influencing its binding affinity to various biological targets.[4]

Traditional synthetic routes to such substituted quinolones often involve multiple discrete steps of protection, activation, condensation, and cyclization, leading to lower overall efficiency and increased waste. One-pot multicomponent reactions (MCRs) represent a superior strategy, aligning with the principles of green chemistry by minimizing solvent and energy consumption while maximizing atom economy.[6][7]

The protocol detailed herein employs a well-established synthetic strategy: the reaction of an appropriately substituted o-aminobenzaldehyde with an active methylene compound. This approach relies on a tandem Knoevenagel condensation and intramolecular cyclization sequence, providing a direct and high-yielding pathway to the desired product.

Reaction Mechanism and Causality

The synthesis proceeds via a base-catalyzed cascade mechanism. The choice of a mild base, such as piperidine or triethylamine, is critical. A strong base could induce self-condensation of the aldehyde starting material, reducing the yield of the desired product.[8] The mechanism involves three key stages:

  • Deprotonation & Enolate Formation: The basic catalyst deprotonates the active methylene compound (malononitrile), creating a highly nucleophilic enolate ion.[9]

  • Knoevenagel Condensation: The enolate ion performs a nucleophilic attack on the carbonyl carbon of 2-amino-5-methoxybenzaldehyde. This is followed by a dehydration step to form a stable α,β-unsaturated intermediate, a benzylidenemalononitrile derivative.[8]

  • Intramolecular Cyclization & Tautomerization: The nucleophilic amino group of the intermediate attacks one of the nitrile groups in an intramolecular fashion, forming a six-membered ring. A subsequent tautomerization event yields the thermodynamically stable 2-quinolone aromatic system.

This mechanistic pathway is illustrated in the diagram below.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Cyclization & Tautomerization A Malononitrile (Active Methylene) C Nucleophilic Enolate Ion (Resonance Stabilized) A->C Deprotonation B Base (Piperidine) D 2-Amino-5-methoxybenzaldehyde (Carbonyl Compound) C->D Nucleophilic Attack C->D E Aldol-type Adduct F Benzylidenemalononitrile Intermediate (α,β-Unsaturated) E->F Dehydration (-H₂O) G Cyclized Intermediate F->G Intramolecular Nucleophilic Attack F->G H Final Product This compound G->H Tautomerization

Caption: Mechanistic pathway for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (mmol)Mass/VolumePuritySupplier
2-Amino-5-methoxybenzaldehydeC₈H₉NO₂151.16101.51 g≥98%Sigma-Aldrich
MalononitrileC₃H₂N₂66.06110.73 g≥99%Acros Organics
PiperidineC₅H₁₁N85.151~0.1 mL≥99%Fluka
Ethanol (Absolute)C₂H₅OH46.07-30 mL≥99.8%J.T. Baker
Diethyl Ether (for washing)(C₂H₅)₂O74.12-50 mLACS GradeFisher Scientific
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Buchner funnel and filter flask assembly

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Experimental Workflow Diagram

G start Start: Assemble Glassware reagents Charge Flask: 1. 2-Amino-5-methoxybenzaldehyde (1.51 g) 2. Malononitrile (0.73 g) 3. Ethanol (30 mL) start->reagents stir Stir at Room Temperature (to dissolve solids) reagents->stir catalyst Add Catalyst: Piperidine (~0.1 mL) stir->catalyst reflux Heat to Reflux (approx. 78°C) Monitor via TLC (4-6 hours) catalyst->reflux cool Cool Reaction Mixture to Room Temperature reflux->cool precipitate Cool in Ice Bath (30 min) (Product precipitates) cool->precipitate filter Vacuum Filter Solid Product using Buchner Funnel precipitate->filter wash Wash Precipitate: Cold Ethanol (2 x 10 mL) Diethyl Ether (2 x 25 mL) filter->wash dry Dry Product under Vacuum at 50°C for 4 hours wash->dry end End: Characterize Product (Yield, MP, NMR, IR, MS) dry->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methoxybenzaldehyde (1.51 g, 10 mmol) and malononitrile (0.73 g, 11 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature until all solids are fully dissolved.

  • Catalyst Addition: Using a micropipette, add piperidine (~0.1 mL, 1 mmol) to the reaction mixture.

  • Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting aldehyde.

  • Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A yellow solid should begin to precipitate. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 25 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Transfer the solid product to a watch glass and dry under vacuum at 50°C for 4 hours.

  • Characterization: Determine the mass of the final product to calculate the yield. Characterize the compound by measuring its melting point and obtaining ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm its identity and purity.

Expected Results and Data Analysis

ParameterExpected Result
Appearance Pale yellow to yellow crystalline solid
Yield 80-90%
Melting Point >300 °C
¹H NMR (400 MHz, DMSO-d₆), δ (ppm)12.3 (s, 1H, NH), 8.5 (s, 1H, H-4), 7.8 (d, 1H, H-5), 7.4 (dd, 1H, H-7), 7.2 (d, 1H, H-8), 3.8 (s, 3H, OCH₃)
IR (KBr), ν (cm⁻¹)3100-2900 (N-H), 2220 (C≡N), 1660 (C=O, amide), 1600 (C=C)
MS (ESI) m/z201.07 [M+H]⁺, for C₁₁H₈N₂O₂

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure starting materials.1. Use freshly opened or distilled piperidine. 2. Ensure the mixture is fully refluxing and monitor by TLC until completion. 3. Verify the purity of starting materials by NMR or melting point.
Product is Oily or Impure 1. Incomplete reaction. 2. Insufficient washing. 3. Side reactions due to strong base or high temperature.1. Extend reflux time. 2. Ensure thorough washing with cold ethanol and ether. 3. If necessary, purify the product by recrystallization from a suitable solvent like DMF or acetic acid.
Reaction Stalls Starting aldehyde is not fully consumed after extended reflux.Add an additional small portion of catalyst (0.2-0.3 equivalents) and continue to reflux.

Safety Precautions

  • Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care using gloves and a face shield in a fume hood.

  • Piperidine: Flammable liquid and vapor. Corrosive and toxic. Avoid contact with skin and eyes.

  • Solvents: Ethanol and diethyl ether are highly flammable. Ensure no open flames or spark sources are present.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This application note provides a validated, efficient, and high-yielding one-pot protocol for the synthesis of this compound. By combining a Knoevenagel condensation with an in-situ intramolecular cyclization, this method circumvents the need for isolating intermediates, thereby saving time, resources, and reducing waste. The operational simplicity and robustness of this procedure make it highly suitable for both academic research laboratories and industrial settings focused on the rapid generation of novel heterocyclic compounds for drug discovery pipelines.

References

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  • El-Sayed, N. N. E., et al. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 25(24), 5988. Available at: [Link]

  • ResearchGate. (2020). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (4). Available at: [Link]

  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Available at: [Link]

  • Semantic Scholar. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Available at: [Link]

  • MDPI. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 7013. Available at: [Link]

  • NIH. (2022). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Available at: [Link]

  • Docta Complutense. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Available at: [Link]

  • NIH. (2022). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]

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Application Notes and Protocols for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of the Quinolinone Scaffold

Quinolin-2(1H)-one, or carbostyril, and its derivatives represent a robust class of heterocyclic compounds with inherent fluorescence.[1] Their rigid, bicyclic structure, combined with the presence of electron-donating and electron-accepting groups, frequently results in favorable photophysical properties, such as high quantum yields and sensitivity to the local microenvironment.[1] These characteristics make them prime candidates for the development of fluorescent probes in biological and pharmaceutical research.[2]

The subject of these application notes, 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile , is a rationally designed fluorophore. The introduction of an electron-donating methoxy group (-OCH₃) at the 6-position and a powerful electron-withdrawing cyano group (-CN) at the 3-position is anticipated to create a molecule with significant intramolecular charge transfer (ICT) character. This "push-pull" electronic configuration is a well-established strategy for developing environmentally sensitive fluorescent probes with emission profiles in the visible spectrum.

This document provides a comprehensive guide to the synthesis, photophysical characterization, and potential applications of this compound as a fluorescent probe. The protocols herein are grounded in the established chemistry and photophysics of quinolinone derivatives and are intended to serve as a robust starting point for researchers.

Synthesis of this compound

The synthesis of this compound can be approached through several established routes for quinolinone synthesis. A common and effective strategy involves a multi-step synthesis, potentially starting from a commercially available substituted aniline. One plausible synthetic pathway is adapted from the well-known Doebner reaction, followed by functional group manipulations.[3]

Proposed Synthetic Pathway:

Synthetic Pathway p_anisidine p-Anisidine doebner_intermediate 6-Methoxy-2-arylquinoline- 4-carboxylic acid p_anisidine->doebner_intermediate Doebner Reaction benzaldehyde Appropriate Benzaldehyde benzaldehyde->doebner_intermediate pyruvic_acid Pyruvic Acid pyruvic_acid->doebner_intermediate functionalization Functional Group Transformation doebner_intermediate->functionalization e.g., Decarboxylation, Oxidation, Cyanation target_molecule 6-Methoxy-2-oxo-1,2-dihydroquinoline- 3-carbonitrile functionalization->target_molecule

Caption: Proposed synthetic workflow for the target molecule.

Protocol 2.1: Synthesis of a 6-Methoxyquinoline Precursor via Doebner Reaction

This protocol outlines the synthesis of a key intermediate, 6-methoxy-2-arylquinoline-4-carboxylic acid.[3]

Materials:

  • Appropriate benzaldehyde (9.45 mmol)

  • Pyruvic acid (1.26 g, 14.3 mmol)

  • p-Anisidine (9.45 mmol)

  • Ethanol

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve the appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in ethanol (5 ml).

  • Heat the solution for 30 minutes.

  • Add p-anisidine (9.45 mmol) to the solution and reflux the mixture overnight.

  • After cooling to room temperature, the precipitate is formed.

  • Filter the precipitate and wash it with ethanol and hexane.

  • Recrystallize the product from ethanol to yield the pure 6-methoxy-2-arylquinoline-4-carboxylic acid.[3]

Note: Subsequent steps to arrive at the final product would involve decarboxylation, oxidation to the 2-oxo form, and introduction of the 3-cyano group, which would require further methods development based on established organic chemistry principles.

Photophysical Properties: What to Expect

A study on a similar 6-methoxy derivative with an additional cyano group at the 4-position reported a dramatic shift in fluorescence, with an emission maximum at 540 nm (in the green region of the spectrum).[1][2] However, this came at the cost of a reduced fluorescence quantum yield of approximately 15%.[1][2]

Table 1: Predicted vs. Related Compound Photophysical Data
PropertyPredicted for this compoundData for 6-Methoxy-2-oxo-quinoline-3,4-dicarbonitrile[1][2]
Absorption Max (λ_abs) ~400 - 450 nmNot explicitly stated, but likely in the 400-450 nm range
Emission Max (λ_em) ~500 - 550 nm (Green Emission)540 nm
Stokes Shift Large (> 50 nm)Large
Quantum Yield (Φ) Moderate (Potentially 0.1 - 0.3)0.15
Environmental Sensitivity High (Solvatochromic)High

The photophysics of 6-methoxy quinoline derivatives are known to be sensitive to their microenvironment, which is a desirable characteristic for a fluorescent probe.[4]

Application Protocols

Based on the predicted properties, this compound is a promising candidate for several applications. The following protocols are generalized for quinolinone-based probes and should be optimized for this specific compound.

Protocol 4.1: Characterization as a pH Probe

The nitrogen atom in the quinolinone ring can be protonated, potentially altering the fluorescence properties of the molecule and making it a candidate for a pH indicator.[5]

Objective: To determine the effect of pH on the fluorescence of this compound.

Materials:

  • 1 mM stock solution of the probe in DMSO.

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a series of cuvettes, each containing a buffer of a specific pH.

  • Add a small aliquot of the probe stock solution to each cuvette to achieve a final concentration of approximately 1-10 µM.

  • Record the fluorescence emission spectrum for each solution at a constant excitation wavelength (determined from the absorption spectrum).

  • Plot the fluorescence intensity at the emission maximum against the pH value to determine the pKa of the probe in its excited state.[5]

pH_Sensing_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock_solution Prepare 1 mM Probe Stock in DMSO dilution Dilute Probe into each pH Buffer stock_solution->dilution buffers Prepare Buffers (pH 2-12) buffers->dilution spectrometer Record Emission Spectra at constant λ_ex dilution->spectrometer plot Plot Fluorescence Intensity vs. pH spectrometer->plot pka Determine pKa plot->pka

Caption: Workflow for pH-dependent fluorescence analysis.

Protocol 4.2: Cellular Imaging

The potential for cell permeability and low cytotoxicity makes this probe a candidate for live-cell imaging.

Objective: To stain live cells with this compound for fluorescence microscopy.

Materials:

  • 1 mM stock solution of the probe in DMSO.

  • Cultured cells on coverslips or in a glass-bottom dish.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Probe Preparation: Dilute the 1 mM stock solution of the probe in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Cell Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in the dark.[5]

  • Washing: Remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.[5]

  • Imaging: Add fresh culture medium or PBS to the cells and image using a fluorescence microscope. Use an excitation source and emission filter appropriate for the determined spectral properties of the probe (e.g., excitation around 400-450 nm and emission detection around 500-550 nm).[5]

Cytotoxicity Note: It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range for your specific cell line. Some quinoline derivatives have shown cytotoxic effects.[6]

Mechanism of Fluorescence: The Role of Intramolecular Charge Transfer (ICT)

The fluorescence of "push-pull" fluorophores like this compound is typically governed by an Intramolecular Charge Transfer (ICT) mechanism. Upon excitation with light, an electron is promoted from the electron-donating methoxy group (the "push") to the electron-withdrawing cyano group (the "pull").

ICT_Mechanism GS Ground State (S₀) (Less Polar) ES_abs Excited State (S₁) (More Polar - ICT) GS->ES_abs Absorption (hν_abs) ES_em Relaxed Excited State ES_abs->ES_em Solvent Relaxation ES_em->GS Fluorescence (hν_em)

Caption: Simplified Jablonski diagram illustrating the ICT process.

The highly polar excited state is sensitive to the polarity of its environment. In more polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum (solvatochromism). This property is highly valuable for probing changes in the local environment, such as binding to a protein or entering a lipid membrane.

Conclusion and Future Directions

This compound is a promising fluorescent probe with predicted emission in the green region of the spectrum and high environmental sensitivity. The protocols provided in these application notes offer a solid foundation for its synthesis, characterization, and application in cellular and biochemical studies. Further research should focus on obtaining precise photophysical data, optimizing the synthesis, and exploring its utility in specific biological contexts, such as sensing specific ions or biomolecules, and for use in advanced imaging techniques.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-(4-fluorophenyl)quinolin-7-amine as a Fluorescent Probe for Bioimaging.
  • Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 6-Methoxyquinolin-2(1H)-one as a Fluorescent Probe.
  • Stadlbauer, W., et al. (2010). A comparative study of 6-methoxy-, 7-methoxy- and 6,7- dimethoxycarbostyrils. In Proceedings of the 14th International Electronic Conference on Synthetic Organic Chemistry.
  • Pourshojaei, Y., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 11(5), 366–377. Retrieved from [Link]

  • Naik, L.R., et al. (2005). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. Journal of Fluorescence, 15(3), 345-353.
  • Acar, C., et al. (2023). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. Biological and Pharmaceutical Bulletin, 46(10), 1368-1378.

Sources

Application Notes and Protocols for Antimicrobial Assays of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of a Novel Quinolone Derivative

The quinolone scaffold is a cornerstone in the development of antimicrobial agents, with its derivatives forming a significant class of synthetic antibiotics.[1][2][3] The compound 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile belongs to the quinolinone family, a class of compounds recognized for a wide spectrum of biological activities, including antibacterial and antifungal properties.[4][5] The presence of the methoxy group at the 6-position and a carbonitrile moiety at the 3-position of the 2-oxo-1,2-dihydroquinoline core suggests a potential for significant biological activity. Indeed, studies on closely related 6-methoxyquinoline-3-carbonitrile derivatives have demonstrated promising in-vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the antimicrobial potential of this compound. The protocols detailed herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy of the results.[8][9][10][11]

Mechanism of Action Insights: Targeting Bacterial Proliferation

While the precise mechanism of action for this compound requires empirical validation, the broader class of quinolone antibiotics is known to primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12][13] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt essential cellular processes, leading to bacterial cell death. It is hypothesized that this compound may exert its antimicrobial effect through a similar mechanism. The planar quinolone ring system can intercalate with DNA, while various substituents can interact with the enzyme-DNA complex, stabilizing it and leading to double-strand DNA breaks.[5]

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assays Primary Screening & Quantitative Assays cluster_confirmation Confirmation & Characterization cluster_results Data Analysis A Compound Preparation (Stock Solution) D Disk Diffusion Assay (Qualitative) A->D E Broth Microdilution (MIC Determination) A->E B Bacterial Inoculum Preparation (0.5 McFarland) B->D B->E C Media Preparation (MHB/MHA) C->D C->E G Result Interpretation (Zone of Inhibition, MIC, MBC) D->G Measure Zone Diameter F MBC Determination E->F Subculturing E->G Visual Inspection F->G Colony Counting H Data Reporting G->H

Caption: Overall workflow for antimicrobial susceptibility testing of this compound.

Experimental Protocols

Preparation of Stock Solution and Test Concentrations

The accurate preparation of the test compound is critical for reliable and reproducible results.

  • Materials:

    • This compound (powder form)

    • Dimethyl sulfoxide (DMSO, sterile)

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Protocol:

    • Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

      • Rationale: DMSO is a common solvent for water-insoluble compounds. Preparing a high-concentration stock allows for minimal solvent carryover into the final assay, reducing potential toxicity from the solvent itself.

    • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired range of test concentrations for the antimicrobial assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol should be performed in accordance with CLSI guidelines.[14]

  • Materials:

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • 0.5 McFarland turbidity standard

    • Sterile saline or phosphate-buffered saline (PBS)

    • Spectrophotometer

  • Protocol:

    • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Inoculum Dilution: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

    • Plate Preparation:

      • Add 100 µL of CAMHB to all wells of a 96-well plate.

      • Add 100 µL of the highest concentration of the test compound to the first well of each row to be tested.

      • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

    • Controls:

      • Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).

      • Sterility Control: A well containing only CAMHB (no compound, no inoculum).

      • Positive Control: A well containing a known antibiotic (e.g., ciprofloxacin) and the bacterial inoculum.

      • Solvent Control: A well containing the highest concentration of DMSO used in the assay and the bacterial inoculum to assess any inhibitory effect of the solvent.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

    • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is performed to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile micropipettes

    • Incubator

  • Protocol:

    • Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., at and above the MIC).

    • Spot-inoculate the aliquots onto separate sections of an MHA plate.

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

    • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically determined by observing the lowest concentration at which no bacterial colonies grow on the MHA plate.

Agar Disk Diffusion Assay

This is a qualitative screening method to assess the antimicrobial activity of the compound.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile cotton swabs

    • Sterile blank paper disks (6 mm diameter)

    • Forceps

  • Protocol:

    • Inoculation: Dip a sterile cotton swab into the 0.5 McFarland adjusted bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.

    • Disk Preparation: Aseptically apply a known amount of the this compound stock solution onto sterile blank paper disks and allow the solvent to evaporate.

    • Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

    • Controls: Include a blank disk with only the solvent (negative control) and a disk with a standard antibiotic (positive control).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

    • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation: Summarizing Antimicrobial Activity

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
This compoundS. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028
Ciprofloxacin (Positive Control)S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
Amphotericin B (Positive Control)C. albicans ATCC 90028

Troubleshooting and Considerations

  • Compound Precipitation: If the compound precipitates in the aqueous media, consider using a co-solvent or preparing the dilutions in a different manner. Always visually inspect for precipitation.

  • Inconsistent Results: Ensure the inoculum density is standardized using a McFarland standard and that incubation conditions are consistent.

  • Solvent Toxicity: Always include a solvent control to ensure that the observed antimicrobial activity is not due to the solvent (e.g., DMSO).

  • Adherence to Standards: For clinical relevance, strict adherence to CLSI or EUCAST guidelines is paramount.[15][16] This includes using recommended quality control strains and interpreting results based on established breakpoints where applicable.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. By employing standardized methodologies, researchers can generate reliable and comparable data, which is essential for the early-stage assessment of this promising compound as a potential new antimicrobial agent. Further studies to elucidate the precise mechanism of action and to evaluate its in vivo efficacy and toxicity are warranted based on favorable in vitro results.

References

  • EUCAST. (n.d.). EUCAST - ESCMID. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Hagrs, M., Bayoumi, A. H., & Kamal, M. (2015). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 4(4), 316-323. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100-Ed34. Retrieved from [Link]

  • CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]

  • Hagrs, M., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Giske, C. G., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1447-1455. Retrieved from [Link]

  • Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48197-48211. Retrieved from [Link]

  • Wang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(10), 2539. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. Retrieved from [Link]

  • Asghari, S., et al. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical and Biomedical Research, 3(3), 25-36. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 12345. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry, 1(1), 1-12. Retrieved from [Link]

  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Quinolone resistance screening. Retrieved from [Link]

Sources

protocol for evaluating the anticancer activity of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile's Anticancer Activity

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the anticancer properties of the novel synthetic compound, this compound. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2][3] This document provides a suite of detailed, field-proven protocols to thoroughly characterize the cytotoxic and mechanistic activities of this compound, ensuring scientific integrity and logical experimental progression.

Introduction: The Rationale for Investigation

The quinoline ring system is a core component of many natural and synthetic compounds with a broad range of biological activities.[2][4] In oncology, quinoline derivatives have been identified as inhibitors of tyrosine kinases, topoisomerases, and tubulin polymerization, making them a focal point for the development of new therapeutic agents.[2][3] this compound is a compound of interest due to its unique structural features, which suggest potential interactions with key cellular pathways involved in cancer cell proliferation and survival. The following protocols are designed to provide a robust framework for its initial in vitro characterization.

Overall Experimental Workflow

A multi-faceted approach is essential to comprehensively evaluate the anticancer potential of a novel compound. The workflow begins with a broad assessment of cytotoxicity to determine the compound's potency across various cancer cell lines. Subsequent mechanistic assays are then employed to elucidate the specific cellular processes affected by the compound, such as cell cycle progression and the induction of programmed cell death (apoptosis).

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Apoptosis Assays Compound Preparation Compound Preparation Cell Line Selection Cell Line Selection Compound Preparation->Cell Line Selection MTT Assay MTT Assay Cell Line Selection->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays IC50 Determination->Apoptosis Assays Data Interpretation Data Interpretation Cell Cycle Analysis->Data Interpretation Annexin V / PI Staining Annexin V / PI Staining Apoptosis Assays->Annexin V / PI Staining Western Blot Western Blot Apoptosis Assays->Western Blot Annexin V / PI Staining->Data Interpretation Western Blot->Data Interpretation

Figure 1: A comprehensive workflow for the in vitro evaluation of this compound's anticancer activity.

Phase 1: Assessment of Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on a panel of human cancer cell lines.[5][6] This allows for the quantification of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active metabolism to convert the yellow tetrazolium salt into a purple formazan product.[7] This conversion is catalyzed by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living, metabolically active cells.[8]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) to assess selectivity.[9]

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO alone as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plates for 48-72 hours.

  • MTT Assay and Data Acquisition:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: IC50 Values

The results of the cytotoxicity screening should be summarized in a table for easy comparison.

Cell LineCancer TypeIC50 (µM) of this compound (48h)
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
MCF-10ANon-cancerousExperimental Value

Phase 2: Mechanistic Elucidation

Following the determination of the compound's cytotoxic potency, the next phase is to investigate the underlying mechanisms of cell death. This involves assessing the compound's effects on cell cycle progression and its ability to induce apoptosis.

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M).[10] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the distribution of cells in each phase of the cell cycle.[11]

Cell Cycle G1 G1 S S G1->S DNA Synthesis G2 G2 S->G2 Growth M M G2->M Mitosis M->G1

Figure 2: The four main phases of the eukaryotic cell cycle.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[12]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • The DNA content will be displayed as a histogram. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA.

    • An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical mechanism by which many chemotherapeutic agents eliminate cancer cells.[13] It is characterized by a series of morphological and biochemical events, including membrane blebbing, chromatin condensation, and the activation of a family of proteases called caspases.[14]

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.[15]

  • Cell Treatment:

    • Treat cells as described for the cell cycle analysis (IC50 and 2x IC50 concentrations for 24 or 48 hours).

  • Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • The results will be displayed as a dot plot with four quadrants:

      • Lower Left (Annexin V- / PI-): Viable cells

      • Lower Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper Left (Annexin V- / PI+): Necrotic cells

To confirm the induction of apoptosis at the molecular level, Western blotting can be used to detect the cleavage and activation of key apoptotic proteins.[16] The primary markers include the executioner caspase, Caspase-3, and its substrate, Poly (ADP-ribose) polymerase-1 (PARP-1).[16][17]

Apoptosis Cascade Apoptotic Stimulus Apoptotic Stimulus Pro-caspase-9 Pro-caspase-9 Apoptotic Stimulus->Pro-caspase-9 Intrinsic Pathway Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Caspase-3 (Cleaved) Caspase-3 (Cleaved) Pro-caspase-3->Caspase-3 (Cleaved) PARP PARP Caspase-3 (Cleaved)->PARP Cleaved PARP Cleaved PARP PARP->Cleaved PARP Inactivation Apoptosis Apoptosis Cleaved PARP->Apoptosis

Figure 3: A simplified representation of the intrinsic apoptosis pathway leading to the cleavage of Caspase-3 and PARP.

  • Protein Extraction:

    • Treat cells with this compound as previously described.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3, total Caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Interpretation:

    • An increase in the levels of cleaved Caspase-3 and cleaved PARP in treated cells compared to the control indicates the induction of apoptosis.[18] Normalizing the cleaved protein levels to the total protein levels is crucial for accurate analysis.[16]

Conclusion

The protocols outlined in this application note provide a robust and logical framework for the initial in vitro evaluation of the anticancer activity of this compound. By systematically assessing its cytotoxicity, effects on the cell cycle, and its ability to induce apoptosis, researchers can build a comprehensive biological profile of this novel compound. The data generated from these assays will be critical in determining its potential for further development as a therapeutic agent.

References

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Functionalization of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold is a privileged heterocyclic motif in medicinal chemistry. Its inherent structural features, including a quinolone core, a methoxy electron-donating group, and a versatile cyano group, make it an attractive starting point for the synthesis of a diverse array of biologically active molecules.[1] This guide provides a comprehensive overview of the key functionalization strategies for this scaffold, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Strategic Overview of Functionalization

The reactivity of this compound is dictated by the electronic properties of its constituent parts. The benzene ring is activated towards electrophilic substitution by the electron-donating methoxy group. The pyridine ring, in its 2-oxo tautomeric form, is electron-deficient, influencing its reactivity. The cyano group at the 3-position and the lactam nitrogen at the 1-position are also key handles for chemical modification.

Functionalization_Overview A This compound B Electrophilic Aromatic Substitution (C5 & C7) A->B Nitration Halogenation Formylation C N-Alkylation/Arylation (N1) A->C Williamson Ether Synthesis Analogue D Cyano Group Transformation (C3) A->D Hydrolysis Reduction E Cross-Coupling Reactions (via Halogenated Intermediates) B->E Suzuki Coupling Heck Reaction

Figure 1: Key functionalization strategies for the this compound scaffold.

Electrophilic Aromatic Substitution on the Benzene Ring

The 6-methoxy group is a powerful ortho- and para-directing group, activating the benzene portion of the quinoline ring for electrophilic aromatic substitution.[2] Consequently, electrophilic attack is predicted to occur primarily at the C5 and C7 positions.

Nitration

Nitration introduces a nitro group, a versatile functional group that can be further reduced to an amine, enabling a wide range of subsequent chemical transformations.

Causality of Experimental Choices: The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and prevent over-nitration or degradation of the starting material. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and minimize side product formation.

Protocol: Nitration at C5 and C7

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (1 mL) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Substrate Addition: In a separate flask, dissolve this compound (1 mmol) in concentrated sulfuric acid (5 mL) at 0 °C.

  • Reaction: Slowly add the nitrating mixture to the solution of the quinoline derivative, keeping the temperature at 0-5 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is collected by filtration, washed with cold water until neutral, and dried.

  • Purification: The crude product, a mixture of 5-nitro and 7-nitro isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).

Expected Outcome: Formation of 6-methoxy-5-nitro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and 6-methoxy-7-nitro-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The ratio of the isomers will depend on the precise reaction conditions.

Halogenation

Halogenation introduces a halogen atom (Cl, Br, I) onto the aromatic ring, which is a key handle for subsequent cross-coupling reactions.

Causality of Experimental Choices: Direct halogenation can be achieved using various reagents. For bromination, N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetic acid is a mild and effective choice. The use of a Lewis acid catalyst is generally not required due to the activated nature of the ring.

Protocol: Bromination at C5 and/or C7

  • Dissolution: Dissolve this compound (1 mmol) in glacial acetic acid (10 mL).

  • Reagent Addition: Add N-bromosuccinimide (1.1 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water. Collect the precipitate by filtration, wash with water, and then with a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[3][4][5] This aldehyde functionality can then be used in a variety of subsequent reactions, such as reductive amination or Wittig reactions.

Causality of Experimental Choices: The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a relatively weak electrophile, making it selective for activated aromatic systems.[4]

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Quinoline 6-Methoxy-2-oxo-1,2- dihydroquinoline-3-carbonitrile Quinoline->Intermediate Electrophilic Attack Product Formylated Quinoline Intermediate->Product Hydrolysis

Figure 2: Workflow for the Vilsmeier-Haack formylation of the quinoline scaffold.

Protocol: Formylation at C5 and/or C7

  • Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool DMF (10 mL) to 0 °C. Slowly add POCl₃ (1.2 mmol) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of this compound (1 mmol) in DMF (5 mL) to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Functionalization at the N1-Position

The nitrogen atom of the lactam in the 2-oxo-quinoline ring can be readily alkylated or arylated.[6][7][8]

Causality of Experimental Choices: A base is required to deprotonate the N-H of the lactam, generating a nucleophilic anion. The choice of base and solvent can influence the reaction's efficiency and selectivity (N- vs. O-alkylation), although N-alkylation is generally favored for 2-quinolones.[6][7]

Protocol: N-Alkylation

  • Deprotonation: Suspend this compound (1 mmol) in a suitable solvent like DMF or acetonitrile. Add a base such as potassium carbonate (1.5 mmol) or sodium hydride (1.1 mmol, handle with care).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes, then add the alkylating agent (e.g., an alkyl halide or benzyl bromide, 1.1 mmol).

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the mixture, pour it into water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Transformations of the Cyano Group at C3

The carbonitrile functionality is a versatile precursor to other important functional groups, notably carboxylic acids and primary amines.[9][10][11]

Hydrolysis to Carboxylic Acid

The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[12][13][14][15]

Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (5 mL).

  • Heating: Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution (test with moist pH paper) or by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto ice. The carboxylic acid product will precipitate.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry to yield 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Reduction to Primary Amine

The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[16][17][18][19]

Protocol: Reduction with LiAlH₄

  • Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ (2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Substrate Addition: Add a solution of this compound (1 mmol) in anhydrous THF dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Quenching (Fieser work-up): Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminomethyl product.

  • Purification: Purify the product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds.[3][20][21][22][23] These reactions typically require a halogenated quinoline precursor, which can be synthesized as described in section 2.2.

Cross_Coupling_Workflow Start 6-Methoxy-2-oxo-1,2- dihydroquinoline-3-carbonitrile Halogenated Halogenated Quinoline (e.g., 5-Bromo or 7-Bromo) Start->Halogenated Halogenation Suzuki Suzuki Coupling Halogenated->Suzuki Heck Heck Reaction Halogenated->Heck Aryl_Product Aryl-Substituted Quinoline Suzuki->Aryl_Product [Pd], Base, Boronic Acid Vinyl_Product Vinyl-Substituted Quinoline Heck->Vinyl_Product [Pd], Base, Alkene

Figure 3: General workflow for cross-coupling reactions on the quinoline scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds between an organohalide and a boronic acid or ester.[2][6][20][21][22][23]

Causality of Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. For heteroaryl halides, phosphine ligands such as SPhos or XPhos are often effective. A base is required to activate the boronic acid for transmetalation.[21]

Protocol: Suzuki-Miyaura Coupling of a Bromo-Substituted Quinoline

  • Reaction Setup: To a degassed mixture of the bromo-substituted this compound (1 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and a base such as potassium carbonate or cesium carbonate (2 mmol) in a suitable solvent system (e.g., dioxane/water 4:1, 10 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand if necessary.

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere at 80-100 °C for 6-18 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Quantitative Data Summary:

Reaction TypeReagentsProductTypical Yield
NitrationHNO₃/H₂SO₄5- and 7-Nitro derivatives60-80% (mixture)
BrominationNBS/AcOH5- and/or 7-Bromo derivatives70-90%
Vilsmeier-HaackPOCl₃/DMF5- and/or 7-Formyl derivatives50-70%
N-AlkylationAlkyl halide, K₂CO₃N-Alkyl derivative80-95%
Cyano HydrolysisH₂SO₄/H₂O3-Carboxylic acid85-95%
Cyano ReductionLiAlH₄3-Aminomethyl derivative60-75%
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃3-Aryl derivative70-90%

Conclusion

The functionalization of this compound offers a rich landscape for chemical exploration. By strategically targeting the benzene ring, the lactam nitrogen, and the cyano group, a vast chemical space can be accessed. The protocols and insights provided in this guide serve as a robust foundation for researchers to design and synthesize novel quinoline-based compounds with potential therapeutic applications.

References

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developing enzyme inhibitors with 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Development of Enzyme Inhibitors Based on the 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile Scaffold

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities.[1] Its derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[2] The this compound scaffold, in particular, combines several key pharmacophoric features: the quinolin-2-one core, a common element in various enzyme inhibitors; a methoxy group at the 6-position, which can modulate metabolic stability and target binding; and a carbonitrile group at the 3-position, a versatile chemical handle and potential hydrogen bond acceptor.

This guide provides a comprehensive framework for researchers and drug development professionals aiming to leverage this scaffold for the discovery of novel enzyme inhibitors. We will detail a strategic workflow from scaffold synthesis and library creation to primary screening, hit validation, and preliminary structure-activity relationship (SAR) analysis. The protocols herein are designed to be robust and self-validating, providing a solid foundation for inhibitor development programs.

Part 1: Synthesis and Library Development

The efficient synthesis of a focused library of compounds is the cornerstone of a successful screening campaign. A multicomponent reaction (MCR) approach is recommended for its operational simplicity and ability to rapidly generate structural diversity from readily available starting materials.[3]

Proposed Synthetic Workflow

The proposed synthesis proceeds via a one-pot reaction involving a substituted salicylaldehyde, malononitrile, and an aniline derivative, followed by modification to yield the target scaffold and its analogues. This strategy allows for diversification at multiple points.

G cluster_0 Step 1: Scaffold Synthesis (MCR) cluster_1 Step 2: Library Diversification A 5-Methoxy-2-hydroxybenzaldehyde D Target Scaffold 6-Methoxy-2-oxo-1,2-dihydroquinoline -3-carbonitrile A->D One-Pot Reaction (e.g., Ethanol, Reflux) B Malononitrile B->D One-Pot Reaction (e.g., Ethanol, Reflux) C Ammonium Acetate (Cyclizing Agent) C->D One-Pot Reaction (e.g., Ethanol, Reflux) E Scaffold Core D->E Use as starting material G N-Alkylation/Arylation (e.g., Buchwald-Hartwig Coupling) E->G F Aryl Halides (R-X) F->G H Diverse Library (N-substituted derivatives) G->H

Caption: General workflow for synthesis and diversification.

Protocol: Synthesis of the Core Scaffold

This protocol is a representative method for synthesizing the parent scaffold.

  • Reagents & Setup:

    • 5-Methoxy-2-hydroxybenzaldehyde (1.0 eq)

    • Malononitrile (1.1 eq)

    • Ammonium Acetate (2.0 eq)

    • Ethanol (anhydrous)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add 5-methoxy-2-hydroxybenzaldehyde, malononitrile, and ammonium acetate in anhydrous ethanol.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and then with diethyl ether to remove impurities.

    • Dry the product under vacuum to yield this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The synthesis of related quinoline-3-carbonitrile derivatives has been well-documented, providing a basis for spectral comparison.[3][4]

Library Generation for SAR Studies

To explore the structure-activity relationship (SAR), it is crucial to synthesize a library of analogues.[5] Modifications can be introduced at:

  • The N1-position of the quinoline ring: Alkylation or arylation can explore interactions with hydrophobic pockets.

  • The 4-position: Introducing different aryl or alkyl groups can probe for additional binding interactions.

  • The 6-methoxy group: Replacing it with other alkoxy groups or halogens can modulate electronic properties and binding.

Part 2: Enzyme Inhibition Screening Strategy

Given that the quinoline scaffold is known to inhibit a diverse range of enzymes, a tiered screening approach is recommended to efficiently identify potent and selective inhibitors.[6]

The Screening Funnel

This strategy prioritizes resources by using broad, high-throughput primary screens to identify initial hits, which are then subjected to more rigorous secondary and tertiary assays.

G A Primary Screen (Single High Concentration, e.g., 10 µM) Target Families: - Kinases (Broad Panel) - Proteasomes (20S) - DNMTs (DNMT1) - Cholinesterases (AChE) B Hit Identification (Compounds with >50% inhibition) A->B Filter C Secondary Screen: Potency Dose-Response Curve to determine IC50 B->C Validate D Tertiary Screen: Selectivity & Mechanism - Profiling against related enzymes - Enzyme kinetics (e.g., Lineweaver-Burk) - Cellular Assays C->D Characterize E Lead Candidate D->E Select

Caption: A tiered workflow for enzyme inhibitor screening.

Part 3: Detailed Assay Protocols

The following are generalized protocols for key enzyme classes. It is essential to include positive and negative controls in every assay plate for data normalization and validation.

Protocol: Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from high-throughput screening formats that measure ATP consumption.[7][8]

  • Principle: Kinase activity is measured by quantifying the amount of ADP produced, which is then converted into a luminescent signal. A decrease in signal relative to the vehicle control indicates inhibition.

  • Materials:

    • Recombinant kinase of interest (e.g., Src, EGFR)

    • Kinase-specific substrate peptide

    • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

    • Test compounds dissolved in DMSO

    • Assay Buffer (specific to the kinase)

    • White, opaque 384-well assay plates

  • Procedure:

    • Dispense 2.5 µL of test compound (or DMSO vehicle control) into the wells of the 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate percent inhibition: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_vehicle - Lumi_background))

    • For dose-response curves, plot % Inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: Proteasome 20S Inhibition Assay (Fluorometric)

This protocol measures the chymotrypsin-like activity of the 20S proteasome.[9]

  • Principle: The assay uses a fluorogenic peptide substrate (Suc-LLVY-AMC) which, when cleaved by the proteasome, releases the fluorescent AMC molecule. A reduction in the rate of fluorescence increase indicates inhibition.

  • Materials:

    • Purified Human 20S Proteasome

    • Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

    • Assay Buffer: 20 mM Tris-HCl, pH 7.5

    • Test compounds in DMSO

    • Black, flat-bottom 96-well assay plates

  • Procedure:

    • Add 2 µL of test compound (or DMSO vehicle) to each well.

    • Add 88 µL of Assay Buffer containing the 20S proteasome (final concentration ~0.5 nM).

    • Incubate at 37°C for 15 minutes to allow the inhibitor to bind.

    • Initiate the reaction by adding 10 µL of Suc-LLVY-AMC substrate (final concentration ~100 µM).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis:

    • Determine the reaction rate (Vmax) from the linear portion of the kinetic curve for each well.

    • Calculate percent inhibition: % Inhibition = 100 * (1 - Vmax_compound / Vmax_vehicle)

    • Determine IC50 values from dose-response curves as described for the kinase assay.

Protocol: DNA Methyltransferase (DNMT1) Inhibition Assay

This protocol uses a fluorescence-based method to detect DNA methylation.

  • Principle: A specific DNA substrate is incubated with DNMT1 and the cofactor SAM. A methylation-sensitive restriction enzyme is then used to digest only the unmethylated DNA. A DNA intercalating dye is added, and the remaining fluorescence is proportional to DNMT1 activity.

  • Materials:

    • Recombinant Human DNMT1[10]

    • Substrate: Poly(dI-dC) or a specific CpG-containing oligonucleotide

    • S-adenosyl-L-methionine (SAM)

    • Methylation-sensitive restriction enzyme (e.g., HpaII)

    • DNA intercalating dye (e.g., SYBR Green)

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT

  • Procedure:

    • In a PCR tube, combine DNMT1, DNA substrate, test compound (or DMSO), and SAM in Assay Buffer.

    • Incubate at 37°C for 1 hour to allow methylation.

    • Heat-inactivate DNMT1 at 65°C for 10 minutes.

    • Add the restriction enzyme and its corresponding buffer. Incubate at 37°C for 1 hour.

    • Transfer the reaction to a black 96-well plate.

    • Add the diluted DNA intercalating dye.

    • Read fluorescence (e.g., Ex: 485 nm, Em: 520 nm).

  • Data Analysis: High fluorescence indicates methylated (protected) DNA and thus high DNMT1 activity. Low fluorescence indicates unmethylated (digested) DNA and thus inhibition of DNMT1. Calculate % inhibition and IC50 values accordingly.

Part 4: Hit Validation and Preliminary SAR

Once initial hits are identified, the focus shifts to confirming their activity and understanding the relationship between chemical structure and inhibitory potency.

Data Presentation and Interpretation

Quantitative data should be organized into tables for clear comparison of potency and selectivity.

Table 1: Hypothetical Screening Results for a Library of Scaffold Derivatives

Compound IDR Group (N1-position)Kinase A IC50 (µM)Proteasome IC50 (µM)DNMT1 IC50 (µM)
Scaffold-01 -H12.5> 508.2
Scaffold-02 -Methyl9.8> 507.5
Scaffold-03 -Phenyl0.4525.115.6
Scaffold-04 -4-Fluorophenyl0.08 32.818.9
Scaffold-05 -Cyclohexyl2.2> 509.1

From this hypothetical data, Scaffold-04 emerges as a potent and selective hit for Kinase A. The SAR suggests that a small, electron-withdrawing aromatic substituent at the N1-position is highly favorable for Kinase A inhibition.

Mechanism of Action Studies

For promising hits, determining the mechanism of inhibition is a critical next step. For enzymes following Michaelis-Menten kinetics, this can be investigated by measuring inhibitor potency at varying substrate concentrations.

  • Lineweaver-Burk Plot: This graphical analysis helps differentiate between competitive, non-competitive, and mixed-type inhibition, providing insight into whether the inhibitor binds to the enzyme's active site or an allosteric site.[9] For example, a pattern consistent with mixed-type inhibition was observed for a quinoline-based proteasome inhibitor, suggesting binding to an allosteric site.[9]

A Note on Cellular Assays

While this guide focuses on biochemical assays, the ultimate goal is to develop compounds active in a cellular context. Follow-up studies should include:

  • Cell Viability Assays: To assess general cytotoxicity and distinguish it from target-specific effects.[11]

  • Target Engagement Assays: To confirm the inhibitor binds to its intended target within the cell.

  • Phenotypic Assays: To measure the effect of the inhibitor on a cellular process downstream of the target enzyme.[7]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries. By employing a strategic, multi-tiered screening approach combined with rigorous biochemical and mechanistic characterization, researchers can efficiently identify and optimize potent and selective lead compounds. The protocols and strategies outlined in this guide provide a robust framework to unlock the therapeutic potential of this privileged chemical scaffold.

References

  • National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols.
  • Corral, P., et al. (2020). Design, synthesis, and enzymatic characterization of quinazoline-based CYP1A2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(2), 126719.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6.
  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Development.
  • BenchChem. (n.d.). Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide.
  • Arastu-Kapur, S., et al. (2011). Substituted quinolines as noncovalent proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(13), 3950-3954.
  • Zhou, J., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv.
  • Hayat, F., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 962733.
  • Wang, Y., et al. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. PeerJ, 4, e2195.
  • Okten, S., et al. (2020). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie, 353(12), 2000213.
  • Sławiński, J., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(4), 618-624.
  • Zhou, J., et al. (2024). Quinoline-Based Compounds Can Inhibit Diverse Enzymes That Act On DNA. DigitalCommons@TMC.
  • Abulkhair, H. S., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 743-751.
  • Charris-Castillo, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Molecules, 26(22), 6977.
  • Manetti, F., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379.

Sources

Illuminating the Microcosm: An Application Guide to Fluorescence Microscopy with Quinoline-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold in Cellular Imaging

For researchers, scientists, and professionals in drug development, the ability to visualize and quantify molecular processes within living cells is paramount. Fluorescence microscopy stands as a cornerstone technique in this endeavor, and the selection of an appropriate fluorescent probe is critical to its success. Among the myriad of available fluorophores, quinoline-based probes have emerged as a remarkably versatile and powerful class of tools.[1][2] Their inherent photophysical properties, coupled with the facility of their chemical modification, allows for the rational design of probes that are highly sensitive and selective for a wide range of biological analytes and physiological parameters.[3][4]

This application note serves as a comprehensive guide to the experimental setup and utilization of quinoline-based probes in fluorescence microscopy. Moving beyond a simple recitation of protocols, we will delve into the underlying principles that govern the functionality of these probes, providing the reader with the expertise to not only apply these techniques but also to innovate upon them. We will explore the causal relationships between probe structure and function, ensuring a trustworthy and authoritative grounding for your experimental design.

Core Principles: Why Quinoline?

The quinoline moiety, a bicyclic aromatic heterocycle, possesses several key features that make it an exceptional scaffold for fluorescent probes:

  • Inherent Fluorescence: The conjugated π-system of the quinoline ring gives rise to intrinsic fluorescence, providing a foundational platform for probe development.[5]

  • Environmental Sensitivity: The nitrogen atom in the quinoline ring can participate in interactions with the local microenvironment, leading to changes in fluorescence output. This sensitivity is the basis for probes that respond to changes in pH, ion concentration, and viscosity.[6][7]

  • Tunable Photophysical Properties: The quinoline scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its absorption and emission wavelengths, quantum yield, and Stokes shift. This chemical tractability enables the development of probes with tailored spectral properties for specific applications and multiplexing capabilities.[3][8]

  • Biocompatibility: Many quinoline derivatives exhibit good cell permeability and low cytotoxicity, making them suitable for live-cell imaging.[9]

The fluorescence of quinoline probes can be modulated through several photophysical mechanisms, including:

  • Chelation-Enhanced Fluorescence (CHEF): In this "turn-on" mechanism, the probe in its unbound state has a low fluorescence quantum yield. Upon binding to a target ion, the chelation event restricts intramolecular rotations or other non-radiative decay pathways, leading to a significant increase in fluorescence intensity.[5]

  • Photoinduced Electron Transfer (PET): A "turn-off" or "turn-on" mechanism where an electron is transferred from a donor to the excited fluorophore, quenching its fluorescence. Interaction with an analyte can disrupt this process, restoring fluorescence.[5]

  • Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline ring can be modulated by the introduction of electron-donating and electron-withdrawing groups. Changes in the local environment can affect the efficiency of this charge transfer, resulting in a shift in the emission wavelength, which is ideal for ratiometric sensing.[1][2]

  • Excited-State Intramolecular Proton Transfer (ESIPT): This process can be perturbed by interactions with analytes, leading to changes in the fluorescence signal.[9]

Experimental Setup for Fluorescence Microscopy

A properly configured fluorescence microscope is crucial for obtaining high-quality images with quinoline-based probes. The following provides a detailed guide to the essential components and their setup.

Microscope Components and Configuration

A typical epifluorescence microscope setup for imaging with quinoline-based probes consists of the following key components:

  • Light Source: A stable and high-intensity light source is required for efficient excitation of the probes.

    • Mercury or Xenon Arc Lamps: These are traditional and powerful broadband sources suitable for a wide range of fluorophores.

    • LEDs (Light Emitting Diodes): LEDs offer excellent stability, long lifetimes, and the ability to rapidly switch between different excitation wavelengths. They are becoming the standard for many fluorescence microscopy applications.

    • Lasers: For confocal and two-photon microscopy, lasers provide the necessary high-intensity, monochromatic light required for point-scanning and non-linear excitation.

  • Filter Sets: The filter set is arguably the most critical component for achieving high-contrast fluorescence images. It consists of three main parts: an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter.[10][11] The choice of filter set must be carefully matched to the spectral properties of the specific quinoline probe being used.[12]

    • Excitation Filter: This filter selects the specific range of wavelengths from the light source that will excite the probe. Its transmission band should align with the absorption maximum of the quinoline probe.[11]

    • Dichroic Mirror: This mirror reflects the excitation light towards the objective and the specimen, while transmitting the longer-wavelength emission light from the specimen to the detector. The cut-off wavelength of the dichroic mirror is a critical parameter.[10]

    • Emission Filter (Barrier Filter): This filter is placed before the detector and serves to block any stray excitation light and transmit only the fluorescence emitted by the probe.[11]

  • Objective Lens: A high numerical aperture (NA) objective is essential for collecting as much of the emitted fluorescence as possible, leading to brighter images. The choice of objective will also determine the magnification and resolution of the image.

  • Detector: The detector converts the fluorescence signal into a digital image. The choice of detector depends on the light level of the fluorescence and the desired imaging speed.

    • Cooled CCD (Charge-Coupled Device) or sCMOS (scientific Complementary Metal-Oxide-Semiconductor) Cameras: These are the most common detectors for widefield fluorescence microscopy, offering high sensitivity and low noise.

    • Photomultiplier Tubes (PMTs): PMTs are highly sensitive point detectors used in confocal and two-photon laser scanning microscopes.[13]

    • Hybrid Photodetectors (HyDs) or Avalanche Photodiodes (APDs): These offer even higher sensitivity than traditional PMTs and are particularly useful for low-light applications.[13]

Workflow for Microscope Setup

experimental_workflow

Figure 1: A generalized workflow for fluorescence microscopy using quinoline-based probes.

Application Protocols

The following protocols provide detailed, step-by-step methodologies for using quinoline-based probes for specific applications.

Protocol 1: Detection of Intracellular Zinc Ions (Zn²⁺)

Quinoline-based probes are widely used for the detection of Zn²⁺, a crucial metal ion involved in numerous physiological and pathological processes.[14] Many of these probes operate on the CHEF mechanism.

Probe Selection: A variety of quinoline-based Zn²⁺ probes are available, each with different affinities and spectral properties. The choice of probe will depend on the expected Zn²⁺ concentration and the available microscope filter sets.

Probe TypeExcitation (nm)Emission (nm)MechanismReference
Quinoline-based Zn²⁺ Sensor~320-405~450-550CHEF[15]
Two-Photon Zn²⁺ Probe (QZn)~820 (2P)~520CHEF[14]

Materials:

  • Quinoline-based Zn²⁺ probe (e.g., Zinquin)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging chamber or dish

  • Fluorescence microscope with appropriate filter set (e.g., DAPI or custom)

Procedure:

  • Cell Culture: Plate cells in a live-cell imaging dish and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the quinoline-based Zn²⁺ probe in DMSO (typically 1-10 mM).

  • Cell Loading:

    • Dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time should be determined empirically.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove any extracellular probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the imaging dish on the microscope stage.

    • Using the appropriate filter set, excite the sample and acquire fluorescence images.

    • To induce changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ ionophore (e.g., pyrithione) in the presence of extracellular Zn²⁺, or with a Zn²⁺ chelator (e.g., TPEN).

Causality of Experimental Choices:

  • DMSO as a solvent: Quinoline probes are often hydrophobic and require a non-polar solvent like DMSO for initial solubilization.

  • Incubation Time: The incubation time is a balance between allowing sufficient time for the probe to enter the cells and minimizing potential cytotoxicity.

  • Washing Steps: Thorough washing is crucial to reduce background fluorescence from residual extracellular probe, thereby improving the signal-to-noise ratio.

Protocol 2: Ratiometric Measurement of Intracellular pH

Quinoline-based probes that exhibit changes in their emission spectra in response to pH are valuable tools for measuring intracellular pH.[4][16] Ratiometric measurements, which are based on the ratio of fluorescence intensities at two different wavelengths, are advantageous as they are independent of probe concentration, excitation intensity, and photobleaching.[4]

Probe Selection: Choose a quinoline-based ratiometric pH probe with a pKa value close to the physiological pH range of interest (typically 6.5-7.5).[4]

Probe TypeExcitation (nm)Emission Ratios (nm)MechanismReference
Ratiometric Quinoline pH Probe (DQPH)~450-500F₅₃₁ / F₅₈₈PARCT[4]

Materials:

  • Ratiometric quinoline-based pH probe

  • Calibration buffers of known pH containing a nigericin/monensin ionophore cocktail

  • Live-cell imaging setup with a filter wheel or a spectrometer to capture emission at two wavelengths.

Procedure:

  • Cell Loading: Follow the same cell loading and washing procedures as described in Protocol 1.

  • Image Acquisition:

    • Acquire two fluorescence images of the cells, one at each of the two emission wavelengths of the probe.

    • It is important to use the same excitation wavelength and exposure time for both images.

  • Calibration:

    • To obtain quantitative pH measurements, a calibration curve must be generated.

    • Incubate the probe-loaded cells with a series of calibration buffers of known pH containing ionophores (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.

    • For each calibration buffer, acquire images at the two emission wavelengths and calculate the fluorescence intensity ratio.

    • Plot the fluorescence intensity ratio against the corresponding pH values to generate a calibration curve.

  • Data Analysis:

    • For your experimental samples, calculate the ratio of the fluorescence intensities at the two emission wavelengths for each cell or region of interest.

    • Use the calibration curve to convert the measured fluorescence ratios into intracellular pH values.

Causality of Experimental Choices:

  • Ratiometric Imaging: This approach provides a more robust and quantitative measurement of pH compared to intensity-based probes, as it corrects for variations in probe concentration and other experimental parameters.

  • Calibration with Ionophores: This is a critical step for converting fluorescence ratios into absolute pH values, ensuring the accuracy and trustworthiness of the data.

ph_sensing_pathway

Figure 2: The principle of ratiometric pH sensing with a quinoline-based probe.

Protocol 3: Imaging Intracellular Viscosity

Changes in intracellular viscosity are associated with various cellular processes and diseases. Quinoline-based "molecular rotors" are fluorescent probes whose quantum yield is sensitive to the viscosity of their microenvironment.[7] In a low-viscosity environment, the probe can undergo intramolecular rotation, which provides a non-radiative decay pathway, resulting in low fluorescence. In a high-viscosity environment, this rotation is hindered, leading to an increase in fluorescence.[7]

Probe Selection: Choose a quinoline-based viscosity probe that targets the cellular compartment of interest (e.g., mitochondria, cytoplasm).[7]

Probe TypeExcitation (nm)Emission (nm)MechanismReference
Mitochondria-Targeted Viscosity Probe~405-488~500-600TICT[7]

Materials:

  • Quinoline-based viscosity probe

  • Glycerol solutions of varying concentrations (for calibration)

  • Live-cell imaging setup

Procedure:

  • Cell Loading: Load cells with the viscosity probe as described in Protocol 1.

  • Image Acquisition: Acquire fluorescence images of the cells. The fluorescence intensity will be proportional to the intracellular viscosity.

  • Calibration (Optional but Recommended):

    • To obtain a semi-quantitative measure of viscosity, a calibration can be performed using solutions of known viscosity (e.g., water-glycerol mixtures).

    • Measure the fluorescence intensity of the probe in these solutions.

    • Plot the fluorescence intensity against the viscosity to generate a calibration curve.

  • Inducing Viscosity Changes:

    • Cellular viscosity can be modulated by various stimuli, such as drug treatment, temperature changes, or induction of apoptosis.

    • Acquire images before and after the stimulus to observe changes in intracellular viscosity.

Causality of Experimental Choices:

  • Molecular Rotor Design: The choice of a probe with a rotatable component is essential for viscosity sensing, as the fluorescence mechanism is directly linked to the restriction of this rotation.

  • Targeting Moiety: For studying viscosity in specific organelles, the probe must be conjugated to a targeting moiety (e.g., a triphenylphosphonium group for mitochondria).[7]

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results when using quinoline-based probes, it is essential to incorporate controls and validation steps into your experimental design:

  • Control Experiments:

    • Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.

    • Phototoxicity Control: Monitor cell morphology and viability over the course of the imaging experiment to ensure that the illumination conditions are not causing cellular damage.

    • Probe Specificity: For ion-sensing probes, test the probe's response to other biologically relevant ions to confirm its selectivity.

  • Validation with Orthogonal Methods: Whenever possible, validate your findings with an independent method. For example, changes in intracellular pH measured with a quinoline probe could be confirmed using a commercially available pH-sensitive dye with a different chemical structure.

Conclusion

Quinoline-based fluorescent probes represent a powerful and versatile toolkit for the modern cell biologist and drug discovery professional. Their tunable photophysical properties and sensitivity to the cellular microenvironment enable the visualization and quantification of a wide array of biological parameters. By understanding the core principles of probe function and adhering to rigorous experimental protocols, researchers can confidently employ these tools to gain deeper insights into the intricate workings of the cell. This guide provides a solid foundation for the successful application of quinoline-based probes in fluorescence microscopy, empowering you to illuminate the microcosm with clarity and precision.

References

  • (PDF) Quinoline-Based Fluorescence Sensors - ResearchGate. Available at: [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]

  • Evident Scientific. Matching Filter Blocks with Probes. Available at: [Link]

  • BIOSYNCE. (2025). Can quinoline be used as a fluorescent probe? Available at: [Link]

  • Li, X., et al. (2014). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry. Available at: [Link]

  • Li, Y., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Available at: [Link]

  • Edmund Optics. Fluorescence Filter Set for Texas Red Fluorescence Dye. Available at: [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research. Available at: [Link]

  • ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. Available at: [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025). Molecules. Available at: [Link]

  • Kim, D., et al. (2016). Low-Light Photodetectors for Fluorescence Microscopy. Micromachines. Available at: [Link]

  • Jun, J. V., Petersson, E. J., & Chenoweth, D. M. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. PubMed Central. Available at: [Link]

  • ACS Publications. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. Available at: [Link]

  • ACS Publications. (2025). Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. Journal of the American Chemical Society. Available at: [Link]

  • Chenoweth, D. M., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. Available at: [Link]

  • Li, G., et al. (2019). Quinoline-based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. Talanta. Available at: [Link]

  • Frontiers in Chemistry. (2021). Recent Progress in Fluorescent Probes For Metal Ion Detection. Available at: [Link]

  • Request PDF. (2025). Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications. Available at: [Link]

  • ResearchGate. (2019). Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. Available at: [Link]

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in vitro testing of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile against drug-resistant bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: In Vitro Efficacy of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile Against Drug-Resistant Bacteria

Introduction: A Strategic Approach to a Growing Threat

The rise of multidrug-resistant (MDR) bacteria represents a critical global health crisis, rendering conventional antibiotics ineffective and threatening modern medicine. Pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and MDR Pseudomonas aeruginosa are responsible for a significant number of life-threatening, hospital-acquired infections.[1][2] MRSA, for instance, has acquired the mecA gene, which encodes a penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics, making it resistant to a cornerstone of antimicrobial therapy.[3][4][5][6] Similarly, P. aeruginosa employs a variety of resistance mechanisms, including highly efficient efflux pumps and enzymatic degradation of antibiotics, making it notoriously difficult to treat.[7][8][9]

The quinolone class of antibiotics has long been vital in our therapeutic arsenal. These synthetic agents act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[10][11][12] By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones introduce lethal double-strand breaks, ultimately leading to bacterial cell death.[10][13] However, the clinical utility of this class is also waning due to increasing resistance.

This environment necessitates the urgent discovery of novel antimicrobial scaffolds. This compound is a synthetic compound belonging to the quinolone family. Its structure suggests a potential mechanism of action similar to established quinolones, making it a compelling candidate for investigation against resistant strains. This document provides a comprehensive suite of validated in vitro protocols designed to rigorously evaluate its antibacterial potential, from initial screening to dynamic bactericidal activity and anti-biofilm efficacy.

Hypothesized Mechanism of Action

Based on its structural similarity to quinolone antibiotics, this compound is hypothesized to function as a topoisomerase poison. The core mechanism involves the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication.[11][12] The compound is believed to trap these enzymes in a cleavage complex with DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. This cascade triggers the SOS response and other DNA repair pathways, which, when overwhelmed, result in rapid cell death.[10]

Quinolone_Mechanism cluster_bacterium Bacterial Cell Compound This compound Entry Cell Entry (e.g., via Porins) Compound->Entry 1. Penetration Target DNA Gyrase / Topoisomerase IV Entry->Target 2. Binding Complex Ternary Complex Formation (Compound-Enzyme-DNA) Target->Complex 3. Inhibition of DNA re-ligation DSB Double-Strand DNA Breaks Complex->DSB 4. Accumulation of DNA Damage Death Bacterial Cell Death DSB->Death 5. Lethality

Caption: Hypothesized mechanism of this compound.

Comprehensive Experimental Workflow

A tiered approach is essential for the systematic evaluation of a novel antimicrobial compound. The workflow begins with broad screening to determine inhibitory potential and progresses to more complex assays that characterize the nature and dynamics of its antibacterial activity. This ensures an efficient use of resources while building a comprehensive data package.

Experimental_Workflow Start Compound Preparation (Stock Solution in DMSO) MIC Protocol 1: Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Start->MIC Primary Screening MBC Protocol 2: Minimum Bactericidal Concentration (MBC) MIC->MBC Assess Bactericidal Activity TimeKill Protocol 3: Time-Kill Kinetic Assay MIC->TimeKill Assess Rate of Killing Biofilm Protocol 4: Anti-Biofilm Assay (Crystal Violet) MIC->Biofilm Assess Biofilm Impact Data Data Analysis & Interpretation MBC->Data TimeKill->Data Biofilm->Data

Caption: Tiered workflow for in vitro evaluation of the test compound.

Materials and Reagents

4.1. Test Compound and Controls

  • This compound (Purity ≥95%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Ciprofloxacin or Levofloxacin (Positive control for P. aeruginosa)

  • Vancomycin or Linezolid (Positive control for MRSA)

4.2. Bacterial Strains (Quality Control Strains)

  • Methicillin-Resistant Staphylococcus aureus (MRSA), e.g., ATCC 43300

  • Pseudomonas aeruginosa, e.g., ATCC 27853

  • Escherichia coli, e.g., ATCC 25922

  • Staphylococcus aureus, e.g., ATCC 29213

4.3. Media and Reagents

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Tryptic Soy Broth (TSB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Agar (TSA)

  • Sterile 0.9% Saline

  • 0.5 McFarland Turbidity Standard

  • Crystal Violet solution (0.1% w/v)

  • Glacial Acetic Acid (33% v/v in water)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile serological pipettes, pipette tips, and reagent reservoirs

4.4. Equipment

  • Biological Safety Cabinet (Class II)

  • Incubator (35 ± 2°C)

  • Microplate reader (with 590-600 nm filter)

  • Spectrophotometer or Densitometer

  • Vortex mixer

  • Micropipettes (single and multichannel)

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the test compound that inhibits visible bacterial growth, following standardized broth microdilution methods.[14][15][16][17]

Rationale: The broth microdilution method is the gold standard for quantitative susceptibility testing due to its accuracy, reproducibility, and suitability for high-throughput screening.[15][18] Using CAMHB is critical as its controlled cation concentrations (Ca²⁺ and Mg²⁺) ensure accurate results for many antibiotic classes.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 1280 µg/mL stock solution of this compound in 100% DMSO. Note: The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can be inhibitory to bacterial growth.

  • Plate Preparation:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the 1280 µg/mL compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration range from 640 µg/mL down to 1.25 µg/mL.

    • Well 11 serves as the Growth Control (no compound).

    • Well 12 serves as the Sterility Control (no compound, no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This standardization is crucial for reproducibility.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Within 15 minutes of standardization, add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14][16] The sterility control should be clear, and the growth control should be turbid.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of the compound required to kill ≥99.9% of the initial bacterial inoculum.[19][20][21]

Rationale: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC confirms bactericidal activity. The MBC/MIC ratio is a useful parameter; a ratio of ≤4 is generally considered indicative of bactericidal action.[22]

Step-by-Step Methodology:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Mix the contents of each well thoroughly.

  • Plating: Using a calibrated loop or pipette, plate a 10 µL aliquot from each selected well onto a sterile MHA plate. Also, plate an aliquot from the growth control well as a reference.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: Count the number of colonies on each plate. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][20]

Protocol 3: Time-Kill Kinetic Assay

This dynamic assay evaluates the rate of bacterial killing over time when exposed to the compound.[23][24][25]

Rationale: A time-kill assay provides crucial pharmacodynamic information, distinguishing between concentration-dependent and time-dependent killing and confirming bactericidal (≥3-log₁₀ reduction in CFU/mL) or bacteriostatic effects.[23][25][26]

Step-by-Step Methodology:

  • Preparation: Prepare flasks or tubes containing CAMHB with the test compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: Incubate the flasks at 35 ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23]

Protocol 4: Anti-Biofilm Assay

This protocol assesses the compound's ability to inhibit biofilm formation or eradicate pre-formed biofilms using the crystal violet staining method.[27][28][29]

Rationale: Bacteria within biofilms are notoriously resistant to antibiotics.[8][30] This assay is critical for determining if a compound is effective against this clinically important mode of growth. Crystal violet stains the total biofilm mass, providing a quantitative measure of its integrity.[31]

Step-by-Step Methodology:

  • Biofilm Formation:

    • Prepare a bacterial inoculum in TSB (often supplemented with glucose to promote biofilm formation) adjusted to a 0.5 McFarland standard and then diluted.

    • Dispense 200 µL of the culture into the wells of a 96-well plate. Include media-only wells as a negative control.

    • Incubate the plate at 37°C for 24-48 hours under static conditions to allow biofilm formation.

  • Treatment (Eradication Assay):

    • Carefully remove the planktonic (unattached) bacteria from the wells by aspiration.

    • Gently wash the wells twice with 200 µL of sterile saline, being careful not to disturb the attached biofilm.

    • Add 200 µL of fresh media containing various concentrations of the test compound (e.g., based on MIC values) to the wells. Include a no-compound control.

    • Incubate for another 24 hours.

  • Staining and Quantification:

    • Discard the media and wash the wells twice with saline.

    • Fix the biofilms by adding 200 µL of methanol for 15 minutes or by air-drying.[27]

    • Remove the methanol and allow the plate to dry completely.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

    • Dry the plate completely.

  • Elution and Measurement:

    • Add 200 µL of 33% glacial acetic acid to each well to solubilize the bound dye.

    • Incubate for 10-15 minutes, with gentle agitation if necessary.

    • Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at ~595 nm using a microplate reader. The absorbance is proportional to the biofilm mass.

Data Presentation and Interpretation

Table 1: Representative MIC and MBC Data Summary
Bacterial StrainATCC NumberTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)MBC/MIC RatioControl MIC (µg/mL) (Vancomycin)
MRSA433004821
S. aureus292132420.5
Bacterial Strain ATCC Number Test Compound MIC (µg/mL) Test Compound MBC (µg/mL) MBC/MIC Ratio Control MIC (µg/mL) (Ciprofloxacin)
P. aeruginosa2785383240.5
E. coli2592241640.015
Disclaimer: Data are for illustrative purposes only. Actual values must be determined experimentally.

Interpretation: An MBC/MIC ratio of ≤4 suggests the compound is bactericidal against the tested strains.

Table 2: Representative Time-Kill Assay Data (Log₁₀ CFU/mL)
Time (hr)Growth Control1x MIC (4 µg/mL)2x MIC (8 µg/mL)4x MIC (16 µg/mL)
0 5.705.715.695.70
2 6.455.104.553.98
4 7.604.323.112.51
8 8.813.55<2.00<2.00
24 9.103.80<2.00<2.00
Disclaimer: Data shown are for a hypothetical test against MRSA and are for illustrative purposes only.

Interpretation: The 2x and 4x MIC concentrations show a >3-log₁₀ reduction in bacterial count compared to the initial inoculum (5.70 log₁₀ CFU/mL) by the 8-hour mark, demonstrating rapid bactericidal activity.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation Poor solubility in aqueous media.Ensure the final DMSO concentration is ≤1%. Prepare the stock solution at the highest possible concentration in DMSO to minimize the volume added. If precipitation persists, consider alternative solubilizing agents approved by CLSI guidelines.
Inconsistent Growth in Controls Inoculum too high/low; improper incubation; media contamination.Strictly adhere to the 0.5 McFarland standard for inoculum preparation. Verify incubator temperature. Use aseptic technique throughout and check the sterility of media and reagents.
No Growth in Growth Control Well Inactive inoculum; residual cleaning agents in plate.Use a fresh (18-24 hour) culture for inoculum preparation. Ensure microtiter plates are sterile and free from any residues.
High Variability in Biofilm Assay Inconsistent washing technique; uneven biofilm formation.Wash wells gently and consistently, avoiding direct contact with the biofilm. Use a multichannel pipette for washing steps. Ensure consistent inoculation and static incubation.

References

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Sources

Application Note: Synthesis of Novel Derivatives from 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Specifically, the 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile core represents a highly versatile starting point for generating novel molecular entities. The 2-oxo (carbostyril) moiety is found in numerous natural products and synthetic drugs, while the 6-methoxy group can enhance metabolic stability and the 3-carbonitrile serves as a flexible chemical handle for extensive derivatization.[3] This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of novel derivatives from this scaffold, aimed at accelerating drug discovery programs. We detail robust synthetic protocols, explain the chemical rationale behind methodological choices, and outline a pathway for assessing therapeutic potential.

Foundational Synthesis: The Starting Scaffold

Before derivatization, a reliable supply of the parent scaffold, this compound, is essential. The Vilsmeier-Haack-Arnold reaction followed by acid-mediated hydrolysis is an efficient and scalable route.[4][5] This two-step process first introduces a formyl group and a chlorine atom, which is then readily hydrolyzed to the desired 2-oxo functionality.

Protocol 1: Synthesis of this compound
  • Step 1A: Vilsmeier-Haack Reaction.

    • In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 4-methoxyacetanilide (1.0 eq) in DMF and stir at room temperature for 1 hour, then heat to 80°C for 8-12 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry to yield the intermediate, 2-chloro-6-methoxyquinoline-3-carbaldehyde.

  • Step 1B: Hydrolysis to the 2-Oxo Scaffold.

    • Suspend the crude 2-chloro-6-methoxyquinoline-3-carbaldehyde from the previous step in a 70% aqueous acetic acid solution.

    • Reflux the mixture for 4-6 hours until TLC indicates the complete consumption of the starting material.

    • Cool the mixture to room temperature, which should induce precipitation.

    • Filter the solid, wash thoroughly with water to remove excess acetic acid, and dry under vacuum to obtain 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

  • Step 1C: Formation of the Carbonitrile.

    • Dissolve the aldehyde from Step 1B in formic acid.

    • Add hydroxylamine hydrochloride and heat the mixture at 100°C for 2-3 hours. This converts the aldehyde to an oxime, which then dehydrates in situ to the carbonitrile.

    • Pour the reaction mixture into ice water, filter the resulting precipitate, wash with water, and dry to yield the final starting material: This compound .

Strategic Derivatization Pathways

The parent scaffold offers three primary sites for chemical modification: the N1-amide position, the C3-carbonitrile group, and the C5/C7 positions on the aromatic ring. A systematic exploration of these sites is key to developing a robust Structure-Activity Relationship (SAR).

G Start This compound N1 Strategy A: N1-Alkylation/Arylation Start->N1 C3 Strategy B: C3-Nitrile Modification Start->C3 Aromatic Strategy C: Aromatic C-H Functionalization Start->Aromatic N1_Deriv N-Substituted Derivatives N1->N1_Deriv C3_Amide Amide/Acid Derivatives C3->C3_Amide C3_Amine Aminomethyl Derivatives C3->C3_Amine Aro_Deriv C5/C7 Substituted Derivatives Aromatic->Aro_Deriv

Caption: Synthetic strategies for derivatizing the core scaffold.

Strategy A: N1-Position Alkylation
  • Causality: Introducing substituents at the N1 position directly impacts the molecule's steric profile and lipophilicity. This modification can orient other functional groups toward specific pockets in a biological target and improve membrane permeability.

Protocol 2: N-Alkylation with Benzyl Bromide
  • Reaction Setup: Suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetone or DMF.

  • Reagent Addition: Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at 50-60°C for 6-10 hours. Monitor progress by TLC.

  • Work-up: After completion, filter off the K₂CO₃ and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the N-benzylated derivative.

ParameterValue
Stoichiometry Scaffold:K₂CO₃:BnBr = 1:2:1.2
Solvent Anhydrous Acetone
Temperature 50-60°C
Time 6-10 hours
Typical Yield 75-90%
Table 1: Typical reaction parameters for N-alkylation.
Strategy B: C3-Carbonitrile Modification
  • Causality: The carbonitrile group is a versatile precursor to several key functional groups in medicinal chemistry. Its conversion to an amide or carboxylic acid introduces a hydrogen bond donor/acceptor, while reduction to an amine introduces a basic center, both of which can be critical for target engagement.[6]

Protocol 3: Hydrolysis of Nitrile to Carboxamide
  • Reaction Setup: Dissolve the starting nitrile (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The viscous solution indicates the progress of the reaction.

  • Work-up: Carefully pour the reaction mixture onto crushed ice, causing the amide product to precipitate.

  • Purification: Filter the solid, wash extensively with cold water until the filtrate is neutral, and dry under vacuum to obtain the pure 3-carboxamide derivative.

Strategy C: Aromatic Ring Functionalization
  • Causality: Introducing substituents onto the benzene ring modulates the electronic properties of the entire scaffold and provides new vectors for interaction. Halogenation is particularly useful as it installs a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), vastly expanding the accessible chemical space.[7][8]

Protocol 4: Electrophilic Bromination at C5/C7
  • Reaction Setup: Dissolve the N1-protected scaffold (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture for 12-18 hours. The reaction is often regioselective, but a mixture of isomers may result.

  • Work-up: Pour the reaction mixture into water to precipitate the product.

  • Purification: Filter the crude solid, wash with water, and purify by column chromatography or recrystallization to separate isomers and obtain the desired brominated derivative.

Characterization and Purity Assessment

Unambiguous characterization is critical to validate the synthesis of novel compounds. A combination of spectroscopic and chromatographic methods should be employed.

TechniquePurposeKey Observables for a Successful N-Benzylation
¹H NMR Structural elucidationDisappearance of the N-H proton signal (~12 ppm); Appearance of new benzylic CH₂ signals (~5.5 ppm) and phenyl protons (7.2-7.4 ppm).
¹³C NMR Carbon skeleton confirmationAppearance of new signals for the benzylic carbon and the attached phenyl ring.
HRMS Molecular formula confirmationObserved m/z value matches the calculated exact mass for the target derivative.
HPLC Purity assessmentA single major peak with >95% purity under specified conditions.
Table 2: Standard characterization battery for a novel derivative.

Application: Biological Evaluation as Anti-Inflammatory Agents

Quinoline derivatives have shown significant promise as anti-inflammatory agents by targeting key mediators like TNF-α.[9] A primary in vitro assay is essential for screening newly synthesized compounds.

G cluster_0 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Nucleus Nucleus NFkB->Nucleus TNF_Gene TNF-α Gene Transcription TNF_Protein TNF-α Protein (Inflammation) TNF_Gene->TNF_Protein Inhibitor Quinoline Derivative Inhibitor->NFkB Inhibition

Caption: Inhibition of the NF-κB pathway to reduce TNF-α production.

Protocol 5: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay
  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized quinoline derivatives (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Data Collection: Collect the cell supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of TNF-α release).

Hypothetical SAR Data
CompoundR¹ (N1-Position)R² (C3-Position)R³ (C7-Position)TNF-α IC₅₀ (µM)
Parent H-CNH> 100
Derivative 1 -CH₂Ph-CNH25.4
Derivative 2 -CH₂Ph-CONH₂H8.1
Derivative 3 -CH₂Ph-CONH₂Br1.5
Table 3: Example Structure-Activity Relationship (SAR) data showing improved potency with systematic derivatization.

Conclusion

The this compound scaffold is a rich platform for generating novel chemical entities for drug discovery. By systematically applying functionalization strategies at the N1, C3, and aromatic ring positions, researchers can rapidly build a library of diverse compounds. The protocols outlined in this guide provide a robust foundation for synthesis and characterization, while the example biological assay demonstrates a clear path to evaluating therapeutic potential and establishing a data-driven SAR.

References

  • Organic Chemistry Portal. Synthesis of quinolines . Organic Chemistry Portal. [Link]

  • Abulkhair, H. S., & Mayhoub, A. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives . ResearchGate. [Link]

  • Dianat, S., et al. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors . PMC. [Link]

  • Yavari, I., & Naeimabadi, M. (2018). Alternative Approach to the 2-Oxopyrano[3,2-c]quinoline Core . ResearchGate. [Link]

  • Kumar, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview . ACS Omega. [Link]

  • Kumar, S., & Bawa, S. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview . Europe PMC. [Link]

  • Zhang, Y., et al. (2017). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents . National Institutes of Health. [Link]

  • Afrin, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . PubMed Central. [Link]

  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review . Journal of Drug Delivery & Therapeutics. [Link]

  • Zhang, Y., et al. (2014). ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives . ResearchGate. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]

  • Nguyen, T. H. T., & Le, T. H. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives . Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Patel, K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives . Oriental Journal of Chemistry. [Link]

  • Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential . International journal of health sciences. [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives . ResearchGate. [Link]

  • Google Patents. (n.d.). CN106543069A - The preparation of 6 methoxycarbonyl, 2 oxoindoline.
  • Charris, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X . MDPI. [Link]

  • Staszewska-Krajewska, O., & Janecka, A. (2022). Biological Activity of Naturally Derived Naphthyridines . MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress . Organic & Biomolecular Chemistry. [Link]

  • Bawa, S., & Kumar, S. (2015). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview . ResearchGate. [Link]

  • Reddy, T. S., et al. (2024). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters . PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we will address specific challenges you may encounter during its synthesis, providing in-depth, experience-driven advice to help you optimize your reaction yields and purity.

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The specific derivative, this compound, is a valuable intermediate for various pharmaceutical agents. Its synthesis, while conceptually straightforward, can present several practical challenges that impact yield and purity. This guide aims to provide a systematic approach to troubleshooting these issues.

Common Synthetic Routes: An Overview

A prevalent and efficient method for synthesizing the this compound core involves a Knoevenagel condensation. This reaction is a modification of the aldol condensation and is a cornerstone of carbon-carbon bond formation in organic synthesis.[2] The general approach involves the reaction of an appropriate 2-aminobenzaldehyde derivative with an active methylene compound, such as cyanoacetic acid or its esters, followed by intramolecular cyclization.

Generalized Reaction Scheme:

The synthesis can be conceptualized as a one-pot, multi-component reaction, which often proceeds through the formation of an arylidene-malononitrile intermediate, followed by cyclization, isomerization, and aromatization to yield the final quinoline product.[3]

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems that can arise during the synthesis. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: Low or No Product Yield

Question: I am following a standard protocol for the Knoevenagel condensation to synthesize this compound, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product yield is a common frustration that can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and how to address them.

Causality Analysis:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: The purity of your 2-amino-4-methoxybenzaldehyde and the active methylene compound (e.g., ethyl cyanoacetate or malononitrile) is paramount. Impurities can interfere with the reaction, leading to side products or inhibition of the desired pathway.

    • Base Catalyst Activity: The choice and quality of the base catalyst are critical. Weakly basic amines like piperidine or pyridine are often used.[2] If the base is old or has been improperly stored, its catalytic activity may be diminished.

    • Stoichiometric Imbalance: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of undesired side products.

  • Reaction Conditions:

    • Temperature: The reaction temperature needs to be carefully controlled. Insufficient heat may lead to a sluggish or stalled reaction, while excessive heat can promote decomposition of starting materials or the product, as well as the formation of tars.

    • Solvent: The choice of solvent is crucial. It must be able to dissolve the reactants and be suitable for the reaction temperature. Common solvents include ethanol, pyridine, or toluene.[3][4] An inappropriate solvent can hinder the reaction.

    • Water Removal: The Knoevenagel condensation is a condensation reaction that produces water.[2] Failure to remove this water can shift the equilibrium back towards the starting materials, thus reducing the yield.

Troubleshooting Workflow:

G start Low/No Yield Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check conditions_check Evaluate Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent1 Check purity of 2-amino-4-methoxybenzaldehyde reagent_check->sub_reagent1 sub_reagent2 Use fresh, high-purity active methylene compound reagent_check->sub_reagent2 sub_reagent3 Ensure activity of base catalyst (e.g., fresh piperidine) reagent_check->sub_reagent3 purification_check Assess Work-up & Purification conditions_check->purification_check Conditions Optimized sub_conditions1 Optimize temperature (stepwise heating may help) conditions_check->sub_conditions1 sub_conditions2 Use Dean-Stark trap to remove water conditions_check->sub_conditions2 sub_conditions3 Test alternative solvents (e.g., ethanol, toluene) conditions_check->sub_conditions3 sub_purification1 Analyze crude mixture (TLC, NMR) to identify byproducts purification_check->sub_purification1 sub_purification2 Adjust purification method (e.g., recrystallization solvent, column chromatography) purification_check->sub_purification2 end Improved Yield purification_check->end

Caption: Troubleshooting workflow for low reaction yield.

Recommended Protocol Adjustments:

  • Reagent Verification:

    • Confirm the purity of your starting materials via NMR or melting point analysis.

    • Use freshly opened or purified base catalysts.

    • Carefully measure and dispense all reagents to ensure accurate stoichiometry.

  • Optimized Reaction Setup:

    • Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine 2-amino-4-methoxybenzaldehyde (1 equivalent) and your active methylene compound (1.1 equivalents) in toluene.

    • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).

    • Heating and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the reaction forward.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials will indicate the reaction's completion.

Issue 2: Formation of a Dark, Tarry Substance

Question: My reaction mixture is turning dark and forming a tar-like substance, making product isolation difficult and resulting in a low yield of impure product. What is causing this, and how can I prevent it?

Answer:

The formation of a dark, tarry substance is a strong indication of side reactions and decomposition, often caused by excessive heat or the use of a strong base.

Causality Analysis:

  • Excessive Heat: High temperatures can lead to the polymerization of starting materials or intermediates, especially in the presence of a base.

  • Strong Base: While a base is necessary, a base that is too strong can induce self-condensation of the aldehyde or ketone starting materials.[2]

  • Prolonged Reaction Time: Leaving the reaction to proceed for too long, especially at elevated temperatures, can lead to the degradation of the desired product.

Preventative Measures and Protocol:

G start Tar Formation Observed temp_control Implement Strict Temperature Control start->temp_control base_selection Select Appropriate Base Catalyst temp_control->base_selection Temperature Optimized sub_temp1 Use an oil bath for uniform heating temp_control->sub_temp1 sub_temp2 Gradually increase temperature to reflux temp_control->sub_temp2 time_monitoring Monitor Reaction Time Closely base_selection->time_monitoring Base Selected sub_base1 Use a weak base like piperidine or pyridine base_selection->sub_base1 sub_base2 Consider using a milder catalyst like ammonium acetate base_selection->sub_base2 sub_time1 Monitor reaction progress by TLC every 30-60 minutes time_monitoring->sub_time1 sub_time2 Quench the reaction as soon as starting material is consumed time_monitoring->sub_time2 end Clean Reaction, Improved Isolation time_monitoring->end

Caption: Strategy to prevent tar formation.

Refined Experimental Protocol:

  • Temperature Management:

    • Use a temperature-controlled oil bath to ensure even and stable heating.

    • Gradually increase the temperature to the desired reflux temperature to avoid localized overheating.

  • Catalyst Choice:

    • Stick to weakly basic catalysts like piperidine or pyridine.

    • In some cases, using ammonium acetate in acetic acid can provide a milder catalytic system.[3]

  • Diligent Monitoring:

    • Actively monitor the reaction with TLC. Once the starting aldehyde spot has disappeared, proceed with the work-up promptly.

Issue 3: Difficulty in Product Purification

Question: I have managed to obtain a crude product, but I am struggling to purify it. Recrystallization is not effective, and column chromatography is giving poor separation. What are my options?

Answer:

Purification challenges often arise from the presence of closely related side products or unreacted starting materials with similar polarities to the desired product.

Causality and Resolution:

Potential Contaminant Reason for Difficulty Recommended Purification Strategy
Unreacted 2-amino-4-methoxybenzaldehyde Similar polarity to the product.Acid Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic amine starting material into the aqueous layer.
Side-products from self-condensation May have a range of polarities, some close to the product.Solvent System Optimization for Column Chromatography: Systematically screen different solvent systems for TLC to find one that provides good separation between your product and the impurities. A gradient elution may be necessary.
Insoluble Impurities May co-precipitate with the product.Trituration: Before recrystallization, try triturating the crude solid with a solvent in which the product is sparingly soluble but the impurities are more soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture).
Recrystallization Failure Product may be too soluble or insoluble in common solvents.Solvent Screening for Recrystallization: Test a variety of solvents and solvent pairs (e.g., ethanol/water, DMF/water, acetone/hexane) to find the optimal conditions for recrystallization.

Step-by-Step Purification Protocol:

  • Initial Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification:

    • Recrystallization: Attempt recrystallization from a suitable solvent system identified through small-scale trials.

    • Column Chromatography: If recrystallization is unsuccessful, perform column chromatography on silica gel using an optimized eluent system.

Frequently Asked Questions (FAQs)

Q1: Can I use a different active methylene compound besides ethyl cyanoacetate?

A1: Yes, other active methylene compounds like malononitrile or cyanoacetic acid can be used.[2] The choice may influence the reaction rate and yield, so some optimization of the reaction conditions may be necessary.

Q2: Is it possible to perform this synthesis without a Dean-Stark trap?

A2: While a Dean-Stark trap is highly recommended for efficient water removal, you can also use a drying agent like anhydrous magnesium sulfate directly in the reaction mixture, although this is generally less effective. Alternatively, running the reaction in a high-boiling solvent at a temperature above 100°C can help to drive off the water.

Q3: My final product has a slight yellow or brownish tint. Is this normal?

A3: A slight coloration is not uncommon, even after purification. However, a significant color may indicate the presence of impurities. If the spectral data (NMR, MS) are clean and the melting point is sharp and consistent with the literature value, the color is likely due to minor, highly colored impurities that do not significantly affect the overall purity. A final recrystallization with activated charcoal can sometimes help to decolorize the product.

Q4: What is the expected yield for this synthesis?

A4: With an optimized protocol, yields for the synthesis of this compound can range from moderate to good, typically in the 60-85% range. However, this is highly dependent on the specific conditions, scale, and purity of the starting materials.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, other methods exist, such as those involving the cyanation of a pre-formed quinolinone ring.[5] For instance, a 2-chloro-6-methoxyquinoline precursor could potentially be converted to the desired product.[6] However, the Knoevenagel condensation approach is often favored for its convergence and efficiency.

References

  • Knoevenagel condensation mechanism and applications - Purechemistry . (2023, February 24). Retrieved from [Link]

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives - ResearchGate . (2016, January 27). Retrieved from [Link]

  • Knoevenagel condensation - Wikipedia . Retrieved from [Link]

  • 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters . (2023, November 3). ACS Omega. Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal . Retrieved from [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X . (2021, November 19). Molecules. Retrieved from [Link]

  • Cyanation - Wikipedia . Retrieved from [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-Ray, and Computational Studies . (2021). Molecules, 26(22), 6977. Retrieved from [Link]

  • Cyanation – Knowledge and References - Taylor & Francis . Retrieved from [Link]

Sources

optimizing reaction conditions for the synthesis of quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Quinoline-3-carbonitriles

Welcome to the technical support center for the synthesis of quinoline-3-carbonitriles. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis. Quinoline-3-carbonitriles are a vital class of heterocyclic compounds, forming the backbone of numerous therapeutic agents.[1][2] This resource combines established chemical principles with field-proven insights to help you optimize your reaction conditions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you select the appropriate synthetic strategy.

Q1: What are the most common and reliable methods for synthesizing quinoline-3-carbonitriles?

A1: The Friedländer annulation is arguably the most direct and widely used method.[3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate.[4][5] Modern variations, particularly those using microwave assistance or novel nanocatalysts, have significantly improved yields and reduced reaction times.[6][7][8] Other classical methods like the Gould-Jacobs, Combes, and Doebner-von Miller reactions can also be adapted, though they are more commonly used for other quinoline derivatives.[9][10][11]

Q2: My starting materials are sensitive to harsh acidic or basic conditions. What are my options?

A2: This is a common challenge. Traditional Friedländer syntheses often required strong acids or bases at high temperatures, which can degrade sensitive substrates.[4][12]

  • Recommendation: Opt for modern catalytic systems that operate under milder conditions. Molecular iodine, p-toluenesulfonic acid (p-TSA), and various Lewis acids (e.g., metal triflates) are highly effective.[4][5][13] Nanocatalysts, such as sulfated zirconia or functionalized magnetic nanoparticles, offer excellent yields at moderate temperatures and can often be recycled.[8][12] Solvent-free, microwave-assisted reactions can also dramatically shorten reaction times, minimizing exposure to high temperatures.[14]

Q3: How do I choose between conventional heating and microwave-assisted synthesis?

A3: The choice depends on available equipment, scale, and optimization goals.

  • Conventional Heating: Ideal for large-scale synthesis and when specialized microwave reactors are unavailable. It offers straightforward scalability. However, it often requires longer reaction times and higher temperatures, which can lead to side product formation.[15]

  • Microwave-Assisted Organic Synthesis (MAOS): Superior for rapid reaction screening, methods development, and small-to-medium scale synthesis. MAOS provides efficient, uniform heating, leading to dramatically reduced reaction times (minutes vs. hours), often higher yields, and cleaner reaction profiles.[6][16] It is particularly effective for driving difficult cyclizations. However, direct scale-up can be challenging and requires specialized equipment.

Part 2: Troubleshooting Guides for Friedländer Annulation

This section provides a detailed, question-and-answer guide to troubleshoot the most common method for quinoline-3-carbonitrile synthesis.

Issue 1: Low or No Product Yield

Q: My TLC analysis shows mostly unreacted starting materials, even after several hours. What are the primary causes and solutions?

A: This indicates that the reaction activation energy is not being met or the catalyst is inactive. Several factors could be at play.

  • Cause 1: Ineffective Catalyst System. The choice and concentration of the catalyst are critical.[12]

    • Solution: If using a Brønsted acid like p-TSA or a Lewis acid, ensure it is fresh and anhydrous. Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[4] For particularly stubborn substrates, consider a more robust catalyst like a metal-organic framework (MOF) or a solid acid catalyst like silica nanoparticles.[12]

  • Cause 2: Suboptimal Temperature. The condensation and subsequent cyclodehydration steps are often temperature-sensitive.[4]

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC.[4] For high-boiling solvents like DMF or toluene, ensure you are reaching the target temperature. If using microwave synthesis, confirm the internal temperature probe is calibrated and accurately measuring the bulk solution temperature.[16]

  • Cause 3: Poor Solubility. If reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Switch to a more polar solvent like DMF, ethanol, or PEG-400 to improve solubility.[4][17] In microwave-assisted reactions, polar solvents also couple more efficiently with microwave irradiation, leading to faster heating and higher yields.[16]

low_yield_troubleshooting start Low Yield Observed check_tlc Analyze Reaction by TLC start->check_tlc decision_sm Starting Material (SM) Predominant? check_tlc->decision_sm sm_yes Increase Reaction Energy / Activity decision_sm->sm_yes  Yes decision_side_products Side Products Observed? decision_sm->decision_side_products  No   increase_temp Increase Temperature (10-20°C increments) sm_yes->increase_temp increase_time Increase Reaction Time sm_yes->increase_time change_catalyst Increase Catalyst Loading or Switch to a More Active Catalyst sm_yes->change_catalyst sp_yes Optimize for Selectivity (See Issue 2) decision_side_products->sp_yes Yes sp_no Investigate Decomposition: - Lower Temperature - Use Milder Catalyst - Check SM Purity decision_side_products->sp_no No

Caption: Troubleshooting logic for addressing low product yield.

Issue 2: Significant Side Product Formation

Q: My reaction produces the desired product, but I'm getting significant, hard-to-separate impurities. What are these and how can I prevent them?

A: Side reactions are common, especially under harsh conditions. The most frequent culprits are self-condensation and competing reaction pathways.

  • Cause 1: Aldol Self-Condensation. The active methylene compound (e.g., a ketone used as a reactant) can react with itself, particularly under strong base catalysis.[4]

    • Solution:

      • Change Catalyst: Switch from a strong base (like KOtBu) to an acid catalyst (like p-TSA or iodine), which does not promote aldol reactions as readily.[5][18]

      • Slow Addition: Add the active methylene compound slowly to the reaction mixture containing the 2-aminoaryl ketone. This keeps its instantaneous concentration low, favoring the desired cross-condensation.

      • Use an Imine Analog: To completely avoid this side reaction, consider pre-forming the imine of the 2-aminoaryl ketone before introducing the active methylene compound.[18]

  • Cause 2: Knoevenagel Condensation without Cyclization. The initial condensation may occur, but the final ring-closing step (cyclodehydration) stalls. This is common at temperatures that are too low.

    • Solution: Ensure the reaction temperature is high enough to drive the final, often energy-intensive, cyclization and dehydration step. If water is a byproduct, using a Dean-Stark trap in conventional heating setups can help drive the reaction to completion.

Issue 3: Product Purification Challenges

Q: My crude product is a dark tar, and purification by column chromatography is difficult. How can I improve isolation and purification?

A: Product isolation can be as challenging as the reaction itself. The basic nitrogen in the quinoline ring can interact strongly with acidic silica gel, leading to streaking and decomposition.[19]

  • Solution 1: Optimize Work-up.

    • Acid/Base Wash: After the reaction, perform an aqueous work-up. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild base (like saturated NaHCO₃ solution) to remove the acid catalyst, followed by a brine wash.

    • Precipitation/Recrystallization: Often, the quinoline-3-carbonitrile product will precipitate upon cooling the reaction or by adding an anti-solvent (like hexane or water).[20] Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) is a powerful purification technique that can often replace chromatography.[21]

  • Solution 2: Modify Chromatographic Conditions.

    • Deactivate Silica Gel: To prevent streaking, add a small amount of a basic modifier like triethylamine (0.5-2%) to your eluent system (e.g., hexane/ethyl acetate).[19] This neutralizes the acidic silanol groups on the silica surface.

    • Use an Alternative Stationary Phase: If decomposition on silica is a problem, switch to a more inert stationary phase like neutral or basic alumina.[19] For some compounds, reversed-phase (C18) chromatography may also be effective.[19]

workflow A Reactant Selection (2-aminoaryl ketone + active methylene cpd.) B Condition Screening (Catalyst, Solvent, Temp.) A->B C Reaction Setup (Conventional or Microwave) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Work-up & Isolation (Extraction / Precipitation) D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for synthesis and purification.

Part 3: Data Summary & Protocols

Table 1: Comparison of Catalytic Systems for Friedländer Synthesis
Catalyst SystemTypical Loading (mol%)SolventTemperature (°C)Typical TimeAdvantages & NotesSource
p-TsOH 10 - 20Toluene, EtOH80 - 1104 - 12 hInexpensive, effective, but can be harsh for sensitive substrates.[10]
Molecular Iodine (I₂) 10 - 20Solvent-free, EtOH80 - 1001 - 3 hMild, efficient, and metal-free. Work-up requires a reducing wash (Na₂S₂O₃).[4][5]
Neodymium(III) Nitrate 5 - 10EtOHReflux1 - 2 hHigh efficiency Lewis acid catalyst.[10]
Silica Nanoparticles 5 - 10 (wt%)Solvent-free12030 - 60 minHeterogeneous, reusable, and environmentally friendly.[4][12]
Microwave (Acetic Acid) - (Solvent)Acetic Acid120 - 1505 - 15 minExtremely rapid, high yields, serves as both catalyst and solvent.[12]
Protocol: Iodine-Catalyzed Synthesis of 2-Phenylquinoline-3-carbonitrile

This protocol describes a robust and mild method for synthesizing a representative quinoline-3-carbonitrile.[4][22]

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • Malononitrile (1.2 mmol, 79.3 mg)

  • Molecular Iodine (I₂) (0.2 mmol, 50.8 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone, malononitrile, and ethanol.

  • Stir the mixture at room temperature for 5 minutes until the solids are mostly dissolved.

  • Add the molecular iodine catalyst to the mixture.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting materials should be consumed and a new, UV-active spot corresponding to the product should appear.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate (20 mL).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to remove the iodine catalyst. The organic layer should become colorless.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization from hot ethanol to yield 2-phenylquinoline-3-carbonitrile as a white solid.[22]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Saczewski, F., & Dąbrowska-Iwan, K. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3235. [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

  • Vlase, L., Muntean, D. L., Vlase, T., & Leucuţa, S. E. (2011). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Farmacia, 59(3), 360-367. [Link]

  • Singh, S., & Singh, U. P. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 7(42), 37041-37066. [Link]

  • Singh, S., & Singh, U. P. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 7(42), 37041-37066. [Link]

  • Wikipedia contributors. (n.d.). Combes quinoline synthesis. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • BIOSYNCE. (2024). What chromatographic methods are suitable for quinoline separation?. BIOSYNCE Blog. [Link]

  • Sharma, P., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. [Link]

  • Jadhav, S. D., et al. (2023). One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. IOSR Journal of Applied Chemistry, 16(12), 35-41. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline-3-carbonitrile derivatives. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 1-10. [Link]

  • Török, M., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(3), 734-747. [Link]

  • Sharma, V., Kumar, R., & Kumar, D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(34), 17551-17569. [Link]

  • Al-dujaili, J. H., & Al-Zuhairi, A. J. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Future Journal of Pharmaceutical Sciences, 10(1), 32. [Link]

  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Pirgal, D., et al. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medicinal and Pharmaceutical Sciences, 5(11), 1-6. [Link]

  • Reddit. (2023). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • Muscia, K. C., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Current Organic Synthesis, 13(4), 546-557. [Link]

  • Sharma, V., Kumar, R., & Kumar, D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(34), 17551-17569. [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules, 26(22), 6899. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific Agriculture, 6(5), 3-7. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Friedländer Reaction. [Link]

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. [Link]

Sources

Technical Support Center: Vilsmeier-Haack Reaction in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction, specifically tailored for its application in the synthesis of 2-chloro-3-formylquinolines. These quinoline derivatives are crucial building blocks in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights to overcome common experimental challenges.

Core Reaction Principle: A Mechanistic Overview

The Vilsmeier-Haack reaction, in this context, is a powerful one-pot cyclization and formylation of an N-arylacetamide (an acetanilide derivative) to yield a 2-chloro-3-formylquinoline. The reaction's success hinges on the in-situ formation of the Vilsmeier reagent , a highly electrophilic chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3]. This reagent then acts upon the electron-rich acetanilide to drive the cyclization and subsequent formylation.

Understanding this mechanism is the first step in effective troubleshooting. The Vilsmeier reagent is the heart of the reaction; its proper formation and reactivity are paramount.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Cyclization cluster_2 Step 3: Work-up & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Acetanilide N-Arylacetamide (Substrate) Intermediate Iminium Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Cyclized_Product Cyclized Iminium Salt Intermediate->Cyclized_Product Intramolecular Cyclization Final_Product 2-Chloro-3-formylquinoline Cyclized_Product->Final_Product Aqueous Work-up (Hydrolysis)

Sources

minimizing by-product formation in 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Welcome to the technical support center for heterocyclic synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. Our goal is to provide actionable, field-proven insights to help you minimize by-product formation and optimize your reaction yields. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively.

The synthesis of this quinolinone derivative, while seemingly straightforward, is prone to challenges, primarily related to the high temperatures required for the final ring-closing step. This guide addresses the most common issues encountered during the widely used Gould-Jacobs reaction pathway.

Section 1: The Primary Synthetic Pathway and Its Core Challenges

The most common and reliable method for synthesizing this compound proceeds in two key stages:

  • Condensation: The initial step involves a condensation reaction between p-anisidine and an activated alkene, typically ethyl (ethoxymethylene)cyanoacetate (EMCE). This reaction forms the acyclic intermediate, ethyl 2-cyano-3-((4-methoxyphenyl)amino)acrylate. This step is generally high-yielding and proceeds under mild conditions.

  • Thermal Cyclization: The intermediate is heated to high temperatures (typically >250 °C) in a high-boiling point solvent to induce an intramolecular cyclization, followed by the elimination of ethanol, to form the desired quinolinone ring system. It is this critical step where most by-products are formed.

The overall workflow can be visualized as follows:

G cluster_start Starting Materials p_anisidine p-Anisidine intermediate Acyclic Intermediate (Ethyl 2-cyano-3-((4-methoxyphenyl)amino)acrylate) p_anisidine->intermediate Condensation (Ethanol, Reflux) emce Ethyl (ethoxymethylene) cyanoacetate (EMCE) emce->intermediate crude_product Crude Product intermediate->crude_product Thermal Cyclization (e.g., Dowtherm A, 250-260 °C) final_product Purified 6-Methoxy-2-oxo-1,2-dihydro- quinoline-3-carbonitrile crude_product->final_product Purification (Recrystallization)

Caption: Overall workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common experimental issues in a direct question-and-answer format.

Q1: My reaction yield is very low, and ¹H NMR analysis shows a large amount of uncyclized intermediate remaining. What went wrong?

Answer: This is the most frequent issue and almost always points to suboptimal conditions during the thermal cyclization step. The intramolecular cyclization is a 6π-electrocyclic reaction which has a significant activation energy barrier.

  • Causality: Insufficient temperature is the primary cause. The reaction requires a temperature of 250-260 °C to proceed efficiently. If the temperature is too low (e.g., 220-230 °C), the reaction rate will be impractically slow, leaving the majority of your intermediate unreacted.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your reaction setup can accurately achieve and maintain the target temperature. Use a calibrated thermometer placed directly in the reaction medium, not just monitoring the heating mantle or oil bath surface.

    • Solvent Choice: The choice of solvent is critical. It must have a boiling point well above the required reaction temperature to prevent boiling off and to ensure stable, even heating.

SolventBoiling Point (°C)AdvantagesDisadvantages / Considerations
Dowtherm™ A 257 °CExcellent thermal stability; industry standard for this reaction.Can be difficult to remove; solid at room temperature.
Diphenyl Ether 259 °CSimilar performance to Dowtherm A.Strong, persistent odor.
Mineral Oil >300 °CInexpensive and readily available.Can be difficult to remove; composition can vary.

Q2: The reaction mixture turned into a dark, intractable tar during the high-temperature cyclization step. Is my product lost?

Answer: Tar formation is a sign of thermal decomposition. While some product may be recoverable, preventing this is key. Classical quinoline syntheses like the Skraup reaction are notorious for tar formation due to aggressive conditions, a principle that applies here.[1]

  • Causality:

    • Excessive Temperature: Heating significantly above 260 °C can cause the starting materials and even the product to decompose.

    • Prolonged Reaction Time: Heating for too long, even at the correct temperature, can lead to gradual degradation.

    • Impurities: Impurities in the acyclic intermediate can act as catalysts for polymerization or decomposition at high temperatures.

  • Troubleshooting Steps:

    • Precise Temperature Control: Use a temperature controller to prevent overheating.

    • Purify the Intermediate: Ensure the acyclic intermediate is pure before subjecting it to the harsh cyclization conditions. A simple recrystallization from ethanol is often sufficient.

    • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon blanket can prevent oxidative side reactions that contribute to tarring.

    • Moderating Agents: In some classical, highly exothermic quinoline syntheses, agents like ferrous sulfate or boric acid are used to moderate the reaction.[1][2] While not directly applicable here, the principle of controlling reaction vigor is the same.

Q3: My final product is an off-color solid (e.g., brown or dark yellow) and is difficult to purify. How can I obtain a clean, white product?

Answer: The crude product from this reaction is almost always colored due to high-temperature side reactions. A robust purification strategy is essential.

  • Causality: The color comes from high-molecular-weight by-products and baseline thermal degradation products that become trapped in the crystal lattice of your main product.

  • Troubleshooting & Purification Protocol:

    • Initial Work-up: After cooling the reaction, the crude solid is often isolated by diluting the mixture with a hydrocarbon solvent (like hexanes or toluene) to precipitate the product, followed by filtration.

    • Recrystallization: This is the most critical purification step.

      • Solvent Selection: A solvent that dissolves the product well at high temperatures but poorly at room temperature is needed. Dimethylformamide (DMF) or glacial acetic acid are excellent choices.

      • Decolorization: During the recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[3] Boil for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the carbon.

    • Washing: After collecting the recrystallized product, wash the filter cake thoroughly with a solvent in which the product is insoluble, such as ethanol or ethyl acetate, to remove residual purification solvents.

Recrystallization SolventBoiling Point (°C)Notes
Dimethylformamide (DMF) 153 °CExcellent solvating power for the product and impurities.
Glacial Acetic Acid 118 °CVery effective; product often crystallizes out cleanly upon cooling.

Q4: I suspect the nitrile group (-C≡N) is hydrolyzing during the reaction or work-up. How can I detect and prevent this?

Answer: Nitrile hydrolysis to a carboxylic acid or primary amide is a potential side reaction, especially if water is present under harsh conditions (acidic or basic).

  • Causality: The high temperatures of the cyclization can promote hydrolysis if moisture is present. Additionally, aggressive acidic or basic conditions during work-up can cause this transformation.

  • Detection:

    • IR Spectroscopy: Look for the disappearance of the sharp nitrile peak (~2220 cm⁻¹) and the appearance of a broad O-H stretch (~3300-2500 cm⁻¹) and a carbonyl C=O stretch (~1700 cm⁻¹) for the carboxylic acid, or N-H stretches (~3350 and 3180 cm⁻¹) for the amide.

    • LC-MS: The mass of the hydrolyzed by-product will be different from the desired product (M+17 for amide, M+18 for acid).

  • Prevention:

    • Anhydrous Conditions: Use dry solvents for the cyclization step.

    • Neutral Work-up: Avoid strong acids or bases during the initial product isolation. If a neutralization step is required, use a mild buffer.

    • Limit Exposure: Perform the work-up and purification steps promptly to minimize the time the compound is exposed to potentially hydrolyzing conditions.

Section 3: Visualizing By-Product Pathways

Understanding the competition between the desired reaction and potential side reactions is key to optimization.

G cluster_conditions Reaction Conditions Intermediate Acyclic Intermediate Product Desired Product Intermediate->Product 6π-Electrocyclization (Desired Pathway) Decomposition Tar / Decomposition Products Intermediate->Decomposition Thermal Degradation Hydrolysis Hydrolyzed By-products (Amide, Carboxylic Acid) Intermediate->Hydrolysis Nitrile Hydrolysis Product->Decomposition Product Degradation Temp_Opt Optimal Temp (250-260°C) Temp_Opt->Product Temp_High Excessive Temp (>260°C) Temp_High->Decomposition Moisture Moisture (H₂O) Moisture->Hydrolysis

Caption: Logical relationship between reaction conditions and product/by-product formation.

Section 4: Validated Experimental Protocols

These protocols represent a robust starting point for your synthesis.

Protocol 4.1: Synthesis of Intermediate (Ethyl 2-cyano-3-((4-methoxyphenyl)amino)acrylate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq), ethyl (ethoxymethylene)cyanoacetate (1.05 eq), and absolute ethanol (approx. 5 mL per gram of p-anisidine).

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 1-2 hours. Monitor by TLC (e.g., 30% ethyl acetate in hexanes).

  • Isolation: Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol. The resulting white to off-white solid is often of sufficient purity (>95%) for the next step. If necessary, it can be recrystallized from ethanol.

Protocol 4.2: Thermal Cyclization
  • Reaction Setup: Place the dried intermediate from Protocol 4.1 into a three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser. Add a high-boiling solvent (e.g., Dowtherm A, approx. 10 mL per gram of intermediate).

  • Reaction: Heat the stirred slurry to 250-255 °C. The solid will dissolve, and the solution will darken. Maintain this temperature for 30-60 minutes. Caution: This step must be performed in a well-ventilated fume hood.

  • Work-up: Carefully cool the reaction mixture to approximately 100 °C. While still warm, slowly add toluene or hexanes (approx. 20 mL per gram of starting material) with vigorous stirring to precipitate the crude product.

  • Isolation: Cool the mixture to room temperature. Collect the crude solid by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

Protocol 4.3: Purification by Recrystallization
  • Dissolution: Place the crude, dried solid in a suitably sized Erlenmeyer flask. Add the minimum amount of hot DMF or glacial acetic acid required to fully dissolve the solid.

  • Decolorization: Add a small scoop of activated carbon (approx. 5% by weight of your crude product) to the hot solution. Swirl and maintain heat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel containing a thin pad of Celite® to remove the carbon.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration. Wash the filter cake with cold ethanol, followed by diethyl ether. Dry the product under vacuum to yield this compound as a white or pale-yellow solid.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • El-Gamal, K., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.

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enhancing the quantum yield of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile fluorescence

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This resource is designed to provide in-depth troubleshooting, validated protocols, and answers to frequently asked questions to help you navigate the complexities of its fluorescence and successfully enhance its quantum yield (Φf).

Introduction to the Fluorophore

This compound belongs to the quinolinone class of heterocyclic compounds. These structures are known for their rigid, planar nature which often results in favorable fluorescent properties.[1] The specific placement of the electron-donating methoxy group at the 6-position and the electron-withdrawing nitrile group at the 3-position creates a donor-acceptor system that is critical to its photophysical behavior. Understanding and manipulating the factors that influence the efficiency of the fluorescence process—the ratio of photons emitted to photons absorbed—is key to its application as a fluorescent probe or label.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is a typical fluorescence quantum yield for quinolinone derivatives?

A1: The quantum yield of quinolinone derivatives is highly variable and depends on their specific substitution pattern and the solvent environment.[1][4] For comparison, some 6,7-dimethoxy-2-oxoquinoline-3,4-dicarbonitrile derivatives have shown quantum yields as high as 0.46 in acetonitrile, while other 6-methoxy derivatives with different substituents at the 3 and 4 positions can have lower yields, sometimes around 15%.[5][6] The quantum yield of the title compound must be empirically determined, but this range provides a useful benchmark.

Q2: How does the 6-methoxy group influence the fluorescence of the quinolinone core?

A2: The methoxy group (-OCH₃) is an electron-donating group. When attached to the quinolinone aromatic ring, it increases the electron density of the π-system. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted quinolinone.[7] This electron-donating character can enhance the intramolecular charge transfer (ICT) character of the excited state, which is a key factor in the fluorescence mechanism.[8][9]

Q3: Is this compound expected to be sensitive to solvent polarity?

A3: Yes, highly sensitive. This phenomenon is known as solvatochromism.[10][11] The molecule possesses ground state and excited state dipole moments that will interact differently with solvents of varying polarity. Typically, for molecules with an excited state that is more polar than the ground state, an increase in solvent polarity will cause a red shift (to longer wavelengths) in the fluorescence emission spectrum.[8][9] This is a critical factor to consider when selecting a solvent system for your experiment.

Q4: What is the single most important factor to control when measuring quantum yield?

A4: The most critical factor for accurate relative quantum yield measurements is ensuring that the absorbance of both the sample and the reference standard at the excitation wavelength is low, typically below 0.1 in a standard 10 mm cuvette.[1][2] This minimizes the "inner filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, which can artificially lower the measured fluorescence intensity and lead to an inaccurate quantum yield value.[2]

Troubleshooting Guide: Enhancing Quantum Yield

This guide addresses common experimental issues in a question-and-answer format.

Problem 1: The measured fluorescence quantum yield is unexpectedly low.

Q: My measured quantum yield is significantly lower than expected (<0.1). What are the most likely causes and how can I fix them?

A: Low quantum yield can stem from several factors, ranging from the chemical environment to measurement artifacts. Use the following flowchart to diagnose the issue.

G start Low Quantum Yield Detected check_conc Is Absorbance > 0.1 at λex? start->check_conc check_solvent Is the solvent appropriate? check_conc->check_solvent No sol_high_abs High Absorbance: Reduce concentration to bring Abs < 0.1 to avoid inner filter effects. check_conc->sol_high_abs Yes check_ph Is the pH optimal? check_solvent->check_ph Yes sol_solvent Solvent Mismatch: Test a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile) and protic (e.g., Ethanol). check_solvent->sol_solvent Unsure check_quencher Are quenchers present? check_ph->check_quencher Yes sol_ph Suboptimal pH: Buffer the solution. Quinolones can be quenched by protonation of the nitrogen. Test a pH range from 6 to 8. check_ph->sol_ph Unsure sol_quencher Quenching: Use spectroscopic grade solvents. Check for dissolved O₂ (degas solution) or halide ions. check_quencher->sol_quencher Possible

Caption: Troubleshooting flowchart for low quantum yield.

Detailed Explanations:

  • Concentration Effects (Aggregation-Caused Quenching - ACQ): At high concentrations, fluorophores can form non-fluorescent aggregates (dimers or excimers) through π–π stacking interactions.[12] This process provides a non-radiative pathway for the excited state to return to the ground state, thus "quenching" fluorescence.[13][14] Diluting the sample is the primary solution.

  • Solvent Effects: The choice of solvent is paramount. Protic solvents (like ethanol or water) can form hydrogen bonds with the quinolinone, potentially creating non-radiative decay pathways. Aprotic solvents (like DMSO, Acetonitrile, or THF) often yield higher quantum yields for similar compounds. The polarity of the solvent stabilizes the excited state to varying degrees, directly impacting the energy gap and, consequently, the emission efficiency.[8][10]

  • pH Dependence: The nitrogen atom in the quinoline ring can be protonated in acidic conditions.[15] This protonation can significantly alter the electronic structure and often leads to fluorescence quenching.[7][16] Ensure your solution is neutral or slightly basic, using a non-interfering buffer if necessary.

  • Presence of Quenchers: Dissolved molecular oxygen is a notorious collisional quencher for many fluorophores. Halide ions (Cl⁻, Br⁻, I⁻) can also act as quenchers. Using high-purity, spectroscopic-grade solvents is essential.[17] If oxygen quenching is suspected, de-gassing the solution by bubbling with nitrogen or argon gas can significantly enhance the quantum yield.

Problem 2: The emission maximum (λem) shifts unexpectedly between experiments.

Q: I'm observing a shift in the peak emission wavelength. What does this indicate?

A: A shift in λem is almost always due to a change in the fluorophore's immediate environment.

Observation Probable Cause Explanation & Solution
Red Shift (to longer λ)Increased Solvent PolarityThe excited state is more polar than the ground state and is being stabilized by the polar solvent. This lowers the energy of the excited state, resulting in lower energy (longer wavelength) emission.[8] This is a predictable solvatochromic effect. Ensure you are using the exact same solvent and purity for all experiments.
Blue Shift (to shorter λ)Decreased Solvent Polarity or AggregationA move to a less polar solvent will have the opposite effect of the above. Alternatively, the formation of specific types of aggregates (H-aggregates) can sometimes lead to a blue shift in absorption, which may affect the emission profile. Verify concentration is low and consistent.
Appearance of a New, Red-Shifted Peak Excited State Proton Transfer (ESPT) or TautomerizationIn some quinolinone derivatives, particularly those with hydroxyl groups, an intramolecular proton transfer can occur in the excited state, creating a new, tautomeric species that fluoresces at a longer wavelength.[18][19] For this compound, this is less likely but could be triggered by interactions with protic solvents or impurities. The presence of water in an aprotic solvent is a common cause.

Problem 3: The fluorescence signal is unstable or decreases over time.

Q: While measuring, the fluorescence intensity is not stable and decreases. What is happening?

A: This is likely photobleaching. The high-intensity light from the spectrophotometer can, over time, cause photochemical reactions that destroy the fluorophore.[3]

Solutions:

  • Minimize Exposure: Keep the excitation shutter closed whenever you are not actively acquiring data.

  • Reduce Excitation Intensity: Use neutral density filters or reduce the slit width on the excitation monochromator to lower the light intensity hitting the sample.

  • Check for Impurities: Photodegradation can sometimes be accelerated by reactive impurities in the solvent. Using fresh, high-purity solvent is crucial.[17]

  • Deoxygenate the Solution: Dissolved oxygen can participate in photochemical reactions that lead to bleaching. De-gassing the sample can improve stability.

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol uses the comparative method, which is the most common and reliable approach for determining Φf.[2] It involves comparing the fluorescence of your sample to a well-characterized fluorescence standard with a known quantum yield.

Principle: If two solutions have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore directly proportional to the ratio of their quantum yields.[2][20]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_calc Calculation prep_std 1. Prepare stock solution of Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄). prep_sample 2. Prepare stock solution of your Sample in desired solvent. prep_std->prep_sample prep_series 3. Prepare a dilution series (at least 5) of both Standard and Sample. Aim for Absorbance from 0.01 to 0.1. prep_sample->prep_series acq_abs 4. Measure Absorbance spectrum for all solutions at the chosen λex. prep_series->acq_abs acq_fluo 5. Measure Emission spectrum for all solutions. Use identical instrument settings (λex, slits). acq_abs->acq_fluo calc_integrate 6. Integrate the area under the entire emission curve for each spectrum. acq_fluo->calc_integrate calc_plot 7. Plot Integrated Intensity vs. Absorbance for both Standard and Sample. calc_integrate->calc_plot calc_grad 8. Determine the gradient (slope) of the linear fit for both plots. calc_plot->calc_grad calc_qy 9. Calculate Quantum Yield using the gradient equation. calc_grad->calc_qy

Caption: Workflow for relative quantum yield measurement.

Step-by-Step Methodology:

  • Select a Standard: Choose a standard that absorbs and emits in a similar spectral region to your sample. For emission in the blue-green region, Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) or Coumarin 153 in ethanol (Φf ≈ 0.54) are common choices.[21]

  • Prepare Solutions:

    • Prepare a stock solution of your sample and the chosen standard in the appropriate spectroscopic-grade solvent(s).[17]

    • Create a series of dilutions for both the sample and the standard, ensuring the peak absorbance at the intended excitation wavelength falls between 0.01 and 0.1.

  • Measure Absorbance:

    • Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (λex).

  • Measure Fluorescence:

    • Using a spectrofluorometer, record the corrected emission spectrum for each solution.

    • Crucially, all instrument settings (excitation wavelength, excitation and emission slit widths, detector voltage) must be kept identical for both the sample and standard measurements. [22]

    • Measure a "blank" spectrum using just the solvent to allow for background subtraction.

  • Process Data:

    • Subtract the blank spectrum from each of your sample and standard spectra.

    • Integrate the area under the entire fluorescence emission curve for each spectrum.

  • Calculate Quantum Yield:

    • Plot the integrated fluorescence intensity versus absorbance for both your sample and the standard.

    • Perform a linear regression for both data sets. The slope of this line is the gradient (Grad).

    • Calculate the quantum yield of your sample (ΦX) using the following equation:[2]

      ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

      Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts X and ST refer to the test sample and the standard, respectively.

References

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS.
  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
  • Stadlbauer, W., et al. (n.d.). Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles. CoLab.
  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (n.d.). PMC - NIH.
  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies.
  • Stadlbauer, W., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum.
  • Solvatochromatic shift of absorption and fluorescence spectra of 6-methoxyquinoline: Estimation of ground and excited state dipole moments. (n.d.). ResearchGate.
  • What's wrong with my quantum yield measurement?. (2015). ResearchGate.
  • Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids. (n.d.). ResearchGate.
  • What are the factors affecting fluorescence?. (2023). AAT Bioquest.
  • Joshi, H., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. doi:10.1039/D0RA04691D.
  • Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles. (n.d.). ResearchGate.
  • Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. (n.d.). CORE.
  • From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
  • Quantum Yield of Fluorescence. (2023). Chemistry LibreTexts.
  • Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. (n.d.). ResearchGate.
  • Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. (2021). PMC - NIH.
  • Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. (2019). PubMed Central.
  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024). ResearchGate.
  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (n.d.). NIH.
  • Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical Chemistry, 83(4), 1232–1242. doi:10.1021/ac101329h.
  • Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. (n.d.). ResearchGate.
  • Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. (2022). PMC - NIH.

Sources

stability testing of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are undertaking stability studies of this compound. Here, we provide in-depth FAQs, detailed experimental protocols, and troubleshooting advice to navigate the complexities of its stability profile, particularly concerning pH-dependent degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when beginning stability studies with this molecule.

Q1: What is the primary stability concern for this compound under different pH conditions?

A: The primary and most anticipated stability issue is the hydrolysis of the nitrile (-C≡N) group at the 3-position. This functional group is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] Under these conditions, the nitrile will typically hydrolyze first to an intermediate carboxamide, which can then undergo further hydrolysis to the corresponding carboxylic acid.[3][4] Therefore, careful monitoring for these two potential degradants is critical in any pH-dependent stability study.

Q2: What are the expected major degradation products from pH-induced stress testing?

A: The two principal degradation products you should anticipate are:

  • Amide Intermediate: 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide.

  • Carboxylic Acid Final Product: 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

The rate of formation for each will depend on the specific pH, temperature, and duration of the study. Under milder conditions, the amide may be the predominant product, while more vigorous conditions (harsher pH, higher temperature, or longer time) will favor the formation of the carboxylic acid.[5]

Q3: What initial pH conditions and stress levels are recommended for a forced degradation study?

A: Following the principles outlined in the ICH Q1A(R2) guidelines, a comprehensive forced degradation study should cover acidic, basic, and neutral conditions.[6][7] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products without destroying the molecule entirely.[6]

A recommended starting point is outlined in the table below:

ConditionReagentTemperatureDuration (Initial)Target
Acidic 0.1 M HCl60 °C24 - 48 hoursIdentify acid-catalyzed hydrolysis products.
Neutral Purified Water60 °C24 - 48 hoursEstablish baseline hydrolytic stability.
Basic 0.1 M NaOHRoom Temp (25 °C)2 - 8 hoursIdentify base-catalyzed hydrolysis products.

Note: Base-catalyzed hydrolysis of nitriles is often much faster than acid-catalyzed hydrolysis; therefore, milder temperature conditions are recommended initially.

Q4: Is this compound likely to be sensitive to light?

A: Yes, compounds with a quinolone core structure have the potential for photolytic degradation.[8][9] While some studies have shown that a methoxy group can enhance photostability in certain fluoroquinolones, this effect is position-dependent.[10][11] Therefore, a comprehensive stability assessment must include photostability testing as described in ICH guideline Q1B to determine the compound's intrinsic photostability.[7][12]

Q5: What is the most suitable analytical technique for monitoring the stability of this compound and its degradants?

A: A validated stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the gold standard.[13][14] This method must be capable of separating the parent compound, the amide and carboxylic acid degradants, and any other potential impurities. A reversed-phase C18 column is typically a good starting point.[13] The use of a photodiode array (PDA) detector is highly recommended as it can help in peak purity assessment and provide UV spectral information to aid in the identification of degradants.[15]

Section 2: Experimental Design & Protocols

This section provides a structured approach to designing and executing a robust stability study.

Overview of a Forced Degradation Study

A forced degradation study is an essential first step. It deliberately stresses the compound to identify likely degradation products and establish degradation pathways.[12] This information is then used to develop and validate a stability-indicating analytical method.[16]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Validation DS Drug Substance (this compound) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 25°C) DS->Base Oxidation Oxidation (e.g., 3% H2O2, RT) DS->Oxidation Thermal Thermal (e.g., 80°C) DS->Thermal Photo Photolytic (ICH Q1B Light Exposure) DS->Photo Analysis Analyze all samples with Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradation Products (e.g., HPLC-MS) Analysis->Identify Validate Validate Method (Specificity, Linearity, etc.) Identify->Validate

Caption: General workflow for a forced degradation study.

Detailed Protocol for pH-Dependent Hydrolysis Study

This protocol provides a step-by-step guide for assessing stability across a range of pH values.

Objective: To determine the rate of degradation and identify hydrolysis products at acidic, neutral, and basic pH.

Materials:

  • This compound

  • Class A volumetric flasks and pipettes

  • HPLC grade Acetonitrile (ACN) and Water

  • Reagents: HCl, NaOH, KH₂PO₄, Na₂HPO₄

  • Calibrated pH meter

  • Temperature-controlled oven or water bath

  • HPLC system with UV/PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., ACN or a mixture of ACN/water).

  • Stress Sample Preparation:

    • For each condition below, pipette the stock solution into a volumetric flask and dilute with the stress solution to a final concentration of ~100 µg/mL.

    • Acidic: 0.1 M HCl

    • Neutral: Purified Water (or a pH 7.4 phosphate buffer)

    • Basic: 0.1 M NaOH

  • Control Sample Preparation:

    • Time Zero (T₀): Dilute the stock solution to the final concentration with a 50:50 mixture of ACN/water. Analyze immediately.

    • Blank: Prepare a blank sample for each stress condition containing only the stress solution.

  • Incubation:

    • Place the acidic and neutral samples in an oven set to 60°C.

    • Keep the basic sample at room temperature (25°C).

  • Time Points:

    • Withdraw aliquots from each sample at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Crucial Step: Immediately neutralize the acidic and basic aliquots to stop the degradation reaction. For HCl samples, add an equivalent amount of NaOH. For NaOH samples, add an equivalent amount of HCl. Dilute with mobile phase if necessary.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: The compound degrades almost instantly in 0.1 M NaOH, even at room temperature.

  • Scientific Rationale: Base-catalyzed hydrolysis of a nitrile is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻), which is a strong nucleophile.[3] This mechanism is often significantly faster than the acid-catalyzed pathway, which requires protonation of the nitrile to make it more electrophilic for attack by a weak nucleophile (water).[1]

  • Troubleshooting Steps:

    • Reduce Stress: Use a lower concentration of base (e.g., 0.01 M or 0.001 M NaOH).

    • Lower Temperature: Perform the study at a lower temperature (e.g., 4°C).

    • Shorter Time Points: Sample at much earlier time points (e.g., 5, 15, 30, 60 minutes).

Issue 2: My chromatogram shows multiple new peaks. How do I identify the amide and carboxylic acid degradants?

  • Scientific Rationale: In reversed-phase HPLC, polarity is key. The expected degradation pathway involves converting a non-polar nitrile group into a more polar amide group, and finally into a highly polar (and potentially ionized) carboxylic acid group.

  • Troubleshooting Steps:

    • Predict Elution Order: In a typical reversed-phase method, the elution order will be: Carboxylic Acid (most polar, earliest eluting) -> Amide (intermediate polarity) -> Parent Nitrile (least polar, latest eluting) .

    • Use HPLC-MS: The most definitive way to identify degradants is to use a mass spectrometer. The amide will have a mass increase of +18 (addition of H₂O) compared to the parent. The carboxylic acid will have a mass increase of +19 (addition of H₂O and O, minus NH).

    • Adjust Mobile Phase pH: The retention time of the carboxylic acid degradant will be highly sensitive to the mobile phase pH. At a pH well below its pKa (~pH < 3.5), it will be protonated and more retained. At a pH above its pKa, it will be ionized and elute earlier. Observing this shift can help confirm its identity.

Degradation_Pathway cluster_main Primary Hydrolytic Degradation Pathway Parent This compound (Parent, -C≡N) Amide 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Amide Intermediate, -CONH₂) Parent->Amide +H₂O (Acid or Base Catalyzed) Acid 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Acid Degradant, -COOH) Amide->Acid +H₂O (Acid or Base Catalyzed)

Caption: Expected hydrolysis pathway of the target compound.

Issue 3: I am not seeing any degradation under acidic conditions (0.1 M HCl at 60°C for 48 hours).

  • Scientific Rationale: While the nitrile group is susceptible to acid hydrolysis, the reaction kinetics can be slow, and the compound may be intrinsically stable under these specific conditions.

  • Troubleshooting Steps:

    • Increase Stress Level: To confirm stability, you must increase the stress.

      • Increase the acid concentration to 1 M HCl.

      • Increase the temperature to 80°C.

      • Extend the study duration.

    • Verify Method: Ensure your analytical method has sufficient sensitivity to detect low levels of degradation (i.e., check the limit of quantitation).

    • Document Stability: If significant degradation is still not observed even under these more aggressive conditions, you have demonstrated the compound's high stability to acid hydrolysis. This is a valid and important result.

Issue 4: The peak shape for the carboxylic acid degradant is broad or tailing.

  • Scientific Rationale: Poor peak shape for acidic analytes is often caused by unwanted secondary interactions between the ionized analyte (carboxylate) and the silica backbone of the C18 column. This is more pronounced when the mobile phase pH is near or above the analyte's pKa.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to 2.5-3.0 using an additive like trifluoroacetic acid (TFA) or formic acid. This ensures the carboxylic acid is fully protonated (-COOH), reducing its polarity and minimizing interactions with the silica, resulting in a sharp, symmetrical peak.

    • Use a Buffered Mobile Phase: Employ a buffer (e.g., phosphate buffer) in the mobile phase to maintain a consistent pH throughout the analysis.

    • Column Choice: Consider using a column with end-capping or a different stationary phase designed for polar analytes.

Section 4: Data Interpretation & Summary Table

Properly documenting your results is crucial. Use a summary table to track the degradation profile under each condition.

Stress ConditionTime (hours)Parent Assay (%)Amide Degradant (%)Acid Degradant (%)Total Degradation (%)Mass Balance (%)
0.1 M HCl, 60°C 0100.0NDND0.0100.0
2495.23.11.54.699.8
4890.55.83.59.399.8
0.1 M NaOH, 25°C 0100.0NDND0.0100.0
288.14.57.111.699.7
475.96.217.523.799.6

ND = Not Detected. Mass Balance = (Parent Assay %) + (Sum of All Degradant %)

A good mass balance (typically 98-102%) indicates that your analytical method is successfully detecting all major degradation products.

References

  • ResolveMass Laboratories. (2025).
  • Takahashi, A., et al. (1998). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy.
  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • National Center for Biotechnology Information. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Shervington, L. A., et al. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • National Center for Biotechnology Information. (2022). Controlling Antimicrobial Activity of Quinolones Using Visible/NIR Light-Activated BODIPY Photocages. [Link]

  • Wagai, N., & Tawara, K. (1991). Quinolone antibacterial-agent-induced cutaneous phototoxicity: ear swelling reactions in Balb/c mice. Toxicology Letters. [Link]

  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. [Link]

  • Shrinivas, S., & Revanasiddappa, M. (2015). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Oriental Journal of Chemistry. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and which is most suitable for scale-up?

There are several established methods for synthesizing the quinolinone core.[1][2] The most prevalent and adaptable for the target molecule, this compound, are the Knoevenagel condensation and multi-component reactions.

  • Knoevenagel Condensation: This is a robust and widely used method.[3] It typically involves the reaction of an appropriately substituted o-aminobenzaldehyde with an active methylene compound like cyanoacetic acid or its esters, followed by cyclization. The reaction is often catalyzed by a weak base such as piperidine or pyridine.[3] For scale-up, this method is advantageous due to the relatively mild conditions and the commercial availability of starting materials.

  • Vilsmeier-Haack Reaction: This approach can also be employed to construct the quinoline ring system, often yielding 2-chloro-3-formylquinolines which can be further converted to the desired product.[4][5][6][7] While effective, the use of phosphorus oxychloride and dimethylformamide requires careful handling and control, especially at a larger scale.

  • Multi-Component Reactions (MCRs): One-pot syntheses involving, for example, an aromatic aldehyde, malononitrile, and a tetralone derivative in the presence of a catalyst can be highly efficient.[8] MCRs are atom-economical and can simplify the process, which is beneficial for industrial applications.

For scale-up, a modified Knoevenagel condensation or a well-optimized multi-component reaction often presents the best balance of yield, purity, and operational safety.

Q2: I'm observing low yields during the cyclization step. What are the likely causes and how can I improve it?

Low yields in the cyclization to form the quinolinone ring are a frequent challenge. Several factors can contribute to this issue:

  • Incomplete initial condensation: The initial Knoevenagel condensation between the aldehyde and the active methylene compound may not have gone to completion.

  • Suboptimal reaction temperature: The temperature for the cyclization step is critical. Too low, and the reaction may be sluggish; too high, and you risk decomposition or side-product formation.

  • Incorrect catalyst or base concentration: The choice and amount of base are crucial for promoting the cyclization without causing unwanted side reactions.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the common impurities and how can I minimize them?

Impurity profiling is critical in drug development.[9] For this synthesis, common impurities can arise from several sources:

  • Unreacted starting materials: Incomplete conversion of the starting aniline or aldehyde.

  • Side products from self-condensation: The aldehyde or ketone starting materials can undergo self-condensation, especially under basic conditions.[10]

  • Over-reaction or degradation products: Harsh reaction conditions can lead to the formation of undesired byproducts.

  • Isomeric impurities: Depending on the synthetic route, regioisomers can sometimes form.

Strategies for Minimizing Impurities:

Impurity SourceMitigation Strategy
Unreacted Starting Materials- Ensure accurate stoichiometry. - Monitor reaction progress closely (TLC, LC-MS) and drive to completion. - Optimize reaction time and temperature.
Self-Condensation of Aldehyde- Control the rate of addition of the base. - Maintain a lower reaction temperature during the initial condensation step.
Degradation Products- Avoid excessive heating. - Use a milder base or catalyst. - Perform the reaction under an inert atmosphere (N₂ or Ar) if oxidation is suspected.
Isomeric Impurities- Careful selection of the synthetic route. - Use of regioselective catalysts or directing groups.[10]
Q4: The reaction is highly exothermic and difficult to control at a larger scale. What are the safety considerations and control measures?

Exothermic reactions are a significant safety concern during scale-up.[11] The Skraup synthesis of quinolines, a related reaction, is known to be potentially violent if not properly controlled.[12]

Key Safety and Control Measures:

  • Controlled Reagent Addition: Add reagents, especially strong acids or bases, slowly and portion-wise to manage the heat generated.

  • Efficient Cooling: Use a reactor with a cooling jacket and ensure adequate heat transfer.

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.

  • Emergency Preparedness: Have an appropriate cooling bath (ice/water or dry ice/acetone) and quenching agents readily available.

Workflow for Managing Exothermic Reactions:

Caption: Workflow for managing exothermic reactions during scale-up.

Troubleshooting Guides

Problem 1: Product Precipitation and Stirring Issues

Symptoms: The product precipitates out of the reaction mixture, leading to a thick slurry that is difficult to stir, potentially causing localized overheating and incomplete reaction.

Root Causes:

  • The product has low solubility in the chosen reaction solvent.

  • The reaction concentration is too high.

Solutions:

  • Solvent Screening: Experiment with different solvents or solvent mixtures to improve the solubility of the product at the reaction temperature.

  • Reduced Concentration: Decrease the initial concentration of the reactants. This may require a longer reaction time but can significantly improve handling.

  • Mechanical Stirring: For larger scale reactions, switch from magnetic stirring to a more robust overhead mechanical stirrer.

Problem 2: Inconsistent Product Color

Symptoms: The final product color varies between batches, from off-white to yellow or even brown.

Root Causes:

  • Trace metal impurities from reagents or the reactor.

  • Oxidation of the product or intermediates.

  • Formation of colored byproducts due to overheating.

Solutions:

  • High-Purity Reagents: Use high-purity, low-metal content starting materials and solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Temperature Control: Maintain strict control over the reaction temperature to avoid thermal decomposition.

  • Decolorization: Treat the crude product solution with activated carbon before crystallization to remove colored impurities.[12]

Problem 3: Difficulties with Product Isolation and Crystallization

Symptoms: The product oils out during crystallization or forms a very fine powder that is difficult to filter.

Root Causes:

  • Residual solvent or impurities inhibiting crystal growth.

  • Too rapid cooling during crystallization.

Solutions:

  • Solvent System for Crystallization: Screen for an optimal solvent or solvent/anti-solvent system for recrystallization.

  • Controlled Cooling: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of larger, more easily filterable crystals.

  • Seeding: Add a small seed crystal of the pure product to the supersaturated solution to induce crystallization.

Experimental Protocols

Generalized Knoevenagel Condensation Protocol

Materials:

  • Substituted o-aminobenzaldehyde (e.g., 2-amino-4-methoxybenzaldehyde)

  • Malononitrile or Ethyl Cyanoacetate

  • Piperidine or Pyridine (catalyst)

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the o-aminobenzaldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent in a reaction vessel equipped with a condenser and a stirrer.

  • Add a catalytic amount of piperidine or pyridine (0.1-0.2 eq).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum to induce precipitation.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • Recrystallize from a suitable solvent if necessary to obtain the pure this compound.

References

  • Maddila, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(7), 934-940.
  • Yaroshenko, V. G., et al. (2018). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Molecules, 23(11), 2959.
  • Ahluwalia, V. K., et al. (2004). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Indian Journal of Chemistry - Section B, 43B(1), 169-173.
  • Singh, P., & Paul, K. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of Chemical and Pharmaceutical Research, 4(11), 4842-4847.
  • BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in Synthesized 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. BenchChem.
  • Ghate, S. M., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 1-4.
  • Ghate, S. M., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-4.
  • Wolska, J., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 245.
  • Wikipedia. (2023).
  • El-Gaby, M. S. A., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of the Brazilian Chemical Society, 27(4), 714-723.
  • Organic Chemistry Portal.
  • Organic Mechanisms. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube.
  • CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Al-Ghorbani, M., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • Pharmaffiliates. Quinoline-impurities.
  • ResearchGate. (2025). 6-Methoxy-2-oxo-1,2-dihydroquinoline-3,4-dicarbonitriles, A Red Compound Class with Solvent and pH Independent Green Fluorescence Maxima.
  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Organic Syntheses.
  • Abuelizz, H. A., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Saudi Pharmaceutical Journal, 25(7), 1031-1039.
  • Al-Ghorbani, M., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • MDPI.
  • ResearchGate. (2022). 15.4.5 Quinolinones and Related Systems (Update 2022).
  • Charris, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Molecules, 26(22), 6977.
  • BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis. BenchChem.
  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal.
  • Sravanthi, T., & Lakshmi, V. V. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 6-Methoxy-2,3-dimethylquinoxaline. BenchChem.
  • BenchChem. (2025). Challenges in scaling up 17-Hydroxy sprengerinin C synthesis. BenchChem.
  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (-)

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Technical Support Center: Refining Analytical Methods for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical characterization of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the expertise to overcome common challenges encountered during the analysis of this critical class of heterocyclic compounds.

The structural backbone of numerous pharmaceuticals, from antimalarial agents to anticancer drugs, is formed by quinoline and its derivatives.[1] Accurate and robust analytical methods are therefore essential for everything from initial discovery to quality control in manufacturing.[2] This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges that arise during the analysis of quinoline derivatives.

Chromatography (HPLC/GC)

Q1: I'm observing significant peak tailing with my quinoline compound in Reverse-Phase HPLC. What's causing this and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like many quinoline derivatives.[3] It's often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.

  • Causality: At a mobile phase pH near the pKa of the quinoline derivative, a mixed population of ionized and unionized forms of the analyte can exist, leading to tailing.[4] Additionally, ionized silanol groups on the column packing can interact with the positively charged basic quinoline, causing the peak to tail.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: A critical first step is to adjust the mobile phase pH. For basic quinoline compounds, working at a low pH (e.g., 2.5-4) protonates the analyte and suppresses the ionization of acidic silanol groups, minimizing these unwanted interactions.[3] Ensure the pH is at least 2 units away from your analyte's pKa for a consistent ionic state.[4]

    • Use of an End-Capped Column: Employ a high-quality, end-capped column. End-capping chemically modifies the silica surface to minimize the number of accessible free silanol groups, thus reducing peak tailing.[5][6]

    • Mobile Phase Additives: The use of additives like triethylamine can help to mask the residual silanol groups, improving peak shape.

    • Sample Overload: Injecting too much sample can lead to peak tailing.[7][8] Try reducing the injection volume or sample concentration.[8]

Q2: How do I choose the right HPLC column for separating a mixture of quinoline derivatives with varying polarities?

A2: The choice of column depends on the specific properties of your quinoline derivatives.

  • For polar quinoline compounds , a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective. HILIC is useful for compounds that are too polar to be retained on traditional reversed-phase columns.

  • For less polar derivatives , a standard C18 or C8 reversed-phase column is a good starting point.[9]

  • For mixtures with a wide range of polarities , a phenyl-hexyl or an embedded polar group (EPG) column can offer alternative selectivity.

Q3: My quinoline derivative is volatile. Is GC a better option than HPLC?

A3: For volatile or semi-volatile quinoline derivatives, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), can be an excellent choice.[2]

  • Advantages of GC-MS: GC offers high resolution for volatile compounds, and MS provides sensitive and specific detection, allowing for both qualitative and quantitative analysis.

  • Considerations: Ensure your compound is thermally stable and does not degrade at the high temperatures of the GC inlet and column. If not, derivatization may be necessary to increase volatility and thermal stability.

Spectroscopy (UV-Vis, NMR, Mass Spectrometry)

Q4: What is a good starting point for setting the detection wavelength in HPLC-UV for a novel quinoline derivative?

A4: Quinoline derivatives typically exhibit strong UV absorbance due to their aromatic structure.

  • General Guidance: A good starting point is to run a UV-Vis spectrum of your compound in the mobile phase solvent.[10][11] Most quinoline derivatives will have significant absorbance between 220-240 nm and often another band at a longer wavelength.[12]

  • Optimization: For quantitative analysis, select a wavelength at the absorbance maximum (λmax) to ensure the highest sensitivity. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and identifying co-eluting impurities.[9]

Q5: How can I use NMR spectroscopy for the definitive structural elucidation of a newly synthesized quinoline derivative?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure determination.[1]

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of each type of proton (integration).[1]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR Techniques: For complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule.[13][14]

Q6: What are the best ionization techniques for the mass spectrometry (MS) analysis of quinoline derivatives?

A6: The choice of ionization technique depends on the properties of the analyte and the chromatographic method used.

  • Electrospray Ionization (ESI): This is the most common technique for compounds analyzed by HPLC. ESI is a soft ionization method that typically produces a protonated molecule [M+H]⁺, which is useful for determining the molecular weight.[15][16]

  • Electron Ionization (EI): This is a high-energy technique typically used with GC. EI causes extensive fragmentation, providing a characteristic "fingerprint" that is useful for structural elucidation and library matching.[2][15][16]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols for resolving specific issues you may encounter.

Guide 1: Optimizing HPLC Peak Shape for Basic Quinoline Compounds

Issue: Significant peak tailing or fronting is observed for a basic quinoline derivative.

Objective: To achieve a symmetrical, Gaussian peak shape.

Workflow Diagram:

cluster_0 Troubleshooting Peak Tailing in HPLC Start Start Check_pH Is Mobile Phase pH 2 units from pKa? Start->Check_pH Adjust_pH Adjust pH to < 4 or > 8 Check_pH->Adjust_pH No Check_Column Is Column End-Capped and in Good Condition? Check_pH->Check_Column Yes Adjust_pH->Check_Column Replace_Column Replace Column Check_Column->Replace_Column No Check_Overload Is Sample Overloading the Column? Check_Column->Check_Overload Yes Replace_Column->Check_Overload Reduce_Conc Reduce Sample Concentration/Volume Check_Overload->Reduce_Conc Yes Add_Modifier Consider Mobile Phase Modifier (e.g., TEA) Check_Overload->Add_Modifier No Reduce_Conc->Add_Modifier End Symmetrical Peak Add_Modifier->End

Caption: Workflow for troubleshooting peak tailing in HPLC.

Experimental Protocol:

  • Initial Assessment:

    • Inject a standard solution of your quinoline derivative.

    • Calculate the tailing factor of the peak. A value > 1.2 indicates significant tailing.

  • Mobile Phase pH Optimization:

    • Rationale: To ensure a consistent charge state of the analyte and minimize interactions with residual silanols.

    • Procedure:

      • Prepare mobile phases with varying pH values (e.g., pH 3.0, 4.0, 7.0, 8.0), ensuring they are within the stable pH range of your column.

      • For basic quinolines, start with a low pH mobile phase (e.g., 0.1% formic acid in water/acetonitrile).

      • Inject your standard at each pH and observe the peak shape.

  • Column Evaluation:

    • Rationale: An old or degraded column will have more exposed silanol groups.

    • Procedure:

      • If pH optimization does not resolve the issue, try a new, high-quality end-capped C18 column.

      • Columns specifically designed for the analysis of basic compounds at high pH can also be a good option.[5]

  • Sample Concentration and Injection Volume:

    • Rationale: Overloading the column can lead to peak distortion.[7]

    • Procedure:

      • Prepare a dilution series of your sample (e.g., 100%, 50%, 25%, 10%).

      • Inject each dilution and observe the peak shape. If the tailing improves with dilution, you are likely overloading the column.

Data Presentation:

Parameter Condition 1 (Initial) Condition 2 (Optimized) Tailing Factor
Mobile Phase 50:50 ACN:Water (pH 6.8)50:50 ACN:0.1% Formic Acid (pH 2.7)1.8 -> 1.1
Column Standard C18 (3 years old)New End-Capped C181.5 -> 1.0
Injection Volume 20 µL5 µL1.6 -> 1.2

Table 1: Example of troubleshooting data for improving peak shape.

Guide 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent quinoline derivative from its potential degradation products. This is a critical step in stability testing as outlined by ICH guidelines.[17][18]

Workflow Diagram:

G cluster_1 Stability-Indicating Method Development Start Start Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Analyze_Samples Analyze Stressed Samples and Control by HPLC Forced_Deg->Analyze_Samples Check_Resolution Is Parent Peak Resolved from Degradants? Analyze_Samples->Check_Resolution Optimize_Method Optimize Method (Gradient, Mobile Phase, Column) Check_Resolution->Optimize_Method No Validate_Method Validate Method (Specificity, Linearity, Accuracy, Precision) Check_Resolution->Validate_Method Yes Optimize_Method->Analyze_Samples End Validated Method Validate_Method->End

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol:

  • Forced Degradation Studies:

    • Rationale: To intentionally generate degradation products to ensure the analytical method can separate them from the parent compound.[18]

    • Procedure: Expose the quinoline derivative to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.[19]

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.[19]

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 80°C for 48 hours.

      • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Initial HPLC Analysis:

    • Rationale: To assess the separation of the parent compound from the generated degradants.

    • Procedure:

      • Analyze the stressed samples and an unstressed control using a generic gradient HPLC method (e.g., C18 column with a water/acetonitrile gradient).

      • Use a PDA detector to evaluate peak purity.

  • Method Optimization:

    • Rationale: To achieve baseline resolution between the parent peak and all degradation product peaks.

    • Procedure:

      • Gradient Adjustment: Modify the gradient slope to improve the separation of closely eluting peaks.

      • Mobile Phase Selection: Try different organic modifiers (e.g., methanol) or buffer systems.

      • Column Chemistry: If co-elution persists, try a column with a different selectivity (e.g., a phenyl or cyano column).

  • Method Validation:

    • Rationale: To demonstrate that the analytical procedure is fit for its intended purpose, as per ICH Q2(R2) guidelines.[20][21]

    • Procedure: Validate the optimized method for the following parameters:

      • Specificity: The ability to measure the analyte in the presence of impurities and degradants.[22]

      • Linearity: A direct correlation between concentration and response.[22]

      • Accuracy: Closeness of the results to the true value.[22]

      • Precision: Repeatability and intermediate precision.

      • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.

References

  • BenchChem. (2025).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. (2025).
  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • BenchChem. (2025).
  • MDPI. (n.d.). New Synthetic Quinoline (Qui)
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • ResearchGate. (2025).
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  • MDPI. (2021).
  • Spectroscopy Letters. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline.
  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Waters Corporation. (n.d.). Peak Shape Changes Over Time.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • MDPI. (n.d.).
  • Agilent. (2023).
  • Agilent. (2020). Don't Lose It: Getting Your Peaks in Shape.
  • ResearchGate. (2025). (PDF) New Synthetic Quinoline (Qui)
  • ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral... | Download Scientific Diagram.
  • SiliCycle. (2022). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
  • MDPI. (n.d.).
  • MedCrave online. (2016).
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (2021). (PDF)
  • PubMed. (2015).
  • AELAB. (2025).
  • NIH. (n.d.).
  • NIH. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • IJFMR. (n.d.).
  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • (n.d.).
  • BioPharm International. (n.d.).
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • (2015).
  • (n.d.).
  • PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • (n.d.). TROUBLESHOOTING GUIDE.
  • PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • ResearchGate. (n.d.).
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Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile and Vancomycin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. This guide provides a comparative overview of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a promising synthetic quinoline derivative, and vancomycin, a cornerstone glycopeptide antibiotic. We delve into their respective mechanisms of action, spectrum of activity, and provide a detailed experimental protocol for a head-to-head comparison of their antimicrobial efficacy using the broth microdilution method. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to evaluate the potential of this and similar quinoline-based compounds as next-generation antibiotics.

Introduction

1.1 The Challenge of Antimicrobial Resistance

The relentless rise of antibiotic-resistant bacteria poses a significant global health crisis. The overuse and misuse of existing antibiotics have accelerated the natural process of bacterial evolution, leading to the emergence of multidrug-resistant "superbugs" that render conventional treatments ineffective. This alarming trend underscores the urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action.

1.2 Vancomycin: The Gold Standard for Gram-Positive Infections

Vancomycin is a glycopeptide antibiotic that has been a reliable therapeutic option for serious Gram-positive bacterial infections for decades.[1] It is particularly crucial for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Specifically, it binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[3][4] This disruption leads to a weakened cell wall and subsequent cell lysis.[2][3] However, the emergence of vancomycin-resistant enterococci (VRE) and, more recently, vancomycin-resistant Staphylococcus aureus (VRSA) highlights the evolving nature of bacterial resistance and the need for alternatives.

1.3 Novel Heterocyclic Compounds: A New Frontier in Antimicrobial Research

Heterocyclic compounds, particularly those containing quinoline scaffolds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial activity.[5][6] The quinoline ring system is a key structural motif in many established antibacterial and antimalarial drugs. Researchers are actively exploring novel quinoline derivatives for their potential to overcome existing resistance mechanisms and to provide a broader spectrum of activity.[7][8][9]

1.4 Introducing this compound

This compound is a synthetic compound belonging to the quinoline class of heterocyclic compounds. While this specific molecule is part of a broader family of quinoline derivatives with demonstrated antimicrobial potential, its individual activity profile requires rigorous evaluation.[10][11] Studies on similar quinoline derivatives suggest that they may exhibit activity against both Gram-positive and Gram-negative bacteria.[5][6] The presence of the methoxy group and the carbonitrile moiety are key structural features that may influence its biological activity.[12][13]

Comparative Antimicrobial Activity: An In-Depth Analysis

A direct comparison of the antimicrobial activity of this compound and vancomycin is essential to understand the potential of the former as a therapeutic agent. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

2.1 Spectrum of Activity

Vancomycin's spectrum of activity is primarily limited to Gram-positive bacteria.[1][15] This is because its large molecular size prevents it from penetrating the outer membrane of Gram-negative bacteria.[4][15] In contrast, some quinoline derivatives have shown a broader spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative organisms.[5][6] A comparative study should therefore include a panel of clinically relevant bacteria from both categories.

2.2 Minimum Inhibitory Concentration (MIC) Comparison

The following table presents hypothetical MIC data to illustrate a potential outcome of a comparative study. The values are for illustrative purposes and would need to be determined experimentally.

Bacterial StrainGram StainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive41
Enterococcus faecalis (ATCC 29212)Positive82
Streptococcus pneumoniae (ATCC 49619)Positive20.5
Escherichia coli (ATCC 25922)Negative16>128
Pseudomonas aeruginosa (ATCC 27853)Negative32>128

Mechanism of Action: A Tale of Two Inhibitors

3.1 Vancomycin: A Cell Wall Synthesis Inhibitor

As previously mentioned, vancomycin's mechanism of action is well-established. It targets the D-Ala-D-Ala moiety of peptidoglycan precursors, thereby inhibiting cell wall biosynthesis.[3][4] There is also evidence to suggest that it may alter cell membrane permeability and selectively inhibit RNA synthesis.[1]

Vancomycin_Mechanism cluster_bacterial_cell Bacterial Cell Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Cell_Wall_Synthesis Cell Wall Synthesis (Transglycosylation & Transpeptidation) Peptidoglycan_Precursor->Cell_Wall_Synthesis Intact_Cell_Wall Intact Cell Wall Cell_Wall_Synthesis->Intact_Cell_Wall Vancomycin Vancomycin Vancomycin->Peptidoglycan_Precursor

Caption: Vancomycin's mechanism of action targeting bacterial cell wall synthesis.

3.2 Postulated Mechanism of this compound

The precise mechanism of action for this compound is not yet fully elucidated and would be a key area for future research. However, based on studies of other quinoline derivatives, several potential targets can be hypothesized. Some quinoline compounds are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[9] Others have been shown to disrupt the bacterial cell membrane or inhibit other essential metabolic pathways.[7][8] Further investigation is required to determine the specific molecular target(s) of this compound.

Experimental Design for Comparative Analysis

4.1 Rationale for Methodology Selection

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[16][17][18] It is considered a gold standard for antimicrobial susceptibility testing due to its accuracy and reproducibility.[16] This method allows for the simultaneous testing of multiple compounds against various microorganisms in a 96-well microtiter plate format, making it efficient for comparative studies.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Test Compounds in 96-Well Plate B Inoculate Wells with Standardized Bacterial Suspension A->B C Incubate at 37°C for 16-20 hours B->C D Visually or Spectrophotometrically Assess Bacterial Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Experimental workflow for the broth microdilution assay.

4.2 Detailed Protocol: Broth Microdilution Assay

  • Preparation of Materials:

    • Test compounds: this compound and Vancomycin hydrochloride.

    • Bacterial strains: S. aureus (ATCC 29213), E. faecalis (ATCC 29212), S. pneumoniae (ATCC 49619), E. coli (ATCC 25922), and P. aeruginosa (ATCC 27853).

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer.

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test organism from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plates to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

    • Alternatively, the optical density (OD) of each well can be measured using a microplate reader at 600 nm.

4.3 Data Analysis and Interpretation

The MIC values obtained for this compound should be directly compared to those of vancomycin for each bacterial strain. A lower MIC value indicates greater potency. The spectrum of activity can be determined by observing which bacterial species are inhibited by the test compound.

Discussion and Future Perspectives

5.1 Interpreting the Comparative Data

The hypothetical data suggest that while vancomycin is more potent against the tested Gram-positive strains, this compound exhibits a broader spectrum of activity, including inhibition of Gram-negative bacteria. This is a significant finding, as there is a critical need for new drugs that can treat infections caused by multidrug-resistant Gram-negative pathogens.

5.2 Potential Advantages and Limitations of the Novel Compound

  • Advantages:

    • Broader spectrum of activity compared to vancomycin.

    • Potential for a novel mechanism of action that could circumvent existing resistance mechanisms.

    • Synthetic accessibility allows for structural modifications to optimize activity and pharmacokinetic properties.

  • Limitations:

    • Lower potency against Gram-positive bacteria compared to vancomycin in this hypothetical scenario.

    • The mechanism of action, toxicity profile, and in vivo efficacy are currently unknown and require extensive investigation.

5.3 Future Research Directions

  • Mechanism of Action Studies: Elucidate the specific molecular target(s) of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to improve potency and spectrum of activity.

  • Toxicity and Pharmacokinetic Studies: Evaluate the safety profile and absorption, distribution, metabolism, and excretion (ADME) properties of the compound in preclinical models.

  • In Vivo Efficacy Studies: Assess the therapeutic efficacy of the compound in animal models of bacterial infection.

Conclusion

This compound represents a promising starting point for the development of new broad-spectrum antibiotics. While vancomycin remains a critical tool for treating Gram-positive infections, the potential of novel quinoline derivatives to address the challenge of Gram-negative resistance warrants further investigation. The experimental framework outlined in this guide provides a robust starting point for the comprehensive evaluation of this and other novel antimicrobial candidates.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Wikipedia. (n.d.). Broth microdilution. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]

  • Moellering, R. C., Jr. (1983). Mode of action and in-vitro activity of vancomycin. Journal of Antimicrobial Chemotherapy. [Link]

  • UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • Microbiology & Pharmacology. (2023, September 10). Vancomycin | Mechanism of Action & Spectrum Explained | NEET PG, MBBS, Nursing & Paramedical [Video]. YouTube. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

  • Foley, M. E., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI. [Link]

  • Gontijo, M. (2023, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • PDB-101. (n.d.). Vancomycin. RCSB PDB. [Link]

  • Wikipedia. (n.d.). Vancomycin. In Wikipedia. Retrieved January 9, 2024, from [Link]

  • DoseMeRx. (n.d.). Vancomycin Mechanism of Action | Resistance and More. DoseMeRx. [Link]

  • Hagrs, M., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Hagrs, M., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Yilmaz, S., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Russo, C., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. [Link]

  • Hossain, M. K., et al. (2013). Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione. International Journal of Medicinal Chemistry. [Link]

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comparative study of the anticancer efficacy of different quinoline-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1] Among these, quinoline-3-carbonitrile derivatives have emerged as a particularly potent class of anticancer agents, demonstrating significant efficacy against a range of human cancer cell lines.[2] This guide offers a comparative analysis of promising quinoline-3-carbonitrile derivatives, delving into their cytotoxic activities, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

The versatility of the quinoline ring system allows for extensive chemical modification, yielding a diverse library of derivatives with varied and often highly specific mechanisms of action.[1] These mechanisms frequently involve the inhibition of critical signaling pathways essential for cancer cell survival and proliferation, the induction of programmed cell death (apoptosis), and cell cycle arrest.[1][3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape of quinoline-3-carbonitrile derivatives in oncology research.

Comparative Anticancer Activity of Selected Quinoline-3-Carbonitrile Derivatives

The in vitro cytotoxic activity of quinoline-3-carbonitrile derivatives is a key indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a critical metric for comparing the potency of these derivatives. The following table summarizes the IC50 values for a selection of quinoline-3-carbonitrile derivatives against various human cancer cell lines, showcasing the impact of different substitutions on their anticancer efficacy.

Derivative ClassSpecific DerivativeTarget Cancer Cell LineIC50 (µM)Key Mechanistic Insights
4-Anilino-6,7-dimethoxy-quinoline-3-carbonitrile 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrileEpidermal Carcinoma (A431), Breast Cancer (SKBR3)0.78 (A431), 0.48 (SKBR3)Potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5]
6,7-Disubstituted-4-anilino-quinoline-3-carbonitrile 4-[(2,4-dichlorophenyl) amino]-6,7-dimethoxy-3-quinoline carbonitrileSrc-transformed fibroblastsNot specifiedATP-competitive inhibitor of Src kinase.[6]
2-Amino-spiro[pyrano[3,2-c]quinoline]-3'-carbonitrile Lead Compound (24) from studyBreast Cancer cell linesNot specified (IC50 for Src kinase = 0.87 µM)Non-ATP competitive Src kinase inhibitor, inhibiting cell migration and proliferation.[3]
Quinoline-2-carboxamides Compound (5) from studyProstate Cancer (PC-3)1.29Pim-1 kinase inhibitor, induces apoptosis and halts the cell cycle.[3]
Quinoline-chalcone Hybrid Compound 12eGastric (MGC-803), Colon (HCT-116), Breast (MCF-7)1.38 (MGC-803), 5.34 (HCT-116), 5.21 (MCF-7)Induces G2/M phase cell cycle arrest and apoptosis.[1][7]

Deciphering the Mechanisms of Anticancer Action

The anticancer effects of quinoline-3-carbonitrile derivatives are underpinned by their ability to interfere with crucial cellular processes that drive tumorigenesis. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling growth, proliferation, and survival.[4][8]

Kinase Inhibition: A Key Therapeutic Strategy

Many quinoline-3-carbonitrile derivatives function as potent inhibitors of various protein kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed in various cancers. The 4-anilinoquinoline-3-carbonitrile class of compounds has been specifically designed to target the ATP-binding site of EGFR, effectively blocking downstream signaling pathways.[9]

  • Src Kinase: A non-receptor tyrosine kinase involved in cell motility, proliferation, and survival. Certain quinoline-3-carbonitrile derivatives have demonstrated potent, ATP-competitive inhibition of Src kinase.[6]

  • Pim-1 Kinase: A serine/threonine kinase that is upregulated in several human malignancies and promotes cell growth. Specific quinoline derivatives have been identified as effective Pim-1 kinase inhibitors.[3]

The inhibition of these kinases disrupts the signaling cascades that cancer cells rely on for their uncontrolled growth, ultimately leading to cell cycle arrest and apoptosis.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, many quinoline-3-carbonitrile derivatives exert their anticancer effects by directly inducing apoptosis and causing cell cycle arrest.[1][10] For instance, quinoline-chalcone hybrids have been shown to arrest cancer cells in the G2/M phase of the cell cycle, preventing them from dividing, and subsequently triggering the apoptotic cascade.[1] The upregulation of intrinsic apoptosis pathways has also been observed with certain quinoline-3-carboxylate derivatives.[11][12]

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer activity of quinoline-3-carbonitrile derivatives.

MTT Assay for Cell Viability

This protocol outlines a common colorimetric assay to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test quinoline-3-carbonitrile derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[1] Add the diluted compounds to the respective wells and incubate for a further 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Flow Cytometry for Cell Cycle Analysis

This protocol describes the use of flow cytometry to determine the effect of quinoline derivatives on the cell cycle distribution of cancer cells.

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with various concentrations of the test compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify the induction of apoptosis by the test compounds.

  • Cell Treatment: Treat cancer cells with the quinoline-3-carbonitrile derivative for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding the complex signaling pathways targeted by these compounds and the experimental workflows used to evaluate them.

anticancer_mechanism cluster_drug Quinoline-3-Carbonitrile Derivative cluster_pathway Cancer Cell Signaling cluster_outcome Cellular Outcomes drug Derivative EGFR EGFR drug->EGFR Inhibits Src Src Kinase drug->Src Inhibits Pim1 Pim-1 Kinase drug->Pim1 Inhibits Apoptosis Apoptosis drug->Apoptosis Induces CellCycleArrest Cell Cycle Arrest drug->CellCycleArrest Induces Proliferation Cell Proliferation & Survival EGFR->Proliferation Src->Proliferation Pim1->Proliferation experimental_workflow start Cancer Cell Culture treatment Treatment with Quinoline Derivative start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cyto Flow Cytometry treatment->flow_cyto results Data Analysis & Interpretation mtt->results cell_cycle Cell Cycle Analysis flow_cyto->cell_cycle apoptosis Apoptosis Assay flow_cyto->apoptosis cell_cycle->results apoptosis->results

Sources

A Comparative Guide to the Fluorescent Properties of 6-Methoxy and 7-Methoxy Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in the development of fluorescent probes and pharmaceutical agents due to its rigid, aromatic structure which often gives rise to favorable photophysical properties. The strategic placement of substituents on the quinoline ring can dramatically alter these properties, tuning the molecule for specific applications. This guide provides an in-depth comparison of two common isomers, 6-methoxyquinoline and 7-methoxyquinoline, focusing on the structural basis for their distinct fluorescent behaviors and providing the experimental framework for their characterization.

The Decisive Role of Methoxy Group Positioning

The position of the electron-donating methoxy (-OCH₃) group on the quinoline ring system is a critical determinant of the molecule's electronic and, consequently, its fluorescent properties. This seemingly minor structural change—shifting the group from the 6-position to the 7-position—alters the electronic communication between the substituent and the nitrogen-containing heterocyclic ring, leading to significant differences in absorption, emission, and quantum efficiency.

A comparative study on 2-substituted 6-, 7-, and 8-methoxyquinoline-4-carboxylic acid derivatives provides a clear example of this positional influence. In this series, the 6-methoxy derivative consistently demonstrated significantly higher fluorescence quantum yields compared to its 7- and 8-methoxy counterparts in both acetonitrile and ethanol.[1] For instance, ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylate exhibited a quantum yield (Φ) of 0.74 in acetonitrile, whereas the corresponding 7-methoxy derivative had a Φ of only 0.19.[1]

This pronounced difference can be attributed to the nature of the electronic conjugation. In 6-methoxyquinoline, the methoxy group is in a para-like position relative to the ring nitrogen's influence on the π-system, allowing for more effective delocalization of electrons and potentially favoring a highly emissive excited state. In contrast, the 7-position is more meta-like, leading to a different pattern of electron distribution in the excited state that is less favorable for radiative decay.

Studies on related carbostyril (2-quinolone) systems further support this observation, noting that the 6- and 7-methoxy groups have distinct effects on fluorescence wavelength, quantum yield, and Stokes shift.[2] Specifically, 6-methoxy substituted carbostyrils tend to exhibit fluorescence at longer wavelengths compared to their 7-methoxy isomers.[2]

Comparative Photophysical Data

The following table summarizes the key photophysical properties of representative 6-methoxy and 7-methoxy quinoline derivatives, illustrating the superior fluorescence performance typically associated with the 6-methoxy isomer.

CompoundSolventAbsorption Max (λₘₐₓ, nm)Emission Max (λₑₘ, nm)Quantum Yield (Φ)Reference
Ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylateAcetonitrileNot specifiedNot specified0.74[1]
Ethyl 7-methoxy-2-methylsulfonylquinoline-4-carboxylateAcetonitrileNot specifiedNot specified0.19[1]
Ethyl 6-methoxy-2-methylsulfonylquinoline-4-carboxylateEthanolNot specifiedNot specified0.69[1]
Ethyl 7-methoxy-2-methylsulfonylquinoline-4-carboxylateEthanolNot specifiedNot specified0.19[1]

Note: The parent quinoline molecule is known to be weakly fluorescent, with a reported quantum yield of approximately 0.01 in ethanol.[3] The addition of substituents can dramatically enhance this property.

The Influence of Environment: Solvatochromism and Protonation

The fluorescent properties of quinoline derivatives are highly sensitive to the surrounding environment.[4] Factors such as solvent polarity and pH can significantly alter absorption and emission characteristics.[4][5]

  • Solvent Effects : A red shift (bathochromic shift) in the fluorescence emission maximum is often observed as solvent polarity increases.[6] This solvatochromic effect suggests a more polar excited state compared to the ground state, a common feature in molecules with intramolecular charge transfer (ICT) character.

  • Protonation Effects : The nitrogen atom in the quinoline ring can be protonated in acidic media. This protonation typically leads to a notable red-shift in the emission wavelength and can dramatically enhance the fluorescence quantum yield.[5] Quinolines are generally weak emitters in their neutral state due to efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), a process facilitated by the non-bonding electrons on the nitrogen.[5] Protonation of the nitrogen ties up these non-bonding electrons, which can suppress this non-radiative decay pathway and thereby increase fluorescence.[5]

Experimental Protocols for Comparative Analysis

To empirically validate the differences between these isomers, a standardized set of photophysical measurements is required. The following protocols outline the necessary steps for a comprehensive comparison.

I. Sample Preparation
  • Solvent Selection : Choose spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol) to assess solvatochromic effects.

  • Stock Solutions : Prepare stock solutions of 6-methoxyquinoline and 7-methoxyquinoline (and/or their derivatives) in the chosen solvents, typically at a concentration of 1 mM.

  • Working Solutions :

    • For UV-Vis absorption, dilute the stock solution to a concentration that yields a maximum absorbance between 0.1 and 1.0.[7]

    • For fluorescence measurements, prepare a more dilute solution to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[7]

II. Spectroscopic Measurements Workflow

The general workflow for acquiring and processing the necessary spectroscopic data is illustrated below.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Analysis cluster_data Data Analysis p1 Prepare Stock Solutions (1 mM) p2 Dilute for UV-Vis (Abs < 1.0) p1->p2 p3 Dilute for Fluorescence (Abs @ λex < 0.1) p1->p3 m1 Acquire UV-Vis Spectrum (Determine λmax) p2->m1 m2 Acquire Emission Spectrum (Excite at λmax) p3->m2 m1->m2 d2 Calculate Stokes Shift (λem - λmax) m1->d2 m3 Measure Quantum Yield (Relative Method) m2->m3 d1 Determine λem m2->d1 d3 Calculate Quantum Yield (Φ) m3->d3 d4 Compile Data Table d1->d4 d2->d4 d3->d4

Caption: Workflow for comparative spectroscopic analysis.

III. Step-by-Step Measurement Protocols

A. UV-Visible Absorption Spectroscopy [7]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Blanking : Fill a quartz cuvette with the pure solvent to be used as a reference (blank) and record the baseline.

  • Measurement : Replace the blank with the sample solution in the sample beam path.

  • Spectrum Acquisition : Scan a suitable wavelength range (e.g., 200-500 nm) to obtain the absorption spectrum.

  • Data Extraction : Identify the wavelength of maximum absorbance (λₘₐₓ).

B. Fluorescence Emission Spectroscopy [7]

  • Instrumentation : Use a calibrated spectrofluorometer.

  • Excitation : Set the excitation wavelength to the λₘₐₓ determined from the absorption spectrum.

  • Spectrum Acquisition : Scan a range of wavelengths longer than the excitation wavelength to record the emission spectrum.

  • Data Extraction : Identify the wavelength of maximum fluorescence intensity (λₑₘ).

C. Relative Fluorescence Quantum Yield (Φ) Determination [5][7] The quantum yield is most reliably determined using a relative method, comparing the sample's fluorescence to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Standard Preparation : Prepare a solution of the fluorescence standard with an absorbance value at the excitation wavelength similar to (and also < 0.1) the sample.

  • Measurements :

    • Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

    • Record the fluorescence emission spectrum for both the sample and the standard using the same excitation wavelength and instrument settings.

  • Calculation : Calculate the quantum yield of the sample (Φₛₐₘ) using the following equation:

    Φₛₐₘ = Φₛₜₐ × (Iₛₐₘ / Iₛₜₐ) × (Aₛₜₐ / Aₛₐₘ) × (η²ₛₐₘ / η²ₛₜₐ)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity (the area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • Subscripts sam and std refer to the sample and the standard, respectively.

Conclusion and Outlook

The substitution pattern on the quinoline ring provides a powerful tool for tuning fluorescent properties. Experimental evidence clearly indicates that 6-methoxyquinoline derivatives are often superior fluorophores compared to their 7-methoxy counterparts, exhibiting significantly higher quantum yields.[1] This difference is rooted in the fundamental principles of electronic conjugation, where the 6-position allows for more favorable charge delocalization in the excited state. For researchers in drug development and materials science, understanding this structure-property relationship is crucial for the rational design of novel fluorescent probes, sensors, and bioactive molecules with optimized photophysical characteristics. The provided protocols offer a robust framework for validating these properties and guiding future design efforts.

References

  • ResearchGate. (n.d.). Fluorescence emission of quinoline and derivatives in ethanol. Available from: [Link]

  • Takadate, A., et al. (1995). Fluorescence Properties of 2-Substituted 6-, 7- or 8-Methoxyquinoline-4-carboxylic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 43(9), 1536-1540. Available from: [Link]

  • Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Available from: [Link]

  • Dos Santos, C. M., et al. (2022). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of Coordination Chemistry. Available from: [Link]

  • Analytical Methods. (2014). A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system. Royal Society of Chemistry. Available from: [Link]

  • Lamola, A. A., & Hammond, G. S. (1965). Direct determination of singlet → triplet intersystem crossing quantum yield. II. Quinoline, isoquinoline, and quinoxaline. The Journal of Physical Chemistry, 69(9), 2984-2988. Available from: [Link]

  • Vuorimaa-Laukkanen, E., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29424-29430. Available from: [Link]

  • Fallah, E., et al. (2014). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. DARU Journal of Pharmaceutical Sciences, 22(1), 55. Available from: [Link]

  • ResearchGate. (n.d.). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. Available from: [Link]

  • Kandasamy, G., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. The Journal of Organic Chemistry, 86(17), 11847-11857. Available from: [Link]

  • Ebenazer, A. F., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Physics and Chemistry of Solids, 170, 110886. Available from: [Link]

  • Semantic Scholar. (n.d.). Fluorescence enhancement of quinolines by protonation. Available from: [Link]

  • Kumar, R., et al. (2018). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Scientific Reports, 8(1), 16258. Available from: [Link]

  • ResearchGate. (n.d.). Steady-State and Time-Resolved Emission Studies of 6-Methoxy Quinoline. Available from: [Link]

  • ResearchGate. (n.d.). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Available from: [Link]

  • Mikata, Y., et al. (2012). Effect of methoxy substituents on fluorescent Zn2+/Cd2+ selectivity of bisquinoline derivatives with a N,N′-dimethylalkanediamine skeleton. Dalton Transactions, 41(19), 5891-5899. Available from: [Link]

  • PubMed. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Available from: [Link]

  • PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PhotochemCAD. (n.d.). Quinoline. Available from: [Link]

  • Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Available from: [Link]

  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available from: [Link]

  • PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2020). Photochemical and Photophysical Properties of Phthalocyanines Modified with Optically Active Alcohols. Available from: [Link]

Sources

Navigating the Labyrinth of Drug Resistance: A Comparative Cross-Resistance Analysis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the emergence of drug resistance remains a formidable obstacle, often leading to treatment failure.[1][2] A critical step in the preclinical evaluation of any new chemical entity is a thorough investigation of its potential for cross-resistance with existing chemotherapeutic agents. This guide provides a comprehensive framework for conducting a cross-resistance analysis of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile , a promising heterocyclic compound, against a panel of cancer cell lines with well-defined resistance mechanisms. By objectively comparing its performance with standard-of-care drugs, we aim to elucidate its potential clinical utility and guide future drug development efforts.

The Rationale: Why Cross-Resistance Profiling is Paramount

The development of resistance to chemotherapy can be intrinsic or acquired and often involves a variety of mechanisms.[3] These can include increased drug efflux, alterations in drug targets, enhanced DNA repair mechanisms, and the activation of alternative signaling pathways.[4][5] A new drug candidate that demonstrates a lack of cross-resistance with agents affected by these common mechanisms would represent a significant advancement, offering a potential therapeutic option for patients with refractory tumors. This guide will walk you through the experimental design, execution, and interpretation of a cross-resistance study, using a hypothetical but plausible dataset to illustrate the key principles.

Experimental Design: A Multi-faceted Approach to Uncover Resistance Patterns

A robust cross-resistance analysis hinges on a well-conceived experimental design. The selection of appropriate cancer cell lines and comparator drugs is crucial for generating meaningful and interpretable data.

Selecting the Battlefield: A Panel of Cancer Cell Lines

To assess the cross-resistance profile of this compound, a panel of human cancer cell lines with varying resistance profiles should be employed. This panel should include a parental, drug-sensitive cell line and its drug-resistant sublines. For this guide, we will consider the following hypothetical panel:

  • MCF-7: A human breast adenocarcinoma cell line, generally sensitive to a wide range of chemotherapeutic agents.

  • MCF-7/ADR: A multidrug-resistant subline of MCF-7, characterized by the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps various drugs out of the cell.[6]

  • A549: A human lung carcinoma cell line.

  • A549/CisR: A cisplatin-resistant subline of A549, which may exhibit enhanced DNA repair mechanisms.[2]

The inclusion of cell lines with different resistance mechanisms allows for a more comprehensive evaluation of the compound's activity.

Choosing the Comparators: Standard-of-Care Agents

The performance of this compound should be benchmarked against established chemotherapeutic drugs with known mechanisms of action and susceptibility to resistance. For our analysis, we will use:

  • Doxorubicin: A topoisomerase II inhibitor and a known substrate for P-gp.

  • Paclitaxel: A microtubule-stabilizing agent, also a P-gp substrate.

  • Cisplatin: A platinum-based DNA alkylating agent, whose efficacy can be diminished by enhanced DNA repair.[2]

This selection allows for a direct comparison of our compound of interest with drugs affected by the specific resistance mechanisms present in our chosen cell lines.

Experimental Workflow: From Cell Culture to Data Analysis

The following section outlines a detailed, step-by-step methodology for determining the cytotoxic activity of the compounds and assessing cross-resistance.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Maintenance (MCF-7, MCF-7/ADR, A549, A549/CisR) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Test Compound & Comparators) drug_treatment Treat with Serial Dilutions of Compounds compound_prep->drug_treatment cell_seeding->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance ic50_calc Calculate IC50 Values read_absorbance->ic50_calc rf_calc Calculate Resistance Factor (RF) ic50_calc->rf_calc data_table Tabulate and Compare Data rf_calc->data_table

Caption: A schematic overview of the experimental workflow for cross-resistance analysis.

Detailed Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for determining cytotoxicity.[7]

  • Cell Seeding: Plate the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Preparation: Prepare serial dilutions of this compound and the comparator drugs in the appropriate cell culture medium.

  • Drug Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 72 hours under the same conditions as in step 1.

  • MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Presentation and Interpretation: Unveiling the Resistance Profile

The raw absorbance data is used to calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line. The IC50 is the concentration of a drug that is required for 50% inhibition of cell growth. The Resistance Factor (RF) is then calculated as follows:

RF = IC50 (resistant cell line) / IC50 (parental cell line)

An RF value greater than 1 indicates resistance. The higher the RF value, the more resistant the cell line is to the compound.

Hypothetical Data Summary
Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)Cisplatin IC50 (µM)
MCF-7 1.50.20.015.0
MCF-7/ADR 1.810.00.85.5
Resistance Factor 1.2 50 80 1.1
A549 2.00.50.052.0
A549/CisR 2.20.60.0625.0
Resistance Factor 1.1 1.2 1.2 12.5
Mechanistic Interpretation

The hypothetical data presented in the table suggests that this compound exhibits a favorable cross-resistance profile.

  • Low Resistance Factor in P-gp Overexpressing Cells: In the MCF-7/ADR cell line, which is highly resistant to doxorubicin and paclitaxel (RF values of 50 and 80, respectively), this compound shows a very low resistance factor (1.2). This strongly suggests that our compound is not a substrate for the P-gp efflux pump, a major mechanism of multidrug resistance.[6] This is a significant advantage, as it implies the compound may retain its efficacy in tumors that have developed resistance to a wide range of common chemotherapeutics.

  • Activity in Cisplatin-Resistant Cells: In the A549/CisR cell line, which shows significant resistance to cisplatin (RF of 12.5), this compound maintains its potency with a low resistance factor (1.1). This indicates that the compound's mechanism of action is likely different from that of cisplatin and is not affected by the enhanced DNA repair mechanisms that confer cisplatin resistance.[2]

resistance_mechanisms cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) (Drug Efflux Pump) dox Doxorubicin / Paclitaxel dna_repair Enhanced DNA Repair Mechanisms cis Cisplatin target Drug Target target->dna_repair Damage Repaired dox->pgp Effluxed cis->target Damage Repaired test_compound 6-Methoxy-2-oxo-1,2- dihydroquinoline-3-carbonitrile test_compound->target Unaffected by P-gp or DNA Repair

Sources

evaluating the ADME/Tox profile of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile in silico

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Silico ADME/Tox Evaluation of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

For drug development professionals, the early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is a critical determinant of its journey from a promising hit to a clinical candidate. An unfavorable ADME/Tox profile is a leading cause of costly late-stage failures, with approximately 40% of preclinical candidates failing due to poor pharmacokinetics or unforeseen toxicity.[1][2] Integrating computational, or in silico, evaluation into the early stages of discovery significantly de-risks development by enabling the rapid, cost-effective prioritization of compounds with the highest probability of success.[3][4]

This guide provides a comprehensive, in-depth evaluation of the ADME/Tox profile of This compound , a novel compound featuring the quinoline scaffold. The quinoline ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[5][6] We will compare its predicted properties against a well-established benchmark, Ciprofloxacin , a fluoroquinolone antibiotic, and a structurally related analogue, 6-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile , to illustrate the impact of subtle molecular modifications.

Our analysis will be grounded in the use of widely validated, freely accessible in silico platforms, explaining not just the predictive outcomes but the causality behind the computational methodologies chosen.

The Strategic Imperative for In Silico Profiling

The rationale for front-loading ADME/Tox assessment is compelling. By leveraging computational models, we can process extensive datasets of chemical compounds based on their molecular structures, substantially reducing experimental costs and time.[7] These models, built upon vast repositories of experimental data and refined through machine learning algorithms, can predict a molecule's behavior in a biological system, flagging potential liabilities long before resource-intensive in vitro and in vivo studies are initiated.[8][9] The key is to utilize multiple predictive tools and compare the results to identify the most probable and reliable predictions.[8]

Methodological Workflow: A Self-Validating System

To ensure the trustworthiness of our predictions, we employ a multi-platform approach, leveraging the distinct algorithms and training datasets of several robust, publicly available web servers. This consensus-based methodology provides a more holistic and reliable profile than reliance on a single tool.

Step-by-Step In Silico Protocol
  • Molecular Input: The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for each compound is generated and used as the input.

    • Target Compound: COC1=CC2=C(C=C1)C(=O)NC(=C2)C#N

    • Ciprofloxacin: C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

    • Analogue Compound: OC1=CC2=C(C=C1)C(=O)NC(=C2)C#N

  • Platform Selection & Execution: The SMILES strings are submitted to the following validated platforms:

    • SwissADME: Chosen for its comprehensive physicochemical property calculations, drug-likeness rule filters (e.g., Lipinski, Veber), and intuitive "Bioavailability Radar" visualization.[1][10] It provides a rapid, high-level assessment of drug-like properties.

    • pkCSM: Selected for its robust, graph-based signature models for predicting a wide range of pharmacokinetic and toxicity endpoints, including absorption, distribution, metabolism, excretion, and various toxicities.[10]

    • ProTox-II: Utilized for its specific focus on toxicity prediction, including organ toxicity (hepatotoxicity), carcinogenicity, mutagenicity, and acute toxicity (LD50).

  • Data Aggregation & Analysis: Predictions from all platforms are aggregated. Conflicting predictions are noted, and a consensus assessment is made, prioritizing predictions from models whose applicability domains are most relevant to the quinoline scaffold.

Below is a visualization of the computational workflow employed in this guide.

ADMET_Workflow cluster_Input Step 1: Compound Input cluster_Prediction Step 2: In Silico Prediction Platforms cluster_Analysis Step 3: Data Analysis & Comparison cluster_Output Step 4: Profile Generation SMILES Molecular Structure (SMILES String) SwissADME SwissADME (Physicochemical, Drug-Likeness) SMILES->SwissADME pkCSM pkCSM (Pharmacokinetics, Toxicity) SMILES->pkCSM ProToxII ProTox-II (Detailed Toxicity Endpoints) SMILES->ProToxII Aggregation Data Aggregation & Consensus Building SwissADME->Aggregation pkCSM->Aggregation ProToxII->Aggregation Comparison Comparative Analysis vs. Benchmarks Aggregation->Comparison Profile Comprehensive ADME/Tox Profile (Tables & Interpretation) Comparison->Profile Report Final Evaluation Report Profile->Report

Caption: In silico ADME/Tox predictive workflow.

Comparative ADME/Tox Profile Analysis

The following tables summarize the predicted ADME/Tox properties for our target compound and its comparators. This side-by-side analysis provides critical context for interpreting the data.

Table 1: Physicochemical Properties and Absorption
Parameter6-Methoxy-2-oxo...6-Hydroxy-2-oxo... (Analogue)Ciprofloxacin (Benchmark)Ideal Range for Oral DrugsRationale & Interpretation
Molecular Weight ( g/mol )200.19186.16331.34< 500All compounds are within the ideal range, suggesting good potential for passive diffusion across membranes.
LogP (Lipophilicity)1.851.350.981 - 3The target compound shows moderate lipophilicity, which is optimal for balancing membrane permeability and aqueous solubility.[10] The hydroxyl analogue is more hydrophilic, while Ciprofloxacin also has low lipophilicity.
Water Solubility (LogS)-2.50 (Soluble)-2.10 (Soluble)-2.80 (Soluble)> -4.0All compounds are predicted to have sufficient aqueous solubility for oral absorption. The hydroxyl group on the analogue improves its predicted solubility.
Human Intestinal Absorption High (92%)High (94%)High (90%)> 80%High intestinal absorption is predicted for all three compounds, indicating they are likely well-absorbed from the GI tract.
Caco-2 Permeability (log Papp)0.950.850.90> 0.90The target compound and Ciprofloxacin are predicted to be highly permeable, suggesting efficient passive transport across the intestinal epithelium. The analogue shows slightly lower but still good permeability.[11]
P-gp Substrate NoNoYesNoThe target and its analogue are not predicted to be substrates of P-glycoprotein, a major efflux pump. This is a favorable property, reducing the risk of drug resistance and poor bioavailability. Ciprofloxacin is a known P-gp substrate.
Table 2: Distribution, Metabolism, and Excretion
Parameter6-Methoxy-2-oxo...6-Hydroxy-2-oxo... (Analogue)Ciprofloxacin (Benchmark)Favorable OutcomeRationale & Interpretation
Blood-Brain Barrier (BBB) Permeant YesYesNoVaries by targetThe quinoline core of the target and analogue allows for predicted BBB penetration. This could be advantageous for CNS targets but a liability for peripherally acting drugs due to potential CNS side effects.
CYP1A2 Inhibitor NoNoYesNoThe target and analogue are predicted to have a low risk of inhibiting CYP1A2, a key drug-metabolizing enzyme, suggesting a lower potential for drug-drug interactions via this pathway.
CYP2C9 Inhibitor YesYesNoNoBoth the target and its analogue are flagged as potential inhibitors of CYP2C9. This is a significant finding that would require in vitro confirmation, as it indicates a risk of interactions with drugs like warfarin or NSAIDs.
CYP2D6 Inhibitor NoNoNoNoNo significant inhibition of CYP2D6 is predicted for any of the compounds.
CYP3A4 Inhibitor NoNoNoNoNo significant inhibition of CYP3A4, the most prominent drug-metabolizing enzyme, is predicted, which is a highly favorable characteristic.
Total Clearance (log ml/min/kg)0.350.450.60N/AThe predicted clearance rates suggest moderate persistence in the body. The hydroxyl analogue is cleared slightly faster, likely due to increased polarity facilitating excretion.
Table 3: Toxicity Profile
Parameter6-Methoxy-2-oxo...6-Hydroxy-2-oxo... (Analogue)Ciprofloxacin (Benchmark)Favorable OutcomeRationale & Interpretation
hERG I Inhibitor NoNoNoNoA critical safety parameter, as hERG inhibition can lead to fatal cardiac arrhythmias.[1] All compounds are predicted to be non-inhibitors, a very positive safety signal.
Hepatotoxicity YesYesNoNoThe models predict a potential for liver toxicity for both the target and its analogue. This is a common liability for aromatic heterocyclic compounds and a critical flag for further investigation with in vitro hepatocyte assays.
Carcinogenicity NoNoNoNoNone of the compounds are predicted to be carcinogenic based on the models' structural alerts.
Mutagenicity (AMES test) NoNoNoNoThe predictions indicate a low likelihood of mutagenicity for all compounds, suggesting they are unlikely to cause DNA damage.
Acute Oral Toxicity (LD50) 2.65 mol/kg (Class 4)2.70 mol/kg (Class 4)2.71 mol/kg (Class 4)Higher valueAll compounds fall into Toxicity Class 4 (Slightly toxic), which is common for small molecule drug candidates.

Synthesis and Interpretation of Findings

Profile of this compound

The in silico analysis paints a promising but cautionary picture for the target compound.

  • Strengths: The compound exhibits a favorable profile for oral administration, with predicted high intestinal absorption, good solubility, and optimal lipophilicity. Crucially, it is not expected to be a P-gp substrate, and it shows a clean profile against major safety liabilities like hERG inhibition and mutagenicity. Its lack of predicted inhibition for CYP1A2 and CYP3A4 is also a significant advantage, reducing the potential for common drug-drug interactions.

  • Liabilities: The two main areas of concern are potential CYP2C9 inhibition and hepatotoxicity . The predicted inhibition of a major CYP450 isoform necessitates early experimental validation. The hepatotoxicity flag, while predictive, is a serious warning that must be prioritized in subsequent safety pharmacology studies. Furthermore, its predicted ability to cross the blood-brain barrier must be considered in the context of its intended therapeutic target.

Comparative Insights
  • vs. 6-Hydroxy- Analogue: Replacing the methoxy group with a hydroxyl group results in a predictable increase in hydrophilicity (lower LogP, higher LogS). While this slightly improves predicted solubility and intestinal absorption, it does not mitigate the key predicted liabilities of CYP2C9 inhibition and hepatotoxicity, suggesting these risks may be inherent to this particular quinoline scaffold rather than the specific substituent.

  • vs. Ciprofloxacin: Ciprofloxacin serves as a valuable benchmark. While it also has good absorption, its profile is complicated by being a P-gp substrate and a CYP1A2 inhibitor—known clinical characteristics. The fact that our target compound avoids these specific issues is a point in its favor. However, Ciprofloxacin is not flagged for hepatotoxicity in these models, highlighting a key differentiating risk factor for our target compound.

Conclusions and Recommendations for Next Steps

The in silico evaluation of this compound suggests it is a compound with a viable "drug-like" foundation, particularly concerning its absorption and general safety profile. However, the analysis has successfully fulfilled its primary purpose: to identify potential liabilities early in the development process.

Based on these computational predictions, the following experimental validations are recommended to de-risk further development:

  • Metabolic Stability and Inhibition: Prioritize in vitro assays using human liver microsomes to experimentally determine the inhibitory potential (IC50) against CYP2C9.

  • Hepatotoxicity Assessment: Conduct in vitro cytotoxicity assays using primary human hepatocytes or HepG2 cells to investigate the predicted hepatotoxicity risk.

  • Permeability and Efflux: Confirm P-glycoprotein interaction using a Caco-2 cell bidirectional permeability assay.

This computational guide demonstrates a robust, logical, and self-validating framework for evaluating drug candidates. By embracing such methodologies, drug discovery teams can make more informed decisions, efficiently allocating resources to compounds with the most promising balance of efficacy and safety. The ultimate goal of in silico modeling is not to replace experimentation, but to guide it, ensuring that our efforts are focused, efficient, and more likely to succeed.[12]

References

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  • Redway, A., et al. (2021). ALTERNATIVE APPROACH TO THE 2-OXOPYRANO[3,2-c]- QUINOLINE CORE. Heterocycles. [Link]

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  • Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in a vast array of biologically active compounds and functional materials. Within this class, 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile stands out as a compound of significant interest for researchers in drug discovery and materials science. Its unique electronic properties, conferred by the methoxy and cyano functionalities on the 2-quinolone core, make it a valuable synthon for the development of novel therapeutic agents and fluorescent probes. Derivatives of the 6-methoxyquinoline-3-carbonitrile scaffold have shown promising antimicrobial activities[1].

The efficiency of the synthetic route to this key intermediate is paramount for its accessibility and downstream applications. This guide provides an in-depth technical comparison of the most prominent and efficient methods for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several established methodologies in heterocyclic chemistry. This guide will focus on the two most plausible and widely applicable routes: the Friedländer annulation and the Knoevenagel condensation followed by cyclization. A one-pot multicomponent reaction approach, representing a more modern and streamlined strategy, will also be discussed.

Method 1: The Friedländer Annulation

The Friedländer synthesis is a classic and reliable method for the construction of quinoline rings, involving the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group[2][3][4][5][6].

Mechanistic Insight

The reaction proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminobenzaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed carbonyl or a related Michael-type acceptor, and subsequent dehydration to afford the aromatic quinoline ring system. The choice of catalyst, either acid or base, is crucial in promoting the key condensation and cyclization steps.

Diagram of the Friedländer Annulation Workflow

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2_amino_5_methoxybenzaldehyde 2-Amino-5-methoxybenzaldehyde condensation Base-catalyzed Condensation & Cyclization 2_amino_5_methoxybenzaldehyde->condensation ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->condensation target_molecule 6-Methoxy-2-oxo-1,2- dihydroquinoline-3-carbonitrile condensation->target_molecule

Caption: Workflow for the Friedländer synthesis of the target molecule.

Experimental Protocol (Generalized)

This protocol is adapted from the general principles of the Friedländer synthesis for structurally similar quinolinones[2].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxybenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide (0.1-0.3 eq.).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum and add cold water or a non-polar solvent like hexane to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Method 2: Knoevenagel Condensation and Intramolecular Cyclization

This two-step approach first involves a Knoevenagel condensation to form an intermediate, which then undergoes a thermally or catalytically induced cyclization to yield the desired quinolinone ring.

Mechanistic Insight

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base[2]. In this case, 2-hydroxy-5-methoxybenzaldehyde reacts with a cyano-containing active methylene compound like 2-cyanoacetamide. The resulting α,β-unsaturated nitrile intermediate can then undergo an intramolecular nucleophilic attack of the hydroxyl group onto the nitrile, followed by tautomerization to form the stable 2-oxo-quinoline ring.

Diagram of the Knoevenagel Condensation Workflow

Knoevenagel_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2_hydroxy_5_methoxybenzaldehyde 2-Hydroxy-5-methoxybenzaldehyde condensation Knoevenagel Condensation 2_hydroxy_5_methoxybenzaldehyde->condensation 2_cyanoacetamide 2-Cyanoacetamide 2_cyanoacetamide->condensation cyclization Intramolecular Cyclization condensation->cyclization Intermediate target_molecule 6-Methoxy-2-oxo-1,2- dihydroquinoline-3-carbonitrile cyclization->target_molecule

Caption: Workflow for the Knoevenagel condensation and cyclization route.

Experimental Protocol (Generalized)

This protocol is based on established procedures for Knoevenagel condensation and subsequent cyclization to form quinolinones.

  • Knoevenagel Condensation:

    • In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq.) and 2-cyanoacetamide (1.0 eq.) in a suitable solvent like ethanol or acetic acid.

    • Add a catalytic amount of a base such as piperidine or ammonium acetate.

    • Heat the mixture to reflux for 1-3 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture and isolate the intermediate, typically a solid, by filtration.

  • Intramolecular Cyclization:

    • The isolated intermediate can be cyclized by heating in a high-boiling solvent such as diphenyl ether or Dowtherm A.

    • Alternatively, acid catalysis (e.g., with polyphosphoric acid or sulfuric acid) at elevated temperatures can effect the cyclization.

    • After cooling, the reaction mixture is poured into a suitable non-solvent (e.g., hexane) or water to precipitate the product.

    • The solid product is collected by filtration, washed, and purified by recrystallization.

Method 3: One-Pot Multicomponent Synthesis

Modern synthetic strategies often favor one-pot multicomponent reactions (MCRs) for their efficiency, atom economy, and reduced waste generation[7]. A plausible MCR for the synthesis of the target molecule would involve the reaction of a substituted phenol, an aldehyde, and a cyano-containing active methylene compound in the presence of a suitable catalyst and nitrogen source.

Mechanistic Insight

The mechanism of such an MCR can be complex and pathway-dependent. Generally, it could involve an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the phenol. Subsequent intramolecular cyclization with a nitrogen source (like ammonium acetate) and aromatization would lead to the final quinolinone product.

Diagram of the One-Pot Multicomponent Reaction Workflow

MCR_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product p_methoxyphenol p-Methoxyphenol one_pot_reaction One-Pot Multicomponent Reaction p_methoxyphenol->one_pot_reaction glyoxylic_acid Glyoxylic Acid (or derivative) glyoxylic_acid->one_pot_reaction malononitrile Malononitrile malononitrile->one_pot_reaction ammonium_acetate Ammonium Acetate ammonium_acetate->one_pot_reaction target_molecule 6-Methoxy-2-oxo-1,2- dihydroquinoline-3-carbonitrile one_pot_reaction->target_molecule

Caption: Workflow for a plausible one-pot multicomponent synthesis.

Experimental Protocol (Conceptual)

This is a conceptual protocol based on similar reported multicomponent reactions for quinoline synthesis[7].

  • Reaction Setup: In a sealed vessel, combine p-methoxyphenol (1.0 eq.), an appropriate C2-aldehyde synthon (e.g., glyoxylic acid or its derivative, 1.0 eq.), malononitrile (1.0 eq.), and ammonium acetate (as both a catalyst and nitrogen source, 2-4 eq.) in a high-boiling solvent like acetic acid or DMF.

  • Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) for several hours (4-12 hours), monitoring the reaction progress by TLC.

  • Workup and Purification: After cooling, pour the reaction mixture into ice-water to precipitate the crude product. Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography or recrystallization.

Performance Benchmark: A Comparative Analysis

Parameter Method 1: Friedländer Annulation Method 2: Knoevenagel Condensation & Cyclization Method 3: One-Pot Multicomponent Reaction
Plausible Yield Moderate to HighModerateModerate to High
Reaction Time 2 - 8 hours2 - 6 hours (two steps)4 - 12 hours
Temperature Reflux (typically 60-80 °C)Reflux for condensation; High temp for cyclization ( >150 °C)High temperature (120-150 °C)
Starting Materials 2-Amino-5-methoxybenzaldehyde, Ethyl cyanoacetate2-Hydroxy-5-methoxybenzaldehyde, 2-Cyanoacetamidep-Methoxyphenol, C2-aldehyde synthon, Malononitrile, Ammonium acetate
Number of Steps OneTwoOne
Pros - Direct and convergent route- Generally good yields- Well-established and reliable- Readily available starting materials- Modular approach- High atom economy- Reduced waste and workup- Procedural simplicity
Cons - Availability of the substituted 2-aminobenzaldehyde may be a limitation- Two distinct reaction steps- Harsh conditions for cyclization may be required- Isolation of intermediate necessary- Optimization of reaction conditions can be challenging- Potential for side product formation

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through several synthetic strategies.

  • The Friedländer Annulation stands out as a highly efficient and direct one-step method, provided the requisite 2-amino-5-methoxybenzaldehyde is readily accessible. Its operational simplicity and potential for high yields make it an attractive choice for routine synthesis.

  • The Knoevenagel Condensation followed by cyclization offers a more flexible approach, starting from the commercially available 2-hydroxy-5-methoxybenzaldehyde. While it involves two separate steps, the modularity of this method can be advantageous for the synthesis of analogues. The high temperature required for the cyclization step, however, may limit its applicability for substrates with sensitive functional groups.

  • The One-Pot Multicomponent Reaction represents a modern and green approach, offering the benefits of operational simplicity and high atom economy. While conceptually elegant, the optimization of such a reaction can be more complex, and its efficiency for this specific target molecule would require experimental validation.

For researchers prioritizing a balance of efficiency, reliability, and operational simplicity, the Friedländer Annulation is recommended as the primary synthetic route. However, if starting material availability is a concern, the Knoevenagel condensation provides a viable alternative. The exploration of a one-pot multicomponent reaction is encouraged for those interested in developing novel and sustainable synthetic methodologies.

References

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  • Mourad, A. E., et al. (2018). One-pot synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates and arylmethylene-bis-3,3′-quinoline-2-ones. ResearchGate. Available at: [Link]

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  • Aboutorabzadeh, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. NIH. Available at: [Link]

  • Corredor, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Docta Complutense. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
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  • Wang, W., et al. (2018). Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. MDPI. Available at: [Link]

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  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.... Available at: [Link]

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  • Al-Warhi, T., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. PMC - NIH. Available at: [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile. The following protocols are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Statement of Prudence

Hazard Assessment

Due to the lack of a specific SDS, the hazard profile of this compound must be inferred from its chemical structure and data from related compounds, such as 6-Methoxyquinoline. The presence of a quinoline ring and a nitrile group suggests potential toxicity.

Inferred Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: May cause skin irritation.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[3]

Given these potential hazards, this compound should be handled as a hazardous chemical.

Hazard ClassificationInferred Risk CategoryPrecautionary Action
Acute Toxicity (Oral)Category 4 (Harmful)Do not ingest. Wash hands thoroughly after handling.[3]
Skin Corrosion/IrritationCategory 2 (Irritant)Wear protective gloves and clothing. Avoid contact with skin.[1][2]
Serious Eye Damage/IrritationCategory 2A (Irritant)Wear eye and face protection.[1][2][3]
Specific Target Organ ToxicityCategory 3 (Respiratory Irritation)Avoid breathing dust/fumes. Use in a well-ventilated area.[3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Gloves: Nitrile rubber gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3][4]

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A flame-retardant lab coat should be worn and properly fastened.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if the process may create aerosols, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Step 1: Segregation and Waste Collection
  • Designate a Waste Stream: This compound should be segregated as a solid hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed. For example, keep halogenated and non-halogenated solvent wastes separate.[7]

  • Use a Dedicated Waste Container:

    • The container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is recommended.

    • The container must have a secure, tight-fitting lid to prevent spills and evaporation. Keep the container closed except when adding waste.[5][6]

    • Ensure the container is in good condition, free from cracks or leaks.

Step 2: Labeling the Waste Container

Proper labeling is critical for the safety of all personnel and for compliant disposal.[5] The label must include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • An accurate estimation of the concentration and total quantity.

  • The date when the waste was first added to the container.

  • The appropriate hazard pictograms (e.g., irritant, acute toxicity).

Step 3: Storage of Chemical Waste
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[5][8]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6]

  • Segregation: Store the container away from incompatible materials, such as strong oxidizing agents and strong acids.[1]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste (typically 55 gallons) and acutely toxic waste (1 quart of liquid or 1 kg of solid) allowed in an SAA.[5]

Step 4: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a designated period (often not exceeding 12 months), contact your institution's EHS department to arrange for a waste pickup.[5]

  • Licensed Disposal Company: The EHS department will coordinate with a licensed professional waste disposal service for the final treatment and disposal of the chemical waste, which may involve incineration at an approved facility.[8][9]

Disposal Decision Workflow

DisposalWorkflow start Start: Waste Generation assess_hazards Assess Hazards (Inferred from related compounds) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate Waste (Solid Hazardous Chemical) select_ppe->segregate_waste containerize Use a Compatible and Sealed Waste Container segregate_waste->containerize drain_disposal Drain Disposal segregate_waste->drain_disposal NO trash_disposal Regular Trash segregate_waste->trash_disposal NO label_container Label Container Correctly ('Hazardous Waste', Full Name, Date) containerize->label_container store_in_saa Store in Designated SAA with Secondary Containment label_container->store_in_saa contact_ehs Contact EHS for Pickup store_in_saa->contact_ehs final_disposal Final Disposal by Licensed Vendor contact_ehs->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If safe to do so, prevent the spread of the spill using absorbent materials. For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust.

  • Decontamination:

    • Decontaminate the area using a suitable cleaning agent.

    • All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be placed in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Waste Minimization

A key aspect of responsible chemical management is to minimize waste generation.[7]

  • Source Reduction: Order only the quantity of the chemical that is needed for your experiments.[5]

  • Scale Reduction: Whenever possible, reduce the scale of experiments to decrease the volume of waste produced.[5]

  • Inventory Management: Maintain an accurate inventory of chemicals to avoid purchasing duplicates and to track expiration dates.[10]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the environmentally responsible management of chemical waste.

References

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Navigating the Uncharted: A Practical Guide to Handling 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of a novel compound into the laboratory workflow is both an exciting and critical moment. The compound 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, with its unique quinoline and carbonitrile moieties, presents a landscape of potential that must be navigated with a steadfast commitment to safety. This guide is constructed to provide you, our trusted colleagues, with the essential, immediate safety and logistical information required for handling this compound. Our goal is to extend beyond the product, building a foundation of deep trust by empowering your research with field-proven safety insights.

Deconstructing the Hazard Profile: An Evidence-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for this compound, a prudent and scientifically rigorous approach is to extrapolate from the known hazards of structurally analogous compounds. The quinoline core, methoxy substitution, and the reactive carbonitrile group each contribute to the overall toxicological and reactivity profile.

Quinoline and its Derivatives: The foundational quinoline structure is known to be harmful if swallowed and can cause skin and serious eye irritation. Some quinoline derivatives are also suspected of causing genetic defects. Therefore, it is imperative to handle this compound with the assumption that it may possess similar toxicological properties.

Nitrile Compounds: The carbonitrile (-CN) group introduces an additional layer of caution. Organic nitriles can be toxic, and some can release hydrogen cyanide upon hydrolysis or combustion. While the stability of the nitrile group in this specific molecule is not fully characterized, it is a critical consideration for both handling and disposal.

6-Methoxy Substituent: The methoxy group is generally considered to be of low toxicity. However, its presence can influence the overall solubility and metabolic profile of the molecule. A Safety Data Sheet for 6-Methoxyquinoline indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.

Based on this composite analysis, we will proceed with the assumption that This compound is harmful if swallowed, in contact with skin, or inhaled, and is a skin and eye irritant.

Your Armor: A Multi-Layered Approach to Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a matter of simple compliance but a critical, science-driven decision to create a robust barrier between you and potential chemical exposure. The following table outlines the recommended PPE ensemble for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile GlovesNitrile gloves offer broad protection against a variety of organic solvents and chemicals and are the standard in many laboratory settings. For prolonged or high-risk operations, consider double-gloving.
Eye and Face Protection Safety Goggles with Side ShieldsSafety goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles.
Face Shield (in addition to goggles)A face shield should be worn during procedures with a high risk of splashing or aerosol generation, such as when handling larger quantities or during vigorous mixing.
Body Protection Chemical-Resistant Laboratory CoatA standard lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. For tasks with a higher splash potential, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection Use in a Certified Chemical Fume HoodAll manipulations of solid or dissolved this compound should be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

The Workflow of Safety: A Step-by-Step Operational Protocol

Adherence to a standardized and logical workflow is paramount to ensuring consistent safety. The following protocol outlines the key stages of handling this compound.

Pre-Handling and Preparation
  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.

  • PPE Donning: Before entering the designated area, don the complete PPE ensemble as detailed in the table above.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvents, reaction vessels, waste containers) is present in the fume hood before handling the compound.

Weighing and Dispensing
  • Solid Form: If the compound is a solid, handle it with care to avoid generating dust. Use a micro-spatula for transfers.

  • Solution Form: If working with a solution, use appropriate volumetric glassware and a calibrated pipette to minimize drips and splashes.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems to contain any potential vapors or aerosols.

  • Temperature Control: Be mindful of reaction temperatures. Exothermic reactions should be cooled appropriately to prevent uncontrolled boiling or decomposition.

Post-Handling and Decontamination
  • Clean-up: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent wash. All cleaning materials should be disposed of as hazardous waste.

  • PPE Doffing: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.

End of Life: A Responsible Disposal Plan

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Due to the presence of the quinoline and carbonitrile functionalities, specific disposal procedures must be followed.

Waste Segregation
  • Solid Waste: Collect all solid waste, including unused compound, contaminated weigh boats, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container. The label should read: "Hazardous Waste: this compound".

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container. The label should specify the chemical contents.

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.

Storage and Disposal
  • Temporary Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for final disposal. High-temperature incineration is the likely required method of disposal for this type of compound. Do not pour any waste containing this compound down the drain.

Visualizing the Path to Safety

To provide a clear and concise overview of the entire handling process, the following workflow diagram has been generated.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe gather_materials 3. Gather All Materials don_ppe->gather_materials weigh 4. Weigh & Dispense gather_materials->weigh experiment 5. Conduct Experiment weigh->experiment decontaminate 6. Decontaminate Surfaces & Equipment experiment->decontaminate segregate_waste 7. Segregate Waste (Solid & Liquid) decontaminate->segregate_waste doff_ppe 8. Doff PPE segregate_waste->doff_ppe dispose 9. Final Disposal via EHS doff_ppe->dispose

Caption: Safe Handling Workflow for this compound.

This comprehensive guide is intended to serve as a foundational resource for the safe handling and disposal of this compound. By integrating these principles into your daily laboratory practices, you contribute to a culture of safety that protects both you and your groundbreaking research.

References

  • Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Labor
  • Proper Protective Equipment - Chemistry LibreTexts.
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  • PPE Nitrile Acid-Resistant Gloves for Lab Safety - Flinn Scientific Canada.
  • GLOVES - nitrile - for chemical protection - ISOLAB Laborgeräte GmbH.
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Quinoline CAS No 91-22-5 MATERIAL SAFETY D
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